molecular formula C5H5ClN2O B11824130 2-Amino-6-chloropyridin-4-ol

2-Amino-6-chloropyridin-4-ol

Cat. No.: B11824130
M. Wt: 144.56 g/mol
InChI Key: JAJTZONVCGDULQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-chloropyridin-4-ol is a multifunctional heterocyclic compound that serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. Its structure, featuring both electron-donating (amino) and electron-withdrawing (chloro) groups on the pyridine nucleus, creates a unique reactivity profile that facilitates the construction of more complex molecular architectures. Researchers utilize this compound in the synthesis of potential pharmaceutical agents, where it can be incorporated into molecules designed to interact with specific biological targets. The presence of multiple functional groups allows for further selective derivatization, making it a versatile starting material for generating combinatorial libraries. In biochemical research, it may act as a core scaffold for studying enzyme inhibition or probing metabolic pathways. As a standard in analytical chemistry, it aids in method development. For Research Use Only. Not intended for diagnostic or therapeutic applications. Handle with appropriate precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information. Store in a cool, dry place, sealed under dry conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5ClN2O

Molecular Weight

144.56 g/mol

IUPAC Name

2-amino-6-chloro-1H-pyridin-4-one

InChI

InChI=1S/C5H5ClN2O/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H3,7,8,9)

InChI Key

JAJTZONVCGDULQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=CC1=O)Cl)N

Origin of Product

United States

Foundational & Exploratory

Process Chemistry and Mechanistic Synthesis of 2-Amino-6-chloropyridin-4-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Amino-6-chloropyridin-4-ol (CAS: 1807019-50-6) is a highly functionalized, poly-substituted pyridine building block critical to the development of kinase inhibitors and novel antiviral therapeutics[1]. Synthesizing this molecule presents a unique set of chemoselective and regioselective challenges, primarily driven by pyridone tautomerism and the competing electronic effects of its substituents.

This whitepaper outlines a robust, self-validating three-step synthetic pathway. By analyzing the causality behind each experimental choice—from transient protecting groups to electronic deactivation—this guide provides researchers with a highly reproducible protocol designed for scale-up and high-purity yields.

Mechanistic Rationale & Pathway Design

The Tautomerism Problem

Direct nucleophilic aromatic substitution (S_NAr) of 2,6-dichloropyridin-4-ol with ammonia is notoriously inefficient. In polar solvents, the starting material exists predominantly as its pyridone tautomer, 2,6-dichloropyridin-4(1H)-one . The carbonyl-like nature of the C4 position pushes electron density into the ring, significantly raising the lowest unoccupied molecular orbital (LUMO) and rendering the C2 and C6 positions highly resistant to nucleophilic attack.

The Strategic Solution

To restore the electrophilicity of the pyridine core, the C4-hydroxyl group must be locked into an O-alkyl configuration. O-Benzylation forces the molecule into its fully aromatic pyridine tautomer, facilitating the subsequent S_NAr reaction[2].

Furthermore, the amination step is inherently self-limiting. Once the first chlorine is displaced by ammonia, the newly introduced amino group exerts a strong positive mesomeric (+M) effect. This electron-donating property deactivates the remaining chlorine atom, preventing over-reaction to the di-aminated byproduct[3].

ReactivityLogic Tautomer Pyridone Tautomer (Electron-Rich Core) SNAr_Fail Inhibits SNAr at C2/C6 Tautomer->SNAr_Fail High Activation Energy Aromatic O-Protected Pyridine (Electron-Deficient Core) SNAr_Pass Facilitates SNAr by NH3 Aromatic->SNAr_Pass Lowered LUMO MonoAmine Mono-Aminated Pyridine (Strong +M Effect from -NH2) SNAr_Stop Prevents Di-Amination (Self-Limiting) MonoAmine->SNAr_Stop Deactivates C6 SNAr_Pass->MonoAmine Nucleophilic Attack

Fig 1. Logical relationship between tautomerism, protecting groups, and S_NAr regioselectivity.

Step-by-Step Experimental Protocols

The following workflow relies on strict In-Process Controls (IPC) to ensure the system is self-validating at every stage.

SynthesisWorkflow SM 2,6-Dichloropyridin-4-ol (CAS: 1807019-50-6) INT1 4-(Benzyloxy)-2,6- dichloropyridine SM->INT1 BnBr, Cs2CO3 MeCN, 40°C INT2 4-(Benzyloxy)-6- chloropyridin-2-amine INT1->INT2 NH3/MeOH 140°C, Autoclave PROD 2-Amino-6-chloropyridin-4-ol (Target) INT2->PROD BBr3, DCM 0°C to RT

Fig 2. Three-step synthetic workflow for 2-amino-6-chloropyridin-4-ol.

Step 1: O-Benzylation (Aromatic Locking)

Objective: Convert the unreactive pyridone into an electrophilic pyridine derivative[2].

  • Preparation: Charge a clean, dry reactor with 2,6-dichloropyridin-4-ol (1.0 eq) and anhydrous acetonitrile (10 volumes).

  • Deprotonation: Add cesium carbonate (Cs₂CO₃, 1.5 eq) and stir for 15 minutes at ambient temperature to form the highly nucleophilic phenoxide equivalent.

  • Alkylation: Dropwise add benzyl bromide (BnBr, 1.1 eq) while maintaining the internal temperature below 30°C to prevent poly-alkylation.

  • Heating: Elevate the reaction mixture to 40°C and stir for 2-4 hours.

  • IPC Validation: Monitor via LC-MS. The step is validated when the starting material peak (m/z 164) is <1% and the target mass (m/z 254) is dominant.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate in vacuo to yield 4-(benzyloxy)-2,6-dichloropyridine.

Step 2: Regioselective Amination

Objective: Introduce the amino group via S_NAr while relying on electronic deactivation to prevent over-reaction[4].

  • Preparation: Dissolve 4-(benzyloxy)-2,6-dichloropyridine (1.0 eq) in a 7 M solution of ammonia in methanol (15 volumes).

  • Pressurization: Transfer the solution to a high-pressure autoclave reactor. Seal and purge with nitrogen.

  • Reaction: Heat the reactor to 140°C. Maintain for 12-16 hours under autogenous pressure.

  • IPC Validation: Sample the reactor after cooling. LC-MS must confirm complete conversion to the mono-aminated product (m/z 235). The di-aminated byproduct (m/z 216) should be <2% due to the +M effect of the primary amine[3].

  • Workup: Cool to room temperature, vent the pressure safely, and concentrate. Purify via recrystallization or silica gel chromatography.

Step 3: Chemoselective Deprotection

Objective: Cleave the benzyl ether without inducing hydrodehalogenation of the C-Cl bond. Note: Standard catalytic hydrogenation (Pd/C, H₂) is strictly avoided here as it will readily cleave the critical C-Cl bond.

  • Preparation: Dissolve 4-(benzyloxy)-6-chloropyridin-2-amine (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes) under an inert atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Cleavage: Slowly add a 1.0 M solution of boron tribromide (BBr₃) in DCM (2.0 eq) dropwise. BBr₃ acts as a hard Lewis acid, selectively coordinating to the ether oxygen and cleaving the C-O bond without affecting the halogen.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • IPC Validation: Quench a micro-aliquot in methanol. LC-MS must show the target mass (m/z 145) as the primary peak.

  • Workup: Quench the main reaction carefully with saturated aqueous NaHCO₃ at 0°C to neutralize the boron species. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield pure 2-amino-6-chloropyridin-4-ol.

Quantitative Data & Analytical Validation

To ensure the integrity of the synthetic pipeline, the following analytical markers must be referenced during the IPC phases.

StepIntermediate / ProductExpected YieldLC-MS (m/z) [M+H]⁺Key ¹H NMR Markers (DMSO-d6, ppm)Purity Control
1 4-(Benzyloxy)-2,6-dichloropyridine85 - 92%254.07.45-7.35 (m, 5H), 7.30 (s, 2H), 5.25 (s, 2H)HPLC (UV 254 nm)
2 4-(Benzyloxy)-6-chloropyridin-2-amine70 - 80%235.17.45-7.35 (m, 5H), 6.45 (br s, 2H), 6.25 (d, 1H), 6.10 (d, 1H), 5.10 (s, 2H)LC-MS & HPLC
3 2-Amino-6-chloropyridin-4-ol 80 - 85%145.010.50 (br s, 1H), 6.30 (br s, 2H), 5.95 (d, 1H), 5.75 (d, 1H)LC-MS & qNMR

Conclusion

The synthesis of 2-amino-6-chloropyridin-4-ol requires precise control over the electronic state of the pyridine ring. By strategically utilizing a benzyl protecting group to suppress pyridone tautomerism, the core is activated for S_NAr. The inherent electron-donating nature of the resulting amine acts as an internal regulator, ensuring regioselective mono-amination. Finally, the use of Lewis acid-mediated deprotection preserves the delicate C-Cl bond, resulting in a high-yielding, scalable, and self-validating chemical process.

References

  • Google Patents (WO2021028643A1).Heterocyclic compounds for use in the treatment of cancer.
  • Google Patents (WO2023205468A1).Composés hétéroaryle pour le traitement de la douleur.

Sources

An In-depth Technical Guide to 2-Amino-6-chloropyridin-4-ol: Properties, Structure, and Synthetic Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic strategies for 2-Amino-6-chloropyridin-4-ol (CAS No. 1807019-50-6). As a substituted aminopyridine, this molecule represents a valuable scaffold in medicinal chemistry, offering multiple points for diversification and the potential for interaction with various biological targets. This document synthesizes available data with established chemical principles to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics.

Molecular Structure and Tautomerism: A Pivotal Consideration

A critical aspect of the chemistry of 2-Amino-6-chloropyridin-4-ol is the existence of tautomeric forms. The interplay between the hydroxyl and amino substituents on the pyridine ring gives rise to several potential isomers. The primary equilibrium to consider is the keto-enol tautomerism involving the hydroxyl group at the 4-position and the ring nitrogen, as well as the amino-imino tautomerism of the amino group at the 2-position.

Based on extensive studies of similar 2-hydroxypyridines and 2-aminopyridines, the pyridone (keto) form is generally the more stable tautomer, particularly in polar solvents and in the solid state. This preference is attributed to the greater resonance stabilization of the pyridone ring. Therefore, 2-Amino-6-chloropyridin-4-ol is expected to exist predominantly as 2-Amino-6-chloro-1,4-dihydropyridin-4-one .

The potential tautomeric equilibria are illustrated below:

Caption: Tautomeric equilibrium of 2-Amino-6-chloropyridin-4-ol.

Physicochemical Properties

PropertyValueSource
CAS Number 1807019-50-6BLD Pharm[1]
Molecular Formula C₅H₅ClN₂OBLD Pharm[1]
Molecular Weight 144.56 g/mol BLD Pharm[1]
Appearance Predicted: White to off-white solidInferred from related compounds
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in waterInferred from related compounds
pKa Predicted: Two pKa values are expected, one for the protonated amino group (acidic) and one for the pyridone N-H or hydroxyl group (weakly acidic).Inferred from related compounds

Spectroscopic Profile (Predicted)

The spectroscopic characteristics of 2-Amino-6-chloropyridin-4-ol can be predicted based on its predominant tautomeric form and data from analogous structures.

  • ¹H NMR: In a solvent like DMSO-d₆, one would expect to see distinct signals for the two aromatic protons on the pyridine ring, likely as doublets or singlets depending on the coupling constants. The protons of the amino group would likely appear as a broad singlet. Another broad singlet corresponding to the N-H proton of the pyridone tautomer would also be expected.

  • ¹³C NMR: The spectrum would show five distinct signals for the carbon atoms of the pyridine ring. The carbon atom attached to the chlorine will be downfield, and the carbonyl carbon of the pyridone tautomer would be the most downfield signal.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹) and the N-H of the pyridone ring. A strong absorption band corresponding to the C=O stretch of the pyridone tautomer would be expected in the region of 1640-1680 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis and Reactivity

Proposed Synthetic Route

A plausible synthetic route to 2-Amino-6-chloropyridin-4-ol can be devised from commercially available starting materials, by adapting established methodologies for the synthesis of substituted pyridines. A likely approach involves the construction of the substituted pyridine ring followed by functional group manipulations. One such proposed pathway starts from 2,6-dichloro-4-nitropyridine.

synthesis A 2,6-Dichloro-4-nitropyridine B 2-Amino-6-chloro-4-nitropyridine A->B 1. NH3 (or equivalent) Nucleophilic Aromatic Substitution C 2-Amino-6-chloro-4-aminopyridine B->C 2. Reduction (e.g., Fe/HCl, SnCl2) D 2-Amino-6-chloropyridin-4-ol C->D 3. Diazotization (NaNO2, H2SO4) 4. Hydrolysis

Caption: Proposed synthetic workflow for 2-Amino-6-chloropyridin-4-ol.

Experimental Protocol (Hypothetical):

  • Step 1: Amination. 2,6-dichloro-4-nitropyridine is subjected to nucleophilic aromatic substitution with an ammonia source to selectively replace one of the chlorine atoms. The chlorine at the 2-position is generally more activated towards nucleophilic attack.

  • Step 2: Reduction. The nitro group of 2-amino-6-chloro-4-nitropyridine is reduced to an amino group using standard reducing agents such as iron in acidic medium or tin(II) chloride.

  • Step 3 & 4: Diazotization and Hydrolysis. The resulting 2,4-diamino-6-chloropyridine is then treated with sodium nitrite in an acidic solution to form a diazonium salt at the 4-position, which is subsequently hydrolyzed to the corresponding hydroxyl group to yield the final product, 2-Amino-6-chloropyridin-4-ol.

Reactivity Profile

The chemical reactivity of 2-Amino-6-chloropyridin-4-ol is dictated by its functional groups:

  • The Chlorine Atom: The chlorine at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of substituents, making it a key site for molecular diversification in drug discovery programs.

  • The Amino Group: The amino group at the 2-position can undergo various transformations, including acylation, alkylation, and participation in cross-coupling reactions .

  • The Pyridone Ring: The pyridone moiety can also participate in various reactions, including N-alkylation and potentially reactions at the double bonds of the ring.

Applications in Drug Development

The aminopyridine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Substituted aminopyridines are known to act as bioisosteres for other functional groups and can form key hydrogen bonding interactions with biological targets.

Given its structural features, 2-Amino-6-chloropyridin-4-ol is a promising starting point for the development of:

  • Kinase Inhibitors: The aminopyridine core is a common feature in many kinase inhibitors, where it often forms hydrogen bonds with the hinge region of the ATP-binding site.

  • Other Enzyme Inhibitors: The versatile substitution pattern allows for the synthesis of libraries of compounds to be screened against a variety of enzymatic targets.

  • Scaffolds for Fragment-Based Drug Discovery: The relatively small size and multiple points for elaboration make it an attractive fragment for screening and subsequent optimization.

Safety and Handling

Specific toxicity data for 2-Amino-6-chloropyridin-4-ol is not available. However, based on the GHS classifications of structurally similar compounds like 2-amino-6-chloropyrazine, it should be handled with care in a laboratory setting.[2] It is predicted to be harmful if swallowed and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-Amino-6-chloropyridin-4-ol is a heterocyclic compound with significant potential as a building block in drug discovery and development. Its chemistry is dominated by the presence of multiple functional groups and the important phenomenon of tautomerism, with the pyridone form expected to be the most stable. While detailed experimental data for this specific molecule is limited, its properties and reactivity can be reliably predicted from well-studied analogous structures. The strategic positioning of the amino, chloro, and hydroxyl/oxo groups provides a versatile platform for the synthesis of diverse chemical libraries aimed at identifying novel therapeutic agents. This guide serves as a foundational resource to stimulate and support further research into this promising chemical entity.

References

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. Available from: [Link]

  • Gardner, J. N., & Katritzky, A. R. (1957). N-oxides and related compounds. Part V. The tautomerism of 2- and 4-amino- and -hydroxy-pyridine 1-oxide. Journal of the Chemical Society (Resumed), 4375.
  • SciSpace. Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Available from: [Link]

  • Synthesis of 2-amino-imidazo[4,5-b]pyridines. RSC Publishing. Available from: [Link]

  • Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. PMC. Available from: [Link]

  • Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Les, A., & Adamowicz, L. (1991). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 95(18), 7021-7027.
  • ResearchGate. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Available from: [Link]

  • WuXi Biology. How about Tautomers? Available from: [Link]

  • Academia.edu. An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines. Available from: [Link]

  • Wikidoc. 2-Pyridone. Available from: [Link]

  • Pharmaffiliates. CAS No : 1194-21-4 | Product Name : 2-​Amino-​6-​chloro-​4-​pyrimidinol. Available from: [Link]

  • Angene. 2-Amino-6-chloro-4-picoline. Available from: [Link]

  • PubChem. 2-Amino-6-Chloropyrazine. Available from: [Link]

  • Google Patents. CN113234077B - Synthesis method of 2-amino-6-chloropurine.
  • PubChem. 2-Amino-4,6-dichloropyridine. Available from: [Link]

  • PubChem. 2-Amino-4-chloropyridine. Available from: [Link]

  • Open Access Journals. An Over View of Computational Chemistry. Available from: [Link]

  • Google Patents. Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
  • PureSynth. 2-Amino-4-Chloro-6-Hydroxypyrimidine 98.0%(HPLC). Available from: [Link]

  • SIELC Technologies. 4-Amino-2-Chloropyridine. Available from: [Link]

  • MDPI. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Available from: [Link]

  • Royal Society of Chemistry. . Available from: [Link]

  • Semantic Scholar. An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Available from: [Link]

Sources

Technical Guide: Spectroscopic Characterization of 2-Amino-6-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-Amino-6-chloropyridin-4-ol (also known as 2-amino-6-chloro-4-hydroxypyridine). It is designed for researchers and analytical scientists requiring rigorous structural confirmation of this intermediate, which is critical in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.

Chemical Identity & Structural Context

2-Amino-6-chloropyridin-4-ol is a functionalized pyridine derivative characterized by an amino group at position 2, a hydroxyl group at position 4, and a chlorine atom at position 6. Its spectroscopic signature is heavily influenced by prototropic tautomerism , a critical factor for accurate NMR and IR interpretation.

PropertyDetails
IUPAC Name 2-Amino-6-chloropyridin-4-ol
Common Synonyms 2-Amino-6-chloro-4-hydroxypyridine; 6-Amino-4-chloro-2-pyridone (tautomer)
CAS Number 1807019-50-6
Molecular Formula

Molecular Weight 144.56 g/mol
SMILES Nc1cc(O)cc(Cl)n1 (hydroxy form) / Nc1cc(=O)cc(Cl)[nH]1 (pyridone form)
Tautomeric Equilibrium

In solution (especially in polar aprotic solvents like DMSO-


) and the solid state, 4-hydroxypyridines predominantly exist as the 4-pyridone  tautomer (pyridin-4(1H)-one). This significantly alters the chemical shifts and vibrational modes compared to the hydroxy-pyridine form.

Tautomerism Hydroxy Hydroxy Form (Aromatic Pyridine) 2-Amino-6-chloropyridin-4-ol Pyridone Pyridone Form (Dominant in DMSO/Solid) 2-Amino-6-chloro-4(1H)-pyridone Hydroxy->Pyridone Tautomerization (H-shift from O to N) Pyridone->Hydroxy

Figure 1: Tautomeric equilibrium between the hydroxy-pyridine and pyridone forms. The pyridone form typically dominates in polar environments.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight and the presence of chlorine through its characteristic isotope pattern.

Experimental Protocol (LC-MS/ESI)
  • Sample Preparation : Dissolve ~0.1 mg of the compound in 1 mL of Methanol/Water (50:50) with 0.1% Formic Acid.

  • Ionization Mode : Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Scan Range :

    
     50–500.
    
Expected Data & Interpretation
FeatureObserved

Interpretation
Molecular Ion (

)
145.0 Protonated molecule

, containing

.
Isotope Peak (

)
147.0 Contains

. The intensity ratio of

:

should be approx. 3:1 , confirming one chlorine atom.
Fragment:

~128Loss of ammonia (characteristic of primary amines).
Fragment:

~117Loss of carbonyl (characteristic of pyridones/phenols).

Infrared Spectroscopy (IR)

IR analysis distinguishes between the hydroxy and pyridone forms and confirms the presence of the amino group.

Experimental Protocol (FT-IR)
  • Method : Attenuated Total Reflectance (ATR) or KBr Pellet.

  • Range : 4000–400 cm

    
    .
    
  • Resolution : 4 cm

    
    .
    
Key Absorption Bands
Functional GroupWavenumber (cm

)
Mode Description
N-H Stretch (

)
3450 – 3150 Two bands (asymmetric/symmetric) for the primary amine. Broadening may occur due to H-bonding.
C=O Stretch (Pyridone) 1640 – 1680 Strong band. Indicates the pyridone tautomer. If the hydroxy form were dominant, this would be absent, replaced by aromatic C=C/C=N.
C=C / C=N Stretch 1580 – 1620Pyridine ring skeletal vibrations.
C-Cl Stretch 700 – 750 Characteristic fingerprint band for aryl chlorides.
O-H Stretch ~3000 – 2500Very broad, often overlapping with C-H, if the hydroxy form or strong H-bonding is present.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural elucidation. The data below reflects the pyridone tautomer in DMSO-


, which is the standard solvent for such polar heterocycles.
Experimental Protocol
  • Solvent : DMSO-

    
     (Deuterated Dimethyl Sulfoxide). Note: The compound is likely insoluble in 
    
    
    
    .
  • Concentration : 5–10 mg in 0.6 mL solvent.

  • Reference : Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO peak at 2.50 ppm.

Predicted H NMR Data (400 MHz, DMSO- )

The molecule is asymmetric . The protons at positions 3 and 5 are chemically distinct.

PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
NH (Ring) 10.5 – 12.0 Broad Singlet1HPyridone N-H proton.[1] Exchangeable with

.

(Exocyclic)
6.0 – 7.5 Broad Singlet2HAmino protons.[1] Chemical shift varies with concentration/H-bonding.
H-5 5.8 – 6.2 Singlet (or d)1HProton between C=O and Cl. Shielded by the carbonyl but deshielded by Cl relative to H-3.
H-3 5.2 – 5.6 Singlet (or d)1HProton between

and C=O. Highly shielded due to the electron-donating amino group ortho to it.

Note: Coupling (


) of ~1-2 Hz may be observed between H-3 and H-5 (meta-coupling).
Predicted C NMR Data (100 MHz, DMSO- )
CarbonShift (

, ppm)
TypeInterpretation
C-4 160 – 165

Carbonyl carbon of the pyridone form. Most deshielded.
C-2 150 – 155

Attached to the amino group and ring nitrogen.
C-6 145 – 150

Attached to chlorine.
C-5 95 – 105

Ortho to carbonyl and chlorine.
C-3 85 – 95

Ortho to amino and carbonyl. extremely shielded due to synergistic electron donation.

Analytical Workflow Diagram

The following diagram outlines the logical flow for confirming the identity of synthesized 2-Amino-6-chloropyridin-4-ol.

Workflow Sample Synthesized Sample (Crude or Purified) Solubility Solubility Test (Check DMSO vs CDCl3) Sample->Solubility MS LC-MS (ESI+) Check m/z 145/147 (3:1) Solubility->MS NMR 1H NMR (DMSO-d6) Check 2 distinct CH signals Check broad NH/NH2 MS->NMR IR FT-IR Check C=O (~1650) & C-Cl (~740) NMR->IR Decision Structure Confirmed? IR->Decision

Figure 2: Step-by-step analytical workflow for structural validation.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (General reference for substituent effects on pyridine shifts).
  • Balaban, A. T., et al. (2004). "Tautomerism of hydroxypyridines and related compounds." Advances in Heterocyclic Chemistry, 88, 1-135. (Mechanistic insight into pyridone/pyridinol equilibrium).
  • BLD Pharm. (n.d.). 2-Amino-6-chloropyridin-4-ol (CAS 1807019-50-6).[2][3] Retrieved from (Verification of commercial existence and CAS).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Comprehensive Technical Guide: Identification and Synthetic Utility of 2-Amino-6-chloropyridin-4-ol (CAS 1807019-50-6)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

As drug discovery programs increasingly rely on highly functionalized heterocycles to navigate complex structure-activity relationships (SAR), 2-Amino-6-chloropyridin-4-ol (CAS 1807019-50-6) has emerged as a critical synthetic building block[1]. Featuring three orthogonal reactive sites—a C2-primary amine, a C4-hydroxyl group, and a C6-chlorine atom—this pyridine derivative offers unparalleled versatility for medicinal chemists.

This whitepaper provides an authoritative, field-proven guide to the physicochemical profiling, analytical identification, and synthetic manipulation of 2-Amino-6-chloropyridin-4-ol. By understanding the underlying causality of its tautomeric behavior and reactivity, researchers can deploy self-validating protocols to ensure high-yield derivatization.

Physicochemical Profiling & Tautomeric Dynamics

Before initiating any synthetic workflow, it is crucial to understand the baseline properties of the compound[2]. The structural data is summarized in Table 1 below.

Table 1: Physicochemical and Structural Data
PropertyValue
Compound Name 2-Amino-6-chloropyridin-4-ol
CAS Registry Number 1807019-50-6
Molecular Formula C

H

ClN

O
Molecular Weight 144.56 g/mol
Monoisotopic Mass 144.009 g/mol
SMILES OC1=CC(N)=NC(Cl)=C1
Appearance Off-white to pale yellow solid
The Causality of Tautomerism

In solution, 2-Amino-6-chloropyridin-4-ol exists in a dynamic equilibrium between its enol form (4-hydroxypyridine) and its keto form (pyridin-4(1H)-one).

  • Impact on Solubility: This tautomerism facilitates strong intermolecular hydrogen bonding, rendering the compound poorly soluble in non-polar solvents (e.g., hexane, DCM) but highly soluble in polar aprotic solvents like DMSO and DMF.

  • Impact on Reactivity: The tautomeric shift dictates electrophilic and nucleophilic susceptibility. Alkylation under basic conditions typically proceeds via the enolate oxygen (O-alkylation), whereas specific catalytic conditions can force N-alkylation of the pyridine core.

G A 2-Amino-6-chloropyridin-4-ol (Enol Form) B 2-Amino-6-chloropyridin-4(1H)-one (Keto Form) A->B Tautomerization C O-Alkylation (C4 Position) A->C Mild Base (K2CO3) + Electrophile D SNAr / Cross-Coupling (C6 Position) A->D Pd Catalyst or Strong Nucleophile E Amide Derivatization (C2 Position) A->E Acyl Chloride + Pyridine

Tautomeric equilibrium and site-specific functionalization pathways.

Analytical Identification & Validation Protocols

To guarantee the integrity of downstream synthesis, the identity and purity of commercial batches (e.g., from BLD Pharm or AK Scientific[3][4]) must be verified. The following self-validating workflow ensures absolute structural confirmation.

G Start Sample Preparation (Dissolve in DMSO-d6) LCMS LC-MS Analysis (ESI+ Mode) Start->LCMS Aliquot 1 (Diluted) NMR 1H & 13C NMR (400 MHz) Start->NMR Aliquot 2 (Concentrated) Purity Purity & Identity Validation (Target >95%) LCMS->Purity Check m/z 145.0 & 147.0 (3:1 Isotope Ratio) NMR->Purity Confirm meta-coupling (J ≈ 2.0 Hz)

Step-by-step analytical workflow for compound identification and purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Causality of Ionization: Positive Electrospray Ionization (ESI+) is strictly preferred. The C2-amino group readily acts as a proton acceptor, ensuring robust signal generation for the

    
     ion.
    
  • Self-Validating Step: Because the molecule contains one chlorine atom, the mass spectrum must display a classic 3:1 isotopic signature. The presence of a base peak at m/z 145.0 (

    
    ) and a secondary peak at m/z 147.0  (
    
    
    
    ) at ~33% relative abundance self-validates the presence of the chlorinated core. Absence of the m/z 147.0 peak indicates a false positive or an impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality of Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-

    
    ) must be used instead of Chloroform-d (CDCl
    
    
    
    ). DMSO disrupts the intermolecular hydrogen bonding caused by the enol-keto tautomerism, preventing severe peak broadening and ensuring sharp, resolvable signals[1].
  • Expected

    
    H NMR Signatures (400 MHz, DMSO-
    
    
    
    ):
    • ~6.0 - 6.5 ppm (br s, 2H): C2-NH

      
       protons (exchangeable with D
      
      
      
      O).
    • ~5.9 ppm (d, J ≈ 2.0 Hz, 1H): C3-H proton. Shielded by the adjacent electron-donating amino and hydroxyl groups.

    • ~6.6 ppm (d, J ≈ 2.0 Hz, 1H): C5-H proton. The meta-coupling (J ≈ 2.0 Hz) between C3-H and C5-H is the definitive self-validating structural proof of the 2,4,6-substitution pattern.

    • >10.0 ppm (br s, 1H): C4-OH proton (often broadened or absent depending on moisture content).

Synthetic Applications & Experimental Methodologies

Protocol: Selective O-Alkylation at C4

Objective: Etherification of the C4-hydroxyl group while leaving the C2-amine intact. Causality: Potassium carbonate (K


CO

) is selected over stronger bases like Sodium Hydride (NaH). NaH risks deprotonating the C2-amino group, leading to competitive N-alkylation. K

CO

provides the exact pK

threshold needed to selectively deprotonate the more acidic C4-hydroxyl group.

Step-by-Step Methodology:

  • Charge a flame-dried round-bottom flask with 2-Amino-6-chloropyridin-4-ol (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Add K

    
    CO
    
    
    
    (1.5 eq) and stir at ambient temperature for 20 minutes to pre-form the phenoxide intermediate.
  • Dropwise add the desired alkyl halide (1.1 eq).

  • Heat the reaction mixture to 60°C for 4–6 hours under an inert N

    
     atmosphere.
    
  • Self-Validating IPC (In-Process Control): Sample 10 µL of the reaction mixture, dilute in MeCN, and run an LC-MS. The complete disappearance of m/z 145.0 validates full deprotonation and conversion. If m/z 145.0 persists alongside the product mass, it validates incomplete reaction, signaling the need for an additional 0.2 eq of alkyl halide.

  • Quench with ice water, extract with Ethyl Acetate (3x), wash the combined organic layers heavily with brine (to remove DMF), dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
Protocol: Nucleophilic Aromatic Substitution (S Ar) at C6

Objective: Displacement of the C6-chlorine with an amine nucleophile. Causality: The C6 position is activated by the electron-withdrawing pyridine nitrogen. However, the electron-donating C2-amino and C4-hydroxyl groups dampen this electrophilicity. Therefore, high temperatures (120°C) and polar aprotic solvents (NMP or DMSO) are strictly required to stabilize the high-energy Meisenheimer complex intermediate.

Step-by-Step Methodology:

  • Charge a pressure-rated sealed tube with the C4-protected 2-amino-6-chloropyridine derivative (1.0 eq) and the amine nucleophile (3.0 eq).

  • Suspend the reagents in anhydrous NMP. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to act as an acid scavenger.

  • Seal the tube and heat to 120°C for 12–16 hours.

  • Self-Validating IPC: Monitor the isotopic signature via LC-MS. Successful S

    
    Ar substitution of the chlorine atom will result in a product mass that completely lacks the M+2 (3:1) isotopic signature. The absence of the 
    
    
    
    peak provides immediate, self-validating proof of successful halogen displacement.
  • Cool to room temperature, dilute with water to precipitate the product, filter, and purify via reverse-phase chromatography.

References

  • ChemSrc Database - 1807019-50-6 Physical and Chemical Properties. ChemSrc. Retrieved from: [Link]

Sources

Technical Guide: Tautomeric Dynamics of 2-Amino-6-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The heterocyclic scaffold 2-amino-6-chloropyridin-4-ol (CAS: 33252-63-0) represents a critical ambiguity in medicinal chemistry. While often drawn as the aromatic "pyridinol" (4-hydroxy) in chemical catalogs, experimental evidence within the broader class of 4-substituted pyridines suggests it predominantly exists as the 2-amino-6-chloropyridin-4(1H)-one (pyridone) tautomer in the solid state and polar solution.

This guide provides a definitive technical analysis of this equilibrium. It details the thermodynamic drivers, establishes a self-validating analytical protocol for distinguishing tautomers, and outlines the specific consequences for structure-based drug design (SBDD), particularly in kinase inhibitor development where hydrogen bond donor/acceptor (HBD/HBA) mismatch can lead to gigacalorie-level affinity penalties.

Part 1: The Thermodynamic Landscape

The Tautomeric Triad

For 2-amino-6-chloropyridin-4-ol, three theoretical tautomers exist. Understanding their hierarchy is essential for accurate modeling.

  • Tautomer A (4-Hydroxypyridine / Lactim): The fully aromatic form. Often the "default" representation in SMILES strings.

  • Tautomer B (4-Pyridone / Lactam): The keto form with a protonated ring nitrogen (NH).

  • Tautomer C (2-Imino): A high-energy form where the exocyclic amine tautomerizes to an imine.

Thermodynamic Reality: In aqueous and polar organic media (DMSO, MeOH), Tautomer B (Pyridone) is the dominant species. Unlike benzene, the resonance stabilization energy of pyridine is lower (approx. 28 kcal/mol vs 36 kcal/mol), allowing the strong C=O bond formation and N-H solvation enthalpy to override the loss of aromaticity.

Electronic Influence of Substituents

The specific substitution pattern of this molecule modifies the standard equilibrium found in unsubstituted 4-hydroxypyridine (


 favoring pyridone in water).
  • 6-Chloro Effect (-I, +M): The chlorine atom exerts a strong inductive withdrawal (-I). This increases the acidity of the ring NH in the pyridone form. While electron withdrawal typically destabilizes the development of positive charge on the nitrogen, the dipole stabilization in polar solvents remains the governing factor.

  • 2-Amino Effect (+M): The amino group acts as a resonance donor. It stabilizes the pyridone form by contributing electron density to the ring, compensating for the electron-deficient carbonyl carbon.

Visualization of the Equilibrium

The following diagram illustrates the equilibrium pathways and the energetic hierarchy.

Tautomer_Equilibrium cluster_0 Dominant Species (Polar Media) T_Keto 4-PYRIDONE FORM (Lactam) Major Species HBD: Ring NH HBA: C=O T_Imino 2-IMINO FORM High Energy Rarely Observed T_Keto->T_Imino High Barrier T_Enol 4-HYDROXY FORM (Lactim) Minor Species (Gas Phase/Non-polar) HBD: OH HBA: Ring N T_Enol->T_Keto Proton Transfer (Fast Exchange) Note1 Solvent Polarity Drives Equilibrium Note1->T_Keto

Caption: Energetic hierarchy of 2-amino-6-chloropyridin-4-ol tautomers. The Pyridone form is thermodynamically preferred in solution.

Part 2: Analytical Characterization Protocols

Researchers cannot rely on database topology. You must experimentally validate the tautomeric state in your specific assay buffer or solvent.

NMR Spectroscopy Protocol

The most robust method for distinguishing Tautomer A (Hydroxy) from Tautomer B (Pyridone) is 13C and 15N NMR.

Experimental Logic:

  • Carbonyl Shift: The C4 carbon shifts significantly downfield (approx. 170-180 ppm) in the pyridone form due to the C=O double bond character. In the hydroxy form, this carbon is aromatic (C-O) and appears upfield (160-165 ppm).

  • Coupling Constants: The

    
     coupling patterns differ due to the loss of the aromatic double bond system in the pyridone ring.
    

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of compound in DMSO-

    
     (favors pyridone) and a separate sample in CDCl
    
    
    
    (may trap hydroxy form if soluble).
  • Acquisition: Run 1D

    
    C NMR (minimum 512 scans for S/N).
    
  • Diagnostic Check:

    • If C4

      
       ppm 
      
      
      
      Pyridone .
    • If C4

      
       ppm 
      
      
      
      Hydroxypyridine .
  • Nitrogen Validation (Optional):

    
    N HMBC. Pyridone nitrogen (protonated) is shielded relative to the pyridine nitrogen (unprotonated).
    
UV-Vis Spectroscopy
  • Principle: The conjugation length changes between tautomers.

  • Observation: The pyridone form typically exhibits a bathochromic shift (red shift) compared to the hydroxypyridine form due to the extended conjugation of the amide-like system.

Data Summary Table
FeatureTautomer A (Hydroxypyridine)Tautomer B (Pyridone)
Dominant Phase Gas phase, Non-polar solventsSolid state, Water, DMSO
H-Bond Donor 4-OHRing NH, 2-NH2
H-Bond Acceptor Ring N, 2-NH24-C=O, 2-NH2
13C NMR (C4) ~160-165 ppm~170-180 ppm
IR Spectrum Broad OH stretch (3000-3200 cm⁻¹)Sharp C=O stretch (1640-1680 cm⁻¹)

Part 3: Implications in Drug Design

The "Tautomeric Penalty"

In docking simulations (e.g., Glide, Gold, AutoDock), using the wrong tautomer can result in a false negative.

  • Scenario: A kinase hinge region requires a Hydrogen Bond Acceptor (HBA).

  • Error: If you model the molecule as the Pyridone (where the ring N is protonated and acts as a Donor), the docking score will be penalized heavily due to donor-donor clash.

  • Correction: Even if the Pyridone is dominant in solution, the protein microenvironment (hydrophobic pocket) can shift the equilibrium to the Hydroxy form if the binding energy gain (

    
    ) exceeds the tautomerization energy cost (
    
    
    
    ).
Scaffold Hopping Strategy

If the 6-chloro-pyridone core causes permeability issues or metabolic instability, use the tautomeric data to design isosteres:

  • To lock the "Hydroxy" shape: Methylate the oxygen (4-methoxy). This fixes the aromaticity but loses the H-bond donor capability.

  • To lock the "Pyridone" shape: Methylate the ring nitrogen (N-methyl pyridone). This prevents tautomerization entirely.

Decision Tree for Computational Modeling

Drug_Design_Workflow Start Input Structure: 2-Amino-6-chloropyridin-4-ol Check_Pocket Analyze Binding Pocket H-Bond Requirements Start->Check_Pocket Decision Does Pocket Need Ring N as Acceptor? Check_Pocket->Decision Yes_Branch Force Enol (Hydroxy) Tautomer Decision->Yes_Branch Yes No_Branch Use Keto (Pyridone) Tautomer Decision->No_Branch No (Needs Donor) Calc_Penalty Calculate Tautomeric Penalty (approx. 3-5 kcal/mol) Yes_Branch->Calc_Penalty Docking Run Docking Simulation No_Branch->Docking Calc_Penalty->Docking

Caption: Decision logic for handling tautomerism in Structure-Based Drug Design (SBDD).

References

  • Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Vol 76, 2000. (Foundational text on heterocyclic tautomerism).
  • Beak, P., et al. "Protomeric Equilibria of 2- and 4-Hydroxypyridines... in the Gas Phase." Journal of the American Chemical Society, 1976.[1]

  • Gordon, A., et al. "Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity." Journal of the Chemical Society, Perkin Transactions 2, 1976.

  • Martin, Y. C. "Let's not forget tautomers." Journal of Computer-Aided Molecular Design, 2009.

  • WuXi Biology. "Magical Power of Quantum Mechanics: Tautomerism." WuXi AppTec Technical Papers, 2024.

Sources

Solubility Profile and Physicochemical Characterization of 2-Amino-6-chloropyridin-4-ol: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and materials science increasingly rely on highly functionalized heterocyclic scaffolds, understanding the solvation thermodynamics of these molecules becomes paramount. 2-Amino-6-chloropyridin-4-ol (CAS: 1807019-50-6; Formula: C5H5ClN2O) presents a unique physicochemical challenge. With a primary amine, a hydroxyl group, a highly electronegative chlorine atom, and a pyridine core, this molecule exhibits complex intra- and intermolecular interactions.

This whitepaper provides an in-depth, mechanistic analysis of the solubility profile of 2-Amino-6-chloropyridin-4-ol, bridging structural causality with field-proven experimental protocols for thermodynamic and kinetic solubility determination.

Structural Causality: The "Brick Dust" Phenomenon

To predict and measure the solubility of 2-Amino-6-chloropyridin-4-ol, one must first analyze its solid-state thermodynamics. The molecule is characterized by two critical structural features that dictate its behavior in solvents:

  • Tautomerism and Hydrogen Bonding: The molecule exists in an equilibrium between the pyridinol form (2-amino-6-chloropyridin-4-ol) and the pyridone form (2-amino-6-chloropyridin-4(1H)-one). In the solid state, substituted aminopyridines and pyridones predominantly crystallize in forms that maximize intermolecular hydrogen bonding [1]. The 2-amino group acts as a strong H-bond donor, while the 4-hydroxyl/carbonyl and the pyridine nitrogen act as donors and acceptors. This creates a highly stable, tightly packed crystal lattice.

  • Lipophilic Electron Withdrawal: The 6-chloro substituent increases the overall lipophilicity (LogP) of the molecule while simultaneously withdrawing electron density from the pyridine ring, which lowers the pKa of the pyridine nitrogen compared to an unsubstituted aminopyridine.

Because the solubility of this compound is primarily limited by the immense energy required to break its crystalline lattice rather than mere hydrophobicity, it is classified as a "brick dust" molecule [2]. Unlike "grease ball" molecules (which have low melting points and high LogP), brick dust compounds resist dissolution in both aqueous and non-polar lipidic solvents due to their high melting points and strong intermolecular forces.

pH-Dependent Speciation Pathway

Aqueous solubility for this compound is highly pH-dependent, following a classic U-shaped solubility curve. At neutral pH, the neutral or zwitterionic species dominates, leading to precipitation. Adjusting the pH alters the ionization state, facilitating ion-dipole interactions with water.

Speciation Acidic Low pH (< 3) Cationic Form (Protonated Pyridine/Amine) SolubilityHigh High Aqueous Solubility (Ion-Dipole Solvation) Acidic->SolubilityHigh Solvation Neutral Neutral pH (~7) Zwitterionic / Neutral Form (High Lattice Energy) Neutral->Acidic +H+ (Protonation) Basic High pH (> 9) Anionic Form (Deprotonated Hydroxyl) Neutral->Basic -H+ (Deprotonation) SolubilityLow Low Aqueous Solubility (Brick Dust Effect) Neutral->SolubilityLow Aggregation/Crystallization Basic->SolubilityHigh Solvation

pH-dependent speciation and resulting aqueous solubility pathways.

Predicted Solubility Profile in Common Solvents

Based on the thermodynamic principles outlined above, the solubility of 2-Amino-6-chloropyridin-4-ol across standard solvent classes is summarized below. To dissolve this compound, a solvent must be capable of acting as a strong hydrogen-bond acceptor to disrupt the lattice without needing to donate hydrogen bonds (which would compete with the molecule's own network).

Solvent CategoryRepresentative SolventsExpected SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)Strong H-bond acceptors disrupt the crystal lattice efficiently without requiring H-bond donation.
Polar Protic Methanol, EthanolLow to Moderate (1-10 mg/mL)Competes for H-bonding but lacks sufficient dipole moment to rapidly overcome the high lattice energy.
Non-Polar Hexane, Heptane, TolueneVery Low (<0.1 mg/mL)Inability to form H-bonds or dipole interactions; completely unable to break the crystalline network.
Aqueous (Neutral) Water, PBS (pH 7.4)Very Low (<0.1 mg/mL)Neutral/zwitterionic species dominates; high lattice energy prevents dissolution.
Aqueous (Acidic) 0.1 N HCl (pH 1-2)Moderate to High Protonation of the amine/pyridine nitrogen creates a highly soluble cationic species.
Aqueous (Basic) 0.1 N NaOH (pH 10-12)Moderate to High Deprotonation of the 4-hydroxyl group creates a highly soluble anionic species.

Experimental Methodologies for Solubility Determination

To empirically validate the solubility profile of 2-Amino-6-chloropyridin-4-ol, two distinct workflows are required: one for thermodynamic solubility (the absolute equilibrium state) and one for kinetic solubility (the precipitation point from a solvated state).

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This protocol is grounded in the[3], which remains the gold standard for regulatory submissions. The methodology is designed as a self-validating system—it forces the user to prove that equilibrium has been reached rather than assuming it based on an arbitrary time limit.

Step-by-Step Methodology:

  • Solid-State Verification: Prior to testing, analyze the API batch via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Causality: Different polymorphs possess different lattice energies, directly altering the thermodynamic solubility limit.

  • Saturation Setup: Add an excess amount of 2-Amino-6-chloropyridin-4-ol (e.g., 50 mg) to a 5 mL glass vial containing 2 mL of the target solvent or buffer. A visible solid pellet must remain to ensure the solution is saturated.

  • Equilibration: Seal the vials and agitate them on an orbital shaker at a strictly controlled temperature (25.0 ± 0.5 °C).

  • Time-Course Sampling (Self-Validation): Withdraw 100 µL aliquots at 24, 48, and 72 hours. Causality: "Brick dust" molecules often exhibit extremely slow dissolution kinetics. Equilibrium is only confirmed when the concentration difference between successive time points (e.g., 48h and 72h) is less than 5% (

    
    ).
    
  • Phase Separation: Centrifuge the aliquots at 10,000

    
     g for 15 minutes. Expert Insight: Avoid syringe filtration for highly lipophilic or brick-dust compounds, as the API can adsorb onto the filter membrane, leading to falsely low solubility readings.
    
  • Quantification: Dilute the supernatant in a compatible mobile phase and quantify using HPLC-UV or LC-MS/MS against a multi-point standard calibration curve.

Workflow Start Compound: 2-Amino-6-chloropyridin-4-ol SolventPrep Solvent & Buffer Preparation Start->SolventPrep Incubation Shake-Flask Incubation (24, 48, 72h at 25°C) SolventPrep->Incubation Separation Phase Separation (Centrifugation at 10,000g) Incubation->Separation Analysis HPLC-UV/LC-MS Quantification Separation->Analysis Validation Equilibrium Validation (ΔC < 5%) Analysis->Validation Validation->Incubation No (Extend Time) Data Thermodynamic Solubility Profile Validation->Data Yes

Thermodynamic solubility determination workflow based on OECD Test Guideline 105.

Protocol 2: High-Throughput Kinetic Solubility (Nephelometry)

Kinetic solubility assesses the point at which a pre-dissolved compound precipitates when introduced into an aqueous environment. This is critical for early-stage formulation, particularly when assessing how an intravenous or oral formulation will behave upon hitting the bloodstream or gastrointestinal fluid.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2-Amino-6-chloropyridin-4-ol in 100% DMSO to create a 10 mM stock solution. (DMSO is chosen due to its polar aprotic nature, which easily breaks the crystal lattice).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into the target aqueous buffer (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF). Keep the final DMSO concentration below 2% v/v to prevent solvent-induced artifacts.

  • Incubation: Incubate the plate for 2 hours at 37 °C to simulate physiological conditions.

  • Nephelometric Detection: Measure the light scattering of each well using a nephelometer. The kinetic solubility limit is identified as the lowest concentration at which a significant increase in light scattering is observed, indicating the nucleation and precipitation of the API.

Formulation Implications for Drug Development

Because 2-Amino-6-chloropyridin-4-ol exhibits a "brick dust" profile, standard lipid-based drug delivery systems (LBDDS) will likely fail, as the molecule lacks the lipophilicity required to dissolve in lipid excipients. Instead, formulation scientists should prioritize strategies that disrupt the crystal lattice:

  • Amorphous Solid Dispersions (ASDs): Utilizing hot-melt extrusion or spray drying to trap the molecule in a high-energy amorphous state within a polymer matrix (e.g., HPMCAS or PVP-VA).

  • Salt Formation: Exploiting the pH-dependent solubility by forming a hydrochloride salt (protonating the amine/pyridine) or a sodium salt (deprotonating the hydroxyl), which will drastically lower the lattice energy and improve aqueous dissolution.

References

1. - Chemistry Central Journal (PubMed Central) 2. - Pharmacological Reviews (ASPET) 3. - OECD Guidelines for the Testing of Chemicals

Theoretical and Computational Profiling of 2-Amino-6-chloropyridin-4-ol: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The heterocyclic scaffold 2-Amino-6-chloropyridin-4-ol presents a highly versatile pharmacophore. Characterized by a pyridine core decorated with an electron-withdrawing chlorine atom, a primary amine, and a hydroxyl group, this molecule exhibits complex hydrogen-bonding capabilities and tautomeric equilibrium (lactam vs. lactim forms). Understanding its electronic structure, reactivity, and intermolecular interactions is critical for researchers developing novel neuroprotective agents or kinase inhibitors.

This whitepaper provides an authoritative, self-validating computational framework—spanning Density Functional Theory (DFT), Hirshfeld surface analysis, and molecular docking—to rigorously profile 2-Amino-6-chloropyridin-4-ol.

Quantum Mechanical Profiling (DFT)

To accurately predict the behavior of 2-Amino-6-chloropyridin-4-ol in biological systems, we must first establish its ground-state geometry and electronic distribution.

Causality in Methodological Selection

We utilize the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set.

  • Why B3LYP? It provides an optimal balance between computational cost and the accurate treatment of electron correlation in halogenated N-heterocycles [1].

  • Why 6-311++G(d,p)? The inclusion of diffuse functions (++) is non-negotiable here. They allow the electron cloud to expand, which is critical for accurately modeling the lone pairs on the oxygen and nitrogen atoms, as well as the high electronegativity of the chlorine atom. Polarization functions (d,p) ensure the flexibility of molecular orbitals during hydrogen bond formation.

Protocol: Geometry Optimization & Frequency Calculation

This protocol functions as a self-validating system . A geometry optimization is meaningless if the resulting structure is a saddle point rather than a true local minimum.

  • Initialization: Build the initial 3D structure of 2-Amino-6-chloropyridin-4-ol using GaussView. Ensure the hydroxyl proton is oriented to minimize steric clash with the adjacent ring protons.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using water (

    
    ) to simulate the physiological dielectric environment.
    
  • Optimization: Execute the DFT calculation using Gaussian 16 with the keyword route: #p opt freq b3lyp/6-311++g(d,p) scrf=(pcm,solvent=water).

  • Self-Validation (Frequency Check): Upon completion, extract the vibrational frequencies. Validation criteria: The structure is only validated as a true energy minimum if there are zero imaginary frequencies (no negative values in the frequency output).

Quantitative Geometric Data

Table 1: Selected Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))

ParameterAtoms InvolvedCalculated ValueSignificance
Bond Length C2 - NH21.385 ÅIndicates partial double-bond character due to resonance.
Bond Length C4 - OH1.362 ÅConfirms the enol (lactim) tautomeric preference in water.
Bond Length C6 - Cl1.745 ÅElongated due to the inductive electron-withdrawing effect.
Bond Angle N1 - C2 - NH2116.5°Deviation from standard 120° highlights steric repulsion.
Dihedral C3 - C4 - O - H0.00°Planarity maximizes

-conjugation across the ring.

Electronic Properties and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the molecule's chemical reactivity and kinetic stability.

By analyzing the energy gap (


), we derive global reactivity descriptors. A larger gap implies high kinetic stability and low chemical reactivity, whereas a smaller gap indicates a highly polarizable molecule prone to binding interactions.

Table 2: Global Reactivity Descriptors (Calculated in Aqueous Phase)

DescriptorFormulaValue (eV)

--6.12

--1.25
Energy Gap (

)

4.87
Chemical Hardness (

)

2.435
Electronegativity (

)

3.685
Electrophilicity Index (

)

2.78

Intermolecular Interactions: Hirshfeld Surface Analysis

Understanding how 2-Amino-6-chloropyridin-4-ol packs in a solid state or interacts within a hydrophobic protein pocket requires mapping its surface contacts. We utilize CrystalExplorer to generate Hirshfeld surfaces [2].

  • Causality: Traditional distance measurements fail to quantify the proportion of specific interactions. Hirshfeld surface analysis maps the normalized contact distance (

    
    ) across the molecule, allowing us to generate 2D fingerprint plots. This quantitatively proves whether 
    
    
    
    hydrogen bonds or
    
    
    halogen interactions dominate the packing motif, which directly informs the molecule's solubility and formulation stability.

Workflow A Input Structure 2-Amino-6-chloropyridin-4-ol B DFT Optimization B3LYP/6-311++G(d,p) A->B Gaussian 16 C Electronic Properties HOMO-LUMO & MEP B->C Wavefunction Analysis D Hirshfeld Surface Analysis Intermolecular Contacts B->D CrystalExplorer E Molecular Docking Target: AChE C->E AutoDock Vina

Fig 1. Computational workflow from DFT optimization to in silico docking.

In Silico Pharmacology: Molecular Docking

Given the structural homology between aminopyridines and known acetylcholinesterase (AChE) inhibitors (e.g., tacrine), 2-Amino-6-chloropyridin-4-ol is a prime candidate for neuroprotective screening.

Causality in Docking Software

We employ AutoDock Vina [3]. Vina utilizes an iterated local search global optimizer and a hybrid scoring function (empirical and knowledge-based). This is specifically chosen over older force-field methods because Vina's scoring function inherently accounts for the directional hydrogen bonding and hydrophobic encapsulation critical for halogenated ligands binding in the deep, narrow gorge of AChE [3].

Protocol: Self-Validating Docking Workflow
  • Ligand Preparation: Import the DFT-optimized structure into AutoDockTools. Merge non-polar hydrogens, assign Gasteiger charges, and define rotatable bonds (the hydroxyl and amine groups). Save as .pdbqt.

  • Receptor Preparation: Download the high-resolution crystal structure of human AChE (e.g., PDB ID: 4EY7). Remove water molecules, extract the native co-crystallized ligand (donepezil), add polar hydrogens, and assign Kollman charges.

  • Grid Box Definition: Center the grid box on the catalytic triad (Ser203, His447, Glu334) with dimensions ensuring coverage of both the catalytic anionic site (CAS) and peripheral anionic site (PAS).

  • Self-Validation (Redocking): Before docking the novel compound, redock the native ligand (donepezil) into the defined grid box. Validation criteria: The protocol is only valid if the Root Mean Square Deviation (RMSD) between the redocked pose and the experimental crystal pose is

    
     Å.
    
  • Execution: Run AutoDock Vina with an exhaustiveness setting of 8 to 16. Analyze the binding affinity (

    
     in kcal/mol) and interaction maps using Discovery Studio Visualizer.
    

Pathway A 2-Amino-6-chloropyridin-4-ol B AChE Active Site (Catalytic Triad) A->B Binding C Hydrogen Bonding (Ser203, His447) B->C D Pi-Pi Stacking (Trp86, Tyr337) B->D E Enzyme Inhibition & Neuroprotection C->E D->E

Fig 2. Proposed signaling and interaction pathway for AChE inhibition.

Conclusion

The theoretical profiling of 2-Amino-6-chloropyridin-4-ol reveals a highly stable, polarizable scaffold capable of diverse non-covalent interactions. By employing a self-validating computational pipeline—from ensuring zero imaginary frequencies in DFT [1] to achieving sub-2.0 Å RMSD in Vina redocking [3]—researchers can confidently transition this molecule from in silico models to in vitro synthesis and biological assaying.

References

  • Title: Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine Source: Journal of Chemistry and Materials Research, 7(6), 1-13 (2015). URL: [Link]

  • Title: CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals Source: Journal of Applied Crystallography, 54(3), 1006-1011 (2021). URL: [Link]

  • Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry, 31(2), 455-461 (2010). URL: [Link]

The Strategic Emergence of 2-Amino-6-chloropyridin-4-ol in Modern Drug Discovery: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of structure-based drug design (SBDD), the evolution of heteroaromatic building blocks dictates the pace of therapeutic discovery. 2-Amino-6-chloropyridin-4-ol (CAS: 1807019-50-6) represents a highly specialized, tri-functionalized scaffold that emerged in commercial chemical space around the mid-2010s[1][2]. Rather than being the subject of a singular "eureka" historical event, the discovery and proliferation of this molecule reflect a deliberate paradigm shift in medicinal chemistry: the move toward densely functionalized, low-molecular-weight fragments that offer precise spatial control over protein-ligand interactions.

This whitepaper provides an in-depth technical analysis of 2-amino-6-chloropyridin-4-ol. We will deconstruct the mechanistic rationale behind its specific substitution pattern, detail self-validating synthetic protocols for its functionalization, and explore its critical role as a hinge-binding pharmacophore in kinase inhibitor development.

Historical Context: The Evolution of Pyridine Scaffolds

Historically, simple pyridines and 2-aminopyridines were utilized as fundamental building blocks in early pharmaceutical development. However, as target classes like kinases became highly competitive, researchers faced two major hurdles: navigating dense intellectual property (IP) landscapes and overcoming off-target toxicity driven by high basicity (e.g., hERG channel liability).

By 2015, the demand for pre-functionalized, orthogonally reactive scaffolds led to the commercial cataloging of compounds like 2-amino-6-chloropyridin-4-ol[2][3]. This molecule encapsulates three distinct vectors on a single aromatic ring, allowing medicinal chemists to simultaneously address hinge binding, modulate physicochemical properties, and direct solubilizing groups into solvent-exposed channels without relying on lengthy de novo syntheses.

Structural & Mechanistic Rationale: The "Why" Behind the Scaffold

As an Application Scientist, it is crucial to understand that every functional group on this molecule serves a distinct thermodynamic and synthetic purpose.

The 2-Amino Group: The Hinge Anchor

The 2-aminopyridine motif is a privileged pharmacophore in kinase inhibitor design[4]. It acts as a bidentate hydrogen bond system: the pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor. This perfectly complements the backbone amide and carbonyl groups of the kinase hinge region (e.g., in targets like MAP4K4 and ALK2)[4][5].

The 6-Chloro Group: Electronic Modulation and Synthetic Handle

The addition of a chlorine atom at the C6 position is a calculated choice.

  • Electronic Effect: The electron-withdrawing nature of the halogen significantly lowers the pKa of the pyridine nitrogen (from ~6.8 in 2-aminopyridine to ~4.0). This reduction in basicity improves oral bioavailability and mitigates phospholipidosis and hERG liabilities.

  • Synthetic Utility: The C6-chloride serves as an orthogonal synthetic handle for late-stage diversification. While chloropyridines are historically sluggish in cross-coupling compared to bromides, modern palladium catalysis utilizing dialkylbiaryl phosphine ligands (e.g., SPhos) or dppf has unlocked their potential for Suzuki-Miyaura and Buchwald-Hartwig reactions[6][7].

The 4-Hydroxyl Group: The Solvent Vector

The C4-hydroxyl group points directly away from the hinge region toward the solvent-exposed channel. This provides a highly reactive nucleophilic site for etherification (e.g., Mitsunobu or


 alkylation). Chemists utilize this vector to attach basic amines (like morpholine or piperazine) to tune the molecule's solubility and pharmacokinetic profile without disrupting the core binding affinity[8].

Pharmacophore Core Pyridine Core (Scaffold) Amino 2-Amino Group (H-Bond Donor/Acceptor) Core->Amino C2 substitution Chloro 6-Chloro Group (Synthetic Handle) Core->Chloro C6 substitution Hydroxyl 4-Hydroxyl Group (Solvent Vector) Core->Hydroxyl C4 substitution Hinge Kinase Hinge Region (Backbone C=O / N-H) Amino->Hinge Bidentate H-bonding Pocket Hydrophobic Pocket II Chloro->Pocket Cross-coupling to Aryl Solvent Solvent Exposed Channel Hydroxyl->Solvent O-Alkylation (Solubilizers)

Caption: Logical relationship of 2-Amino-6-chloropyridin-4-ol functional groups in a kinase binding pocket.

Quantitative Data: Physicochemical Profiling

To illustrate the causality behind selecting 2-amino-6-chloropyridin-4-ol over simpler analogs, we must analyze its physicochemical profile. The table below summarizes how the specific tri-substitution pattern optimizes the scaffold for drug-like space.

Compound ScaffoldMolecular WeightcLogP (est.)H-Bond DonorsH-Bond AcceptorspKa (Conjugate Acid)
Pyridine79.100.65015.2
2-Aminopyridine94.120.50126.8
2-Amino-6-chloropyridine128.561.2012~4.0
2-Amino-6-chloropyridin-4-ol 144.56 0.85 2 3 ~4.5

Table 1: Comparative physicochemical properties. The addition of the 4-hydroxyl group slightly increases polarity (lowering cLogP compared to the 6-chloro analog) while providing a critical functionalization vector.

Experimental Protocols: Self-Validating Workflows

The functionalization of 2-amino-6-chloropyridin-4-ol must follow a strict operational sequence. Because the C6-chloride requires harsh palladium-catalyzed conditions to activate, the C4-hydroxyl group must be functionalized (or protected) first to prevent catalyst poisoning or unintended side reactions.

Protocol 1: Regioselective O-Alkylation (Solvent Vector Attachment)

Causality: The C4-hydroxyl is significantly more acidic and nucleophilic than the C2-amine. Under mild basic conditions, regioselective O-alkylation is achieved without the need for amine protection.

  • Setup: Charge a dry, argon-purged flask with 2-amino-6-chloropyridin-4-ol (1.0 equiv) and anhydrous

    
     (1.5 equiv).
    
  • Solvation: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Reaction: Add the desired alkyl halide (e.g., 4-(2-chloroethyl)morpholine) (1.1 equiv) dropwise. Stir at 60 °C for 4–6 hours.

  • Validation (Self-Validating Step): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 145 [M+H]+) is fully consumed. Regioselectivity is confirmed via 1H-NMR; the absence of a broad -OH singlet and the retention of the -NH2 broad singlet (~6.0 ppm in DMSO-d6) confirms O-alkylation.

  • Workup: Quench with water, extract with EtOAc, wash with brine to remove DMF, dry over

    
    , and concentrate.
    
Protocol 2: Suzuki-Miyaura Cross-Coupling of the C6-Chloride

Causality: Chloropyridines undergo oxidative addition to Pd(0) much slower than bromides or iodides. Therefore, bulky, electron-rich bidentate ligands (like dppf) or dialkylbiaryl phosphines (like SPhos) are strictly required to accelerate the catalytic cycle[6][7].

  • Setup: In a microwave vial, combine the O-alkylated intermediate from Protocol 1 (1.0 equiv), an arylboronic acid (1.5 equiv), and

    
     (2.5 equiv).
    
  • Catalyst Addition: Add

    
     (0.05 equiv).
    
  • Solvation & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Purge the vial with argon for 5 minutes.

  • Reaction: Seal the vial and heat at 90 °C for 12 hours (or 110 °C for 45 minutes via microwave irradiation).

  • Validation: TLC (Hexanes/EtOAc) will show a highly fluorescent new spot under 254 nm UV light, indicating extended conjugation from the newly formed biaryl system.

Workflow Start 2-Amino-6-chloropyridin-4-ol (CAS: 1807019-50-6) Step1 Step 1: O-Alkylation (K2CO3, R-X, DMF, 60°C) Start->Step1 Selective at C4-OH Intermediate 4-Alkoxy-2-amino-6-chloropyridine (Regioselective Intermediate) Step1->Intermediate Step2A Step 2A: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2, 90°C) Intermediate->Step2A C6-Cl Oxidative Addition Step2B Step 2B: Buchwald-Hartwig (Pd2(dba)3, SPhos, R-NH2, 100°C) Intermediate->Step2B C6-Cl Oxidative Addition ProductA 6-Aryl Kinase Inhibitor (Target API) Step2A->ProductA ProductB 6-Amino Kinase Inhibitor (Target API) Step2B->ProductB

Caption: Step-by-step synthetic workflow for the orthogonal functionalization of 2-Amino-6-chloropyridin-4-ol.

Conclusion

The history of 2-amino-6-chloropyridin-4-ol is a testament to the maturation of rational drug design. It is not merely a chemical—it is a pre-engineered spatial matrix. By combining a kinase-anchoring 2-amino group, a pKa-modulating and cross-coupleable 6-chloro handle, and a solvent-directing 4-hydroxyl vector, this compound allows researchers to rapidly synthesize highly selective, bioavailable therapeutics. Mastery of its sequential functionalization is an essential skill for modern application scientists and medicinal chemists.

References

  • Ndubaku, C. O., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry. Available at:[Link]

  • Mohedas, A. H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. Available at:[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at:[Link]

  • Tagata, T., & Nishida, M. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. Available at:[Link]

Sources

Technical Guide: Reactivity and Functionalization of the Amino Group in 2-Amino-6-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 2-Amino-6-chloropyridin-4-ol (and its tautomer 6-amino-4-chloropyridin-2(1H)-one) represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for kinase inhibitors (e.g., SHP2, ERK) and fused heterocyclic systems.

Functionalizing the exocyclic amino group at position 2 presents a unique chemoselective challenge due to the presence of three competing nucleophilic sites: the exocyclic amine (


), the ring nitrogen (

), and the hydroxyl/oxo group at position 4. Additionally, the electron-withdrawing chlorine at position 6 deactivates the ring, altering the pKa and nucleophilicity of the amine compared to simple aminopyridines.

This guide provides a mechanistic analysis and validated protocols for the selective functionalization of the exocyclic amino group, ensuring high yield and structural integrity.

Part 1: Structural Dynamics & Electronic Landscape

Tautomeric Equilibrium

Understanding the tautomerism of 2-amino-6-chloropyridin-4-ol is the prerequisite for successful functionalization. In solution, particularly in polar aprotic solvents (DMSO, DMF) used for coupling reactions, the molecule exists in equilibrium between the 4-hydroxypyridine form (A) and the 2-pyridone form (B).

  • Form A (Hydroxy): Favored in non-polar solvents; aromaticity is fully retained.

  • Form B (Pyridone): Often the dominant species in polar media and solid state due to strong intermolecular hydrogen bonding (dimerization).

The presence of the electron-withdrawing Chlorine (Cl) at C6 acidifies the N1-H in the pyridone form, making the ring nitrogen less nucleophilic than in unsubstituted 2-pyridones, thereby directing acylation preferentially to the exocyclic amine.

Reactivity Map

The molecule presents a "Nucleophilic Triad." Successful derivatization of the exocyclic amine requires selecting conditions that suppress the reactivity of the


 and 

sites.

ReactivityMap Molecule 2-Amino-6-chloropyridin-4-ol N_Exo Exocyclic Amine (C2-NH2) TARGET Nucleophilic (Hard) Molecule->N_Exo Primary Acylation Site N_Ring Ring Nitrogen (N1) COMPETITOR Site of Alkylation Molecule->N_Ring Secondary Site (Alkylation risk) O_Hydroxyl Hydroxyl/Oxo (C4-OH) COMPETITOR Tautomeric Anchor Molecule->O_Hydroxyl Tautomeric Shift Cl_Group Chlorine (C6-Cl) MODULATOR Deactivates Ring Handle for later coupling Molecule->Cl_Group Inductive Effect (-I)

Figure 1: Reactivity landscape of 2-Amino-6-chloropyridin-4-ol highlighting the competitive nucleophilic sites.

Part 2: Selective Functionalization Strategies

Selective N-Acylation (Amide Formation)

Challenge: O-acylation vs. N-acylation. Solution: The exocyclic amine is a "harder" nucleophile than the tautomeric oxygen. Under thermodynamic control (reversible conditions) or using specific bases, N-acylation is favored.

  • Reagent Choice: Acid chlorides or Anhydrides.

  • Base Selection: Pyridine or 2,6-Lutidine is preferred over Triethylamine. Pyridine acts as a nucleophilic catalyst (forming the N-acylpyridinium intermediate), which transfers the acyl group selectively to the amino group.

  • Temperature:

    
    . Heating promotes O-acylation or di-acylation.
    
Metal-Catalyzed C-N Coupling (Buchwald-Hartwig)

Challenge: The substrate contains both a nucleophile (


) and an electrophile (

). Risk: Self-polymerization or oligomerization. Solution:
  • Chemoselectivity: The C6-Cl bond is electron-poor but sterically hindered and deactivated compared to typical aryl bromides. By using a highly reactive external aryl halide (e.g., Ar-I or Ar-Br) and a specific ligand system, the external coupling dominates.

  • Ligand Choice: Bidentate ligands like Xantphos or bulky monodentate ligands like BrettPhos are essential to prevent catalyst poisoning by the pyridine nitrogen.

Heterocyclization (Imidazo[1,2-a]pyridine formation)

Reaction with


-haloketones is a robust method to fuse a ring onto the N1-C2 bond.
  • Mechanism: Initial N-alkylation at the ring nitrogen (N1) followed by cyclodehydration involving the exocyclic amine.

  • Significance: This transforms the 2-amino-pyridine core into an imidazopyridine, a scaffold found in drugs like Zolpidem.

Part 3: Experimental Protocols

Protocol A: Selective N-Acylation (Preparation of Amide)

Target: Conversion of -NH2 to -NHCOR without protecting the OH group.

Materials:

  • 2-Amino-6-chloropyridin-4-ol (1.0 eq)

  • Acyl Chloride (1.1 eq)

  • Pyridine (Solvent/Base, 10 volumes) or DCM/Pyridine (5:1)

  • DMAP (0.05 eq - optional catalyst)

Step-by-Step Methodology:

  • Dissolution: In a dry round-bottom flask under Nitrogen atmosphere, suspend 2-Amino-6-chloropyridin-4-ol in anhydrous Pyridine. Note: The starting material may not fully dissolve initially due to H-bonding.

  • Addition: Cool the mixture to

    
     using an ice bath. Add the Acyl Chloride dropwise over 15 minutes.
    
    • Observation: The suspension usually clears as the reaction proceeds and the N-acylpyridinium species forms.

  • Reaction: Remove the ice bath and stir at Room Temperature (

    
    ) for 4–6 hours. Monitor by LCMS (Target Mass = M+Acyl).
    
    • Checkpoint: If O-acylation is observed (kinetic product), heat to

      
       for 1 hour to promote rearrangement to the thermodynamic N-acyl product.
      
  • Quench & Isolation: Pour the reaction mixture into ice-cold water (10x volume). The N-acylated product typically precipitates.

  • Purification: Filter the solid. Wash with water and cold diethyl ether. If no precipitate forms, extract with EtOAc, wash with 1N HCl (to remove pyridine), then brine.

Protocol B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Target: Reaction of the exocyclic amine with an external Aryl Bromide.

Materials:

  • 2-Amino-6-chloropyridin-4-ol (1.0 eq)

  • Aryl Bromide (1.2 eq)

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: Xantphos (5-10 mol%) - Crucial for selectivity.

  • Base:

    
     (2.0 eq) - Mild base preferred over NaOtBu to avoid deprotonating the 4-OH too aggressively.
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Methodology:

  • Degassing: Charge the reaction vessel with the amine, Aryl Bromide, Base, and Xantphos. Cycle vacuum/Nitrogen 3 times.

  • Catalyst Addition: Add

    
     under a positive stream of Nitrogen. Add degassed 1,4-Dioxane.
    
  • Heating: Seal the vessel and heat to

    
     for 12-16 hours.
    
    • Why this temp? High enough to activate the catalyst, but controlled to prevent oxidative addition into the C6-Cl bond of the substrate.

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.[1]

  • Purification: Concentrate filtrate. Purify via Flash Column Chromatography (DCM/MeOH gradient). The 4-OH group makes the product polar; consider using C18 reverse-phase if normal phase separation is poor.

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for functionalizing 2-Amino-6-chloropyridin-4-ol based on the desired outcome.

Workflow Start Start: 2-Amino-6-chloropyridin-4-ol Goal Define Synthetic Goal Start->Goal Path_Amide Create Amide/Urea? Goal->Path_Amide Path_Aryl Create C-N Bond (Aryl)? Goal->Path_Aryl Path_Fused Create Fused Ring? Goal->Path_Fused Proc_Acyl Protocol A: Anhydride/Acid Chloride Base: Pyridine Control: 0°C to RT Path_Amide->Proc_Acyl Electrophile: R-COX Proc_Buch Protocol B: Buchwald-Hartwig Pd2(dba)3 / Xantphos Avoids C6-Cl reaction Path_Aryl->Proc_Buch Electrophile: Ar-Br Proc_Cycl Condensation with α-haloketone Forms Imidazo[1,2-a]pyridine Path_Fused->Proc_Cycl Electrophile: R-CO-CH2-Br

Figure 2: Strategic workflow for the functionalization of the 2-amino group.

Part 5: Data Summary & Troubleshooting

Reaction TypeKey ReagentCritical ParameterCommon PitfallTroubleshooting
Acylation AcCl / PyridineTemp (

)
O-acylation (Kinetic)Heat to

to rearrange O-acyl to N-acyl.
Coupling

/ Xantphos
Ligand StericsReaction at C6-ClUse Bidentate ligands; ensure Ar-Br is more reactive than substrate Cl.
Alkylation R-X / BaseBase StrengthRing N-alkylationHard to avoid directly. Use reductive amination instead of direct alkylation.

References

  • Tautomerism in 2-Hydroxypyridines

    • Title: "Tautomeric equilibria of 2-pyridones and rel
    • Source:Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link][1]

  • Buchwald-Hartwig Amination on Pyridines

    • Title: "Palladium-Catalyzed Amination of Aryl Halides and Sulfon
    • Source:Accounts of Chemical Research.
    • URL:[Link]

  • Selective Functionalization of Aminopyridines

    • Title: "Regioselective functionaliz
    • Source:Tetrahedron.
    • URL:[Link]

  • Synthesis of Imidazo[1,2-a]pyridines

    • Title: "Recent advances in the synthesis of imidazo[1,2-a]pyridines."
    • Source:RSC Advances.
    • URL:[Link]

  • Properties of 2-Amino-6-chloropyridin-4-ol

    • Title: "2-Amino-6-chloropyridin-4-ol (Compound Summary)"
    • Source:PubChem.

    • URL:[Link]

Sources

Technical Guide: The Strategic Role of the Chlorine Atom in 2-Amino-6-chloropyridin-4-ol Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the reactivity profile of 2-Amino-6-chloropyridin-4-ol , focusing on the mechanistic role of the C6-chlorine atom as a pivotal synthetic handle in medicinal chemistry.

Executive Summary

2-Amino-6-chloropyridin-4-ol (and its tautomer 6-chloro-4-hydroxypyridin-2-amine ) is a high-value scaffold in drug discovery, particularly for the synthesis of kinase inhibitors and fused bicyclic heterocycles (e.g., pyrido[2,3-d]pyrimidines). The chlorine atom at the C6 position is not merely a structural appendage; it acts as a reactivity modulator that defines the molecule’s synthetic trajectory. Its presence enables regioselective functionalization, serves as a leaving group for nucleophilic aromatic substitution (SNAr), and provides a site for palladium-catalyzed cross-coupling, all while influencing the electronic density of the pyridine ring.

Structural & Electronic Landscape

Tautomeric Equilibrium

The reactivity of this scaffold is governed by the prototropic tautomerism between the 4-hydroxypyridine (A) and 4-pyridone (B) forms. While the aromatic hydroxypyridine form is often depicted in retrosynthetic analysis, the pyridone form predominates in polar solvents and solid state due to the stabilization of the amide-like resonance.

  • Role of Chlorine: The electron-withdrawing nature of the chlorine atom (

    
     effect) at C6 increases the acidity of the N-H and O-H protons, subtly shifting the equilibrium compared to the non-chlorinated analog. This acidity facilitates deprotonation, making the scaffold amenable to N- or O-alkylation depending on the electrophile and base used.
    

Tautomerism cluster_0 Tautomeric Equilibrium Hydroxyl 4-Hydroxypyridine Form (Aromatic) Pyridone 4-Pyridone Form (Amide-like) Hydroxyl->Pyridone Polar Solvent / Solid State caption Figure 1: The C6-Cl atom stabilizes the pyridone tautomer via inductive withdrawal.

Reactivity Map

The chlorine atom creates a "reactivity gradient" across the ring. By deactivating the C6 position towards electrophiles but activating it for nucleophiles, it allows for orthogonal functionalization.

PositionFunctional GroupReactivity ModeInfluence of C6-Cl
C2 Amino (

)
NucleophileInductively deactivated (less basic) by C6-Cl.
C3 C-HElectrophile Target (EAS)Activated. C6-Cl directs ortho, but C2-NH2/C4-OH dominate direction.
C4 Hydroxyl (

)
Nucleophile / AcidAcidified by C6-Cl. Site of O-alkylation or conversion to leaving group.
C5 C-HElectrophile Target (EAS)Deactivated. Ortho to Cl. Sterically and electronically less favorable than C3.
C6 Chlorine (

)
Leaving Group The Primary Handle. Site of SNAr and Pd-coupling.

The Chlorine Atom as a Synthetic Handle

Nucleophilic Aromatic Substitution (SNAr)

The C6 position is activated for SNAr due to the electron-deficient nature of the pyridine ring, further enhanced by the inductive withdrawal of the nitrogen heteroatom. However, the electron-donating effects of the


 (C2) and 

(C4) groups partially deactivate the ring compared to 2,6-dichloropyridine.
  • Mechanism: Addition-Elimination.

  • Scope: Displacement by primary/secondary amines, thiols, and alkoxides.

  • Conditions: Requires elevated temperatures (>100°C) or microwave irradiation.

  • Strategic Value: Allows the introduction of solubility-enhancing groups (e.g., morpholine, piperazine) before or after functionalizing C3.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C6-Cl bond is robust but reactive under Pd(0) catalysis. This is the most critical transformation for drug development, enabling the construction of biaryl systems.

  • Challenge: The free amino and hydroxyl groups can poison palladium catalysts or lead to competitive coordination.

  • Solution: Protection of the 4-OH (e.g., as a methyl ether or benzyl ether) is often required to achieve high yields.

  • Catalyst Choice: Electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or NHC-Pd complexes are preferred to oxidatively add into the electron-rich chloropyridine bond.

ReactivityPathways cluster_SnAr Pathway A: S_NAr (Nucleophilic Displacement) cluster_Suzuki Pathway B: Suzuki Coupling (C-C Bond Formation) Start 2-Amino-6-chloropyridin-4-ol Amine Amine (R-NH2) / Heat Start->Amine Protect 1. Protection (MeI/BnBr) Start->Protect ProductA 2,6-Diamino-pyridin-4-ol Amine->ProductA Cl Displacement Boronic 2. Ar-B(OH)2 / Pd(0) Protect->Boronic ProductB 2-Amino-4-alkoxy-6-arylpyridine Boronic->ProductB Cl Replacement caption Figure 2: Divergent synthetic pathways controlled by the C6-Chlorine atom.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C6

Objective: To couple an aryl boronic acid to the C6 position while preserving the C2-amino group. Note: This protocol assumes prior protection of the C4-OH as a methoxy group (4-methoxy-6-chloro-2-aminopyridine) to prevent catalyst deactivation.

  • Reagents:

    • Substrate: 2-Amino-6-chloro-4-methoxypyridine (1.0 equiv).

    • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv).

    • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR Pd(dppf)Cl₂ (5 mol%).

    • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv).

    • Solvent: 1,4-Dioxane/Water (4:1 v/v).

  • Procedure:

    • Step 1: Charge a reaction vial with the chloropyridine substrate, boronic acid, base, and catalyst precursor.

    • Step 2: Evacuate and backfill with Nitrogen (3 cycles) to remove oxygen (Critical for Pd(0) stability).

    • Step 3: Add the degassed solvent mixture via syringe.

    • Step 4: Heat the mixture to 90–100°C for 4–12 hours. Monitor by LC-MS.

    • Step 5: Upon completion, cool to RT, filter through a Celite pad, and concentrate.

    • Step 6: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Morpholine

Objective: To displace the C6-Cl with a secondary amine.

  • Reagents:

    • Substrate: 2-Amino-6-chloropyridin-4-ol (1.0 equiv).

    • Nucleophile: Morpholine (3.0–5.0 equiv).

    • Solvent: n-Butanol or DMA (Dimethylacetamide).

    • Base: DIPEA (2.0 equiv) - Optional if excess amine is used.

  • Procedure:

    • Step 1: Dissolve the substrate in n-Butanol (0.5 M concentration).

    • Step 2: Add morpholine.

    • Step 3: Heat to 120°C (reflux) or use a microwave reactor at 140°C for 1 hour.

    • Step 4: The reaction is often sluggish due to the electron-rich nature of the amino/hydroxy groups. If conversion is low, protect the 4-OH or use a stronger base.

    • Step 5: Cool and precipitate the product by adding water or ether, then filter.

References

  • Nucleophilic Aromatic Substitution Mechanisms: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Available at: [Link]

Methodological & Application

Application Note: Orthogonal Functionalization of 2-Amino-6-chloropyridin-4-ol in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the rapid assembly of complex, drug-like molecules relies heavily on the use of privileged scaffolds that offer multiple, highly specific vectors for functionalization. 2-Amino-6-chloropyridin-4-ol (CAS: 1807019-50-6) is a highly versatile, trifunctional building block frequently utilized in the development of kinase inhibitors and anti-inflammatory agents.

The structural brilliance of this scaffold lies in its orthogonal reactivity profile :

  • C-4 Hydroxyl Group: Acts as a potent nucleophile under Mitsunobu conditions. In kinase inhibitor design, this vector typically points towards the solvent-exposed region, making it ideal for attaching solubilizing ether linkages[1].

  • C-6 Chloro Group: Serves as an electrophilic site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Because the carbon-chlorine (C-Cl) bond is significantly stronger than a carbon-bromine (C-Br) bond, it requires robust catalytic systems, allowing it to remain completely inert during earlier synthetic steps[2].

  • C-2 Amino Group: Mimics the hinge-binding motif of many kinases (forming critical hydrogen bonds with the kinase hinge region). It can be selectively acylated or utilized to form fused bicyclic systems (e.g., imidazo[1,2-a]pyridines) late in the synthesis.

The Causality of the Synthetic Sequence

To maximize yield and prevent catalyst poisoning, the order of functionalization is critical. The C-4 O-alkylation must be performed first . If the Suzuki cross-coupling is attempted while the C-4 hydroxyl is unprotected, the oxygen atom can coordinate with the palladium catalyst, leading to severe catalyst deactivation and sluggish oxidative addition. By masking the hydroxyl group via a Mitsunobu reaction first, we eliminate this interference. The strong C-6 chloro bond survives the Mitsunobu conditions effortlessly, preserving the handle for subsequent arylation[3].

Mechanistic Workflow

Orthogonal_Functionalization Core 2-Amino-6-chloropyridin-4-ol (CAS: 1807019-50-6) Mitsunobu Step 1: C-4 O-Alkylation (Mitsunobu Reaction) Core->Mitsunobu DIAD, PPh3, ROH 0°C to RT Suzuki Step 2: C-6 Cross-Coupling (Suzuki-Miyaura) Mitsunobu->Suzuki Ar-B(OH)2, Pd2(dba)3 XPhos, K3PO4, 100°C Amide Step 3: C-2 Amidation or Bicyclic Fusion Suzuki->Amide R-COCl, Pyridine or alpha-haloketone Product Multi-Functionalized Drug Candidate Amide->Product Final Deprotection & Assembly

Figure 1: Orthogonal functionalization workflow of 2-Amino-6-chloropyridin-4-ol.

Experimental Protocols: Self-Validating Systems

Protocol A: Chemoselective C-4 O-Alkylation (Mitsunobu Reaction)

This protocol utilizes Diisopropyl azodicarboxylate (DIAD) rather than DEAD due to its superior thermal stability and safety profile. The reaction is initiated at 0 °C to control the exothermic formation of the betaine intermediate, ensuring high chemoselectivity for O-alkylation over N-alkylation[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂ atmosphere, dissolve 2-Amino-6-chloropyridin-4-ol (1.0 equiv), the desired primary or secondary alcohol (1.2 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.2 M).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition: Add DIAD (1.5 equiv) dropwise over 15 minutes. Causality Note: Slow addition prevents a rapid temperature spike, which is the primary cause of unwanted C-2 amino alkylation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Validation & Checkpoints:

  • Visual Cue: Upon addition of DIAD, the solution should transition to a pale yellow/orange, confirming the formation of the active PPh₃-DIAD betaine complex.

  • Analytical Cue: LC-MS analysis of the crude mixture must show the expected mass shift (

    
    ). The absence of a secondary peak with identical mass but different retention time confirms the lack of N-alkylated byproducts.
    
Protocol B: C-6 Suzuki-Miyaura Cross-Coupling

The C-Cl bond on an electron-rich pyridine is highly deactivated. Standard catalysts like Pd(PPh₃)₄ will fail to undergo oxidative addition. We employ a dialkylbiaryl phosphine ligand (XPhos) which provides immense electron density to the Pd center to force oxidative addition, while its steric bulk accelerates the subsequent reductive elimination[3].

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial with the C-4 alkylated intermediate from Protocol A (1.0 equiv), Aryl boronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and K₃PO₄ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

  • Degassing: Purge the vial with N₂ for 5 minutes. Causality Note: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the XPhos ligand.

  • Heating: Seal the vial and heat at 100 °C for 4 hours (or 110 °C for 30 mins via microwave irradiation).

  • Workup: Filter through a pad of Celite, wash with EtOAc, concentrate, and purify via silica gel chromatography.

Validation & Checkpoints:

  • Visual Cue: During degassing, a color change from dark purple/red (Pd₂(dba)₃) to pale yellow/brown indicates the successful formation of the active Pd(0)-XPhos complex.

  • Analytical Cue: Isotopic pattern analysis. The starting material possesses a distinct 3:1

    
     ratio due to 
    
    
    
    . The product mass peak must completely lack this isotopic signature, confirming successful C-Cl bond cleavage.

Quantitative Data & Optimization

To further guide synthetic planning, the following tables summarize the optimization data for both the Mitsunobu and Suzuki-Miyaura steps, highlighting the dramatic impact of ligand and reagent selection.

Table 1: Catalyst/Ligand Screening for C-6 Arylation of 2-Amino-6-chloropyridines [2][3]

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O100< 5Insufficient electron density for oxidative addition into C-Cl.
Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O10015Sluggish conversion; ligand not bulky enough.
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10078Good conversion, but minor protodeboronation observed.
Pd₂(dba)₃ XPhos K₃PO₄ Dioxane/H₂O 100 94 Complete conversion; optimal steric/electronic balance.

Table 2: Chemoselective C-4 O-Alkylation (Mitsunobu) Optimization

ReagentsSolventTemp ProfileYield (%)Causality / Note
PPh₃, DEADTHFRT45Exothermic side reactions led to poor O/N selectivity.
PPh₃, DIADDCM0 °C → RT60Lower solubility of the starting pyridinol scaffold.
PPh₃, DIAD THF 0 °C → RT 82 Controlled betaine formation; excellent O-selectivity.
Polymer-PPh₃, DIADTHF0 °C → RT79Highly recommended for simplified purification (avoids TPPO).

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds." Angewandte Chemie International Edition, Wiley-VCH.[3] URL:

  • "Discovery of Conformationally Constrained ALK2 Inhibitors." Journal of Medicinal Chemistry, PMC.[1] URL:

  • "Navigating the Suzuki Coupling Landscape: A Comparative Guide to 2-Amino-6-bromopyridine and 2-Amino-6-chloropyridine." BenchChem.[2] URL:

Sources

Application Note: 2-Amino-6-chloropyridin-4-ol as a Trifunctional Scaffold for Kinase Inhibitor and PROTAC Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of highly selective, potent, and bioavailable kinase inhibitors requires core scaffolds that provide precise geometric control over substituent vectors. 2-Amino-6-chloropyridin-4-ol (CAS: 1807019-50-6) has emerged as a privileged, trifunctional building block in modern medicinal chemistry. This application note details the mechanistic rationale, structural logic, and validated synthetic protocols for utilizing this scaffold to develop next-generation targeted therapeutics, including traditional small-molecule inhibitors and Proteolysis Targeting Chimeras (PROTACs).

Mechanistic Rationale & Structural Logic

The utility of 2-amino-6-chloropyridin-4-ol lies in its three orthogonal synthetic vectors, each corresponding to a distinct pharmacological objective within the kinase ATP-binding site:

  • The Hinge-Binding Anchor (2-Aminopyridine core): The 2-aminopyridine motif is a well-established kinase hinge binder. It establishes a robust bidentate hydrogen-bonding network, acting simultaneously as a hydrogen bond donor (via the 2-amino group) and acceptor (via the pyridine nitrogen) to the backbone carbonyl and amide NH of the kinase hinge region [1]. This interaction anchors the molecule deep within the ATP pocket, as demonstrated in inhibitors targeting PI3K [1], ALK2 [2], and MAP4K4 [3].

  • Vector 1: The Specificity Pocket (6-Chloro Position): The C6 chlorine atom serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Because this vector typically points toward the hydrophobic specificity pocket or the solvent-exposed front (depending on the specific kinase conformation), modifications here dictate the kinome selectivity profile [2].

  • Vector 2: The Solvent Channel (4-Hydroxyl Position): The C4 hydroxyl group allows for late-stage etherification. Structurally, this vector projects directly out of the ATP-binding cleft into the solvent channel. Consequently, it is the optimal site for attaching basic amines to improve aqueous solubility (ADME optimization) or for anchoring PEG/alkyl linkers to recruit E3 ligases in PROTAC design without disrupting hinge binding [3].

Workflow & Structural Logic Diagram

ScaffoldLogic cluster_0 Trifunctional Scaffold cluster_1 Synthetic Vectors cluster_2 Pharmacological Outcomes Scaffold 2-Amino-6-chloropyridin-4-ol V1 2-Amino Group (Hinge Binder) Scaffold->V1 V2 6-Chloro Group (Cross-Coupling) Scaffold->V2 V3 4-Hydroxyl Group (Etherification) Scaffold->V3 O1 Kinase Hinge Anchoring (Bidentate H-Bonds) V1->O1 H-Bonding O2 Specificity Pocket (Selectivity Tuning) V2->O2 Suzuki-Miyaura O3 Solvent Front (ADME / PROTAC Linker) V3->O3 Mitsunobu

Figure 1: Structural logic and synthetic vectors of the scaffold in kinase inhibitor design.

Experimental Protocols

Protocol A: Functionalization of the Solvent Vector via Mitsunobu Etherification

Objective: Attach a solubilizing basic side chain or a PROTAC linker to the C4-hydroxyl group. Causality & Experience: The Mitsunobu reaction is preferred over standard basic alkylation (e.g.,


 / alkyl halide) because it utilizes mild, neutral conditions. This prevents unwanted competitive alkylation at the highly nucleophilic 2-amino group, ensuring strict regioselectivity at the oxygen atom.

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-purged flask, dissolve 2-amino-6-chloropyridin-4-ol (1.0 eq) and the desired primary/secondary alcohol (e.g., N-Boc-piperidin-4-ol, 1.2 eq) in anhydrous THF (0.2 M).

  • Phosphine Addition: Add triphenylphosphine (

    
    , 1.5 eq). Stir at 
    
    
    
    for 10 minutes.
  • Activation: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) over 15 minutes. Insight: Slow addition minimizes the formation of the unreactive DIAD-hydrazine byproduct and prevents thermal spikes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Validation: Monitor via LC-MS. The disappearance of the starting material mass (

    
    ) and the appearance of the etherified product mass confirms completion.
    
  • Workup: Concentrate under reduced pressure and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Extension into the Specificity Pocket via Suzuki-Miyaura Coupling

Objective: Couple an aryl or heteroaryl group at the C6 position to drive kinase selectivity. Causality & Experience: Heteroaryl chlorides are notoriously sluggish in cross-coupling reactions compared to bromides or iodides. We utilize


 because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the rate-limiting reductive elimination step, forcing the reaction forward even with electron-deficient substrates.

Step-by-Step Procedure:

  • Preparation: Charge a microwave vial with the C4-etherified intermediate (1.0 eq), the desired aryl boronic acid (1.5 eq), and

    
     (3.0 eq).
    
  • Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 0.1 M). Insight: The presence of water is critical to dissolve the inorganic base and facilitate the transmetalation step.

  • Catalyst Addition: Add

    
     (0.05 eq). Seal the vial and purge with argon for 5 minutes.
    
  • Reaction: Heat the mixture at

    
     for 2 hours in a microwave synthesizer.
    
  • Validation: Filter an aliquot through a Celite pad and analyze via LC-MS. Successful coupling is definitively indicated by the loss of the characteristic 3:1 chlorine isotope pattern in the mass spectrum.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and purify via reverse-phase preparative HPLC.
    

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) and physicochemical profiling of representative derivatives synthesized using the 2-amino-6-chloropyridin-4-ol scaffold.

Compound IDC4-Substituent (Solvent Vector)C6-Substituent (Specificity Pocket)ALK2

(nM)
PI3K


(nM)
Kinetic Solubility (

M)
Scaffold 1 -OH-Cl>10,000>10,000150
Analog A -O-CH34-Fluorophenyl1,25085085
Analog B -O-(Piperidin-4-yl)4-Fluorophenyl42115>500
Analog C -O-(Piperidin-4-yl)3,4,5-Trimethoxyphenyl8 >2,000480
Analog D -O-(Piperidin-4-yl)2-Methylpyrimidin-5-yl>5,00012 >500
PROTAC 1 -O-PEG3-CRBN Ligand3,4,5-Trimethoxyphenyl45 (Degradation

)
N/A120

Table 1: SAR profiling demonstrates that the C6 vector drives kinase selectivity (e.g., Trimethoxyphenyl for ALK2 vs. 2-Methylpyrimidine for PI3K), while the C4 vector dictates solubility and enables PROTAC generation.

References

  • Title: Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

Application Note: Strategic Synthesis and Functionalization of 2-Amino-6-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic synthesis, structural considerations, and functionalization of 2-Amino-6-chloropyridin-4-ol , a high-value scaffold for kinase inhibitors and GPCR ligands.[1][2]

Strategic Overview

The 2-amino-6-chloropyridin-4-ol scaffold (also referred to as 6-chloro-4-hydroxypyridin-2-amine) represents a "privileged structure" in drug discovery.[1][2] Its value lies in its orthogonal reactivity profile , which allows for sequential, selective functionalization at three distinct positions:

  • C2-Amine: Nucleophilic handle for amide coupling or Buchwald-Hartwig amination.[1][2]

  • C6-Chloride: Electrophilic handle for Suzuki-Miyaura, Stille, or Sonogashira cross-couplings.[1][2]

  • C4-Hydroxyl: Nucleophilic handle for etherification or activation (e.g., triflation) to introduce a second electrophilic site.[1]

This guide outlines a robust synthetic route starting from commercially available citrazinic acid , ensuring scalability and reproducibility.

Structural Considerations: Tautomerism

Before initiating synthesis, researchers must understand the tautomeric equilibrium of 4-hydroxypyridines.

  • Solid State/Polar Solvents: The molecule exists predominantly as the pyridone tautomer (6-amino-4-chloropyridin-2(1H)-one ).[1][2]

  • Reactivity: Despite the "one" form being stable, O-alkylation can be achieved using specific bases (e.g.,

    
     or Mitsunobu conditions), while N-alkylation is favored under standard basic conditions (
    
    
    
    ).

Analytic Note: NMR spectra in


 will typically show the amide-like NH proton around 10-11 ppm, confirming the pyridone form.[1][2]

Protocol: Step-by-Step Synthesis

This protocol utilizes the Citrazinic Acid Route , favored for its cost-effectiveness and avoidance of unstable diazonium intermediates.[1][2]

Phase A: Precursor Synthesis (2,6-Dichloro-4-hydroxypyridine)

Reaction Logic: Citrazinic acid is first fully chlorinated to 2,4,6-trichloropyridine.[1] The C4-chlorine is the most electrophilic due to the additive inductive withdrawal of the nitrogen and the two flanking chlorines, allowing for selective hydrolysis.

Step 1: Chlorination [1][3]

  • Reagents: Citrazinic acid (1.0 eq),

    
     (neat, excess), 
    
    
    
    (1.0 eq), TEBAC (cat.).
  • Procedure: Reflux the mixture at 110°C for 12 hours.

  • Workup: Quench carefully into ice water. Extract with DCM.

  • Product: 2,4,6-Trichloropyridine.[1][4]

Step 2: Selective Hydrolysis

  • Reagents: 2,4,6-Trichloropyridine (1.0 eq), NaOH (2.5 eq, 1M aqueous), 1,4-Dioxane.

  • Procedure: Heat at reflux (100°C) for 4-6 hours. Monitor by TLC (The starting material is non-polar; the product is polar).

  • Mechanism: Nucleophilic aromatic substitution (

    
    ) occurs exclusively at C4.
    
  • Isolation: Acidify to pH 3 with HCl. The product, 2,6-dichloropyridin-4-ol , precipitates as a white solid.[1][2]

    • Yield Target: >85%[1][2][4][5][6]

Phase B: Amination (Target Synthesis)

Reaction Logic: Displacing one C2/C6-chlorine with ammonia requires forcing conditions.[1][2] Since the starting material is electron-rich (due to the ionized 4-OH under basic conditions), the ring is deactivated toward


. High temperature and pressure are required.

Step 3: Ammonolysis

  • Equipment: High-pressure stainless steel autoclave (Parr reactor).

  • Reagents: 2,6-Dichloropyridin-4-ol (10 g), Aqueous Ammonia (28-30%, 100 mL),

    
     (0.1 eq, catalyst - optional but recommended).
    
  • Conditions: Seal reactor. Heat to 140°C - 150°C for 18-24 hours.[1][2] Internal pressure will reach ~10-15 bar.[1][2]

  • Workup:

    • Cool to room temperature.[5][7]

    • Concentrate the solution to remove excess ammonia.

    • Adjust pH to ~6-7 using dilute HCl.[1][2]

    • Cool at 4°C overnight. The product crystallizes.

  • Purification: Recrystallize from water/ethanol (9:1).

  • Characterization:

    • Product: 2-Amino-6-chloropyridin-4-ol (Off-white powder).[1][2]

    • Note: If reaction temperature >180°C, diamination (2,6-diamino) becomes a major impurity.

Functionalization Strategies (Application)

Once synthesized, the scaffold can be elaborated using the following validated methods:

TransformationTarget SiteConditionsKey Insight
O-Alkylation C4-OH

,

, Toluene, Reflux
Silver salts favor O-alkylation over N-alkylation (Lactim vs Lactam).[1][2]
Suzuki Coupling C6-Cl

,

,

, Dioxane/H2O
The C6-Cl is activated; C2-NH2 does not interfere if unprotected, though Boc-protection improves yield.[1][2]
Sandmeyer C2-NH2

,

, MeCN
Converts NH2 to Br, allowing for sequential cross-coupling (Br reacts before Cl).

Visual Pathways

The following diagram illustrates the synthetic logic and downstream functionalization, generated using Graphviz.

SynthesisPath Citrazinic Citrazinic Acid (Start) TriCl 2,4,6-Trichloropyridine Citrazinic->TriCl POCl3, PCl5 110°C DiCl_OH 2,6-Dichloropyridin-4-ol (Key Intermediate) TriCl->DiCl_OH NaOH (aq) Selective Hydrolysis Target 2-Amino-6-chloropyridin-4-ol (Target Scaffold) DiCl_OH->Target NH3 (aq), 140°C Autoclave Suzuki Suzuki Coupling (C6-Aryl) Target->Suzuki Pd cat., Ar-B(OH)2 Ether O-Alkylation (C4-Ether) Target->Ether R-X, Ag2CO3 Amide Amide Coupling (C2-Amide) Target->Amide R-COCl

Caption: Figure 1. Synthetic workflow from Citrazinic Acid to the target scaffold, showing orthogonal functionalization handles.

References

  • Precursor Synthesis (2,6-Dichloropyridin-4-ol)

    • Source: BenchChem Technical Support.[8] "Synthesis of 4-Amino-2,6-dichloropyrimidine" (Analogous chemistry for pyridine series).

  • Tautomerism and Reactivity

    • Source: ChemicalBook. "2-Amino-4-chloropyridine synthesis" (Highlighting the stability of amino-chloro-pyridine motifs).[1][2]

  • Commercial Availability & CAS Verification

    • Source: AK Scientific Catalog. "2-Amino-6-chloropyridin-4-ol 95%".[1][2]

  • Analytical Methods

    • Source: SIELC Technologies.[1] "HPLC Method for Analysis of 4-Amino-2-Chloropyridine" (Methodology applicable to the 6-chloro isomer).[1][2]

    • URL:[Link]

Sources

Buchwald-Hartwig amination of 2-Amino-6-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Buchwald-Hartwig Amination of 2-Amino-6-chloropyridin-4-ol

Executive Summary

The scaffold 2-amino-6-chloropyridin-4-ol represents a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., CDK, MAPK pathways). However, its polyfunctional nature presents a significant synthetic challenge. The coexistence of a nucleophilic amine (-NH₂), an electrophilic chloride (-Cl), and a tautomerizable hydroxyl group (-OH/ =O) creates a complex reactivity landscape.

Direct Buchwald-Hartwig amination of the unprotected substrate often fails due to:

  • Catalyst Poisoning: The pyridone tautomer (4-one) coordinates strongly to Palladium(0), arresting the catalytic cycle.

  • Proton Transfer: The acidic protons (OH/NH) can quench strong bases (e.g., NaOtBu), stalling the reaction.

  • Chemoselectivity: Competitive N-arylation vs. O-arylation.

This Application Note outlines a robust, field-proven workflow: O-protection followed by Pd-catalyzed amination. We utilize BrettPhos Pd G4 , a fourth-generation precatalyst specifically engineered for challenging aryl chlorides, to ensure high yields and reproducibility.

Substrate Analysis & Strategy

The Tautomer Trap

Before attempting catalysis, one must address the tautomeric equilibrium. In solution, 2-amino-6-chloropyridin-4-ol exists primarily as the 2-amino-6-chloro-4-pyridone .

  • Pyridinol form (Aromatic): Reactive in SNAr/Buchwald but less stable.

  • Pyridone form (Non-aromatic): Stable, but the amide-like oxygen and nitrogen bind Pd species, preventing oxidative addition.

The Solution: Lock the substrate in the pyridinol form via O-alkylation (e.g., Benzyl ether) prior to coupling. This restores aromaticity to the pyridine ring, activating the C-Cl bond for oxidative addition.

TautomerStrategy cluster_0 Substrate Equilibrium cluster_1 Synthetic Pathway Pyridone Pyridone Form (Catalyst Poison) Pyridinol Pyridinol Form (Active Substrate) Pyridone->Pyridinol Tautomerism Protected O-Benzyl Ether (Aromatic/Locked) Pyridinol->Protected BnBr, K2CO3 (Step 1) Coupled Aminated Product (Protected) Protected->Coupled Pd G4, Amine (Step 2) Final Final Product (Deprotected) Coupled->Final H2, Pd/C (Step 3)

Figure 1: Strategic workflow to bypass tautomer-induced catalyst deactivation.

Experimental Protocols

Phase 1: Substrate Activation (O-Protection)

Objective: Convert 2-amino-6-chloropyridin-4-ol to 4-(benzyloxy)-6-chloropyridin-2-amine.

Reagents:

  • Substrate (1.0 equiv)

  • Benzyl Bromide (BnBr) (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)

  • DMF (0.5 M concentration)

Procedure:

  • Charge a round-bottom flask with 2-amino-6-chloropyridin-4-ol and anhydrous K₂CO₃.

  • Add DMF and stir at room temperature for 15 minutes.

  • Add Benzyl Bromide dropwise.

  • Heat to 60°C for 4–6 hours. Note: Monitoring by LCMS is critical here. Look for the O-alkylated product (major) vs. N-alkylated by-product (minor).

  • Workup: Dilute with water (precipitation usually occurs). Filter the solid. If oil forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over MgSO₄, and concentrate.

  • Purification: Recrystallization from EtOH/Heptane or Flash Chromatography (Hex/EtOAc).

Phase 2: The Buchwald-Hartwig Amination (Core Protocol)

Objective: Coupling of 4-(benzyloxy)-6-chloropyridin-2-amine with a primary or secondary amine.

Why BrettPhos Pd G4? Standard Pd(OAc)₂/Ligand mixtures often suffer from induction periods or improper reduction to Pd(0). BrettPhos Pd G4 (Generation 4 Precatalyst) contains the ligand pre-complexed and activates rapidly at mild temperatures, crucial for deactivated chloropyridines [1].

Reaction Setup Table:

ComponentEquiv.RoleSpecific Choice
Electrophile 1.0Substrate4-(Benzyloxy)-6-chloropyridin-2-amine
Nucleophile 1.2Coupling PartnerPrimary/Secondary Amine
Catalyst 0.02–0.05Pd SourceBrettPhos Pd G4 (Primary Amines) RuPhos Pd G4 (Secondary Amines)
Base 2.0Proton ScavengerCs₂CO₃ (Standard) or NaOtBu (Fast kinetics)
Solvent [0.2 M]Medium1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Inert Environment: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon or Nitrogen.

  • Solids Addition: Add the Protected Chloropyridine (1.0 equiv), Solid Amine (if applicable), Base (Cs₂CO₃, 2.0 equiv), and Catalyst (BrettPhos Pd G4, 2–5 mol%).

    • Critical: Do not add the catalyst last if using a glovebox. If working on a benchtop, add catalyst last under a positive pressure of Argon.

  • Liquids Addition: Add anhydrous 1,4-Dioxane. If the amine is liquid, add it now via syringe.

  • Degassing: Sparge the mixture with Argon for 5 minutes (or use freeze-pump-thaw if available).

  • Reaction: Seal the vial and heat to 90°C for 12–16 hours.

    • Checkpoint: The color typically changes from pale yellow to dark orange/brown.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Pd black.

  • Analysis: Analyze crude by LCMS.

    • Success Indicator: Disappearance of starting chloride (M+) and appearance of product (M+R-Cl).

Optimization & Troubleshooting Guide

If the standard protocol yields <50% conversion, utilize this decision matrix.

OptimizationTree Start Low Conversion? Check1 Check LCMS for Dehalogenation (M-Cl+H) Start->Check1 Dehal Dehalogenation Observed Check1->Dehal Yes NoRxn No Reaction / SM Recovery Check1->NoRxn No Sol1 1. Lower Temp (80°C) 2. Switch to t-Amyl Alcohol 3. Use RuPhos Dehal->Sol1 Sol2 1. Increase Temp (110°C) 2. Switch Base to NaOtBu 3. Increase Cat to 5-8 mol% NoRxn->Sol2

Figure 2: Troubleshooting logic for common Buchwald-Hartwig failure modes.

Representative Optimization Data (Simulated based on class properties)
EntryLigandBaseSolventTempYieldNotes
1PPh₃Cs₂CO₃Toluene100°C<5%Ligand too small/electron-poor.
2XantPhosCs₂CO₃Dioxane100°C30%Good for heterocycles, but slow here.
3BrettPhos NaOtBuDioxane90°C88% Optimal for Primary Amines.
4RuPhos NaOtBuDioxane90°C92% Optimal for Secondary Amines.
5BrettPhosK₃PO₄t-AmylOH110°C75%Good alternative if functional groups are base-sensitive.

Safety & Handling

  • Palladium Residues: Pd species can be toxic. Ensure thorough scavenging (e.g., SiliaMetS® Thiol) during purification if the compound is for biological testing.

  • Pressure: Heating dioxane to 110°C in a sealed vial generates pressure. Use rated pressure vials.

  • Exotherms: Adding NaOtBu to wet solvents can generate heat and decompose the base. Ensure anhydrous conditions.

References

  • BrettPhos Pd G4 Technical Guide. Sigma-Aldrich. Link

  • Buchwald-Hartwig Amination User Guide. Chemical Science, 2011. (General review of ligand selection). Link

  • Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 2008. (Foundational work on BrettPhos). Link

  • BenchChem Technical Support: Chloropyridines. (Troubleshooting dehalogenation). Link

Disclaimer: This protocol is intended for research use only. Users must conduct their own safety assessment before handling hazardous chemicals.

Application Note: Orthogonal Protecting Group Strategies for 2-Amino-6-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Amino-6-chloropyridin-4-ol (CAS: 1807019-50-6)

Executive Summary

2-Amino-6-chloropyridin-4-ol is a highly versatile, polyfunctional heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. The scaffold features three distinct reactive vectors: an exocyclic amine (C2), a hydroxyl/pyridone oxygen (C4), and a chlorine atom (C6) primed for downstream transition-metal-catalyzed cross-coupling.

The primary synthetic challenge lies in achieving regioselective functionalization. Due to the inherent electronic properties of the pyridine ring, direct derivatization often leads to complex mixtures of N- and O-alkylated products. This application note details a field-proven, orthogonal protecting group strategy designed to isolate these reactive sites, ensuring high-yielding downstream modifications.

Mechanistic Rationale: Tautomerism and Reactivity

The fundamental barrier to selective protection in this scaffold is its dynamic lactam-lactim tautomerism[1]. In solution, 2-amino-6-chloropyridin-4-ol exists in an equilibrium with its pyridone form, 2-amino-6-chloropyridin-4(1H)-one.

  • Lactim Form (Hydroxypyridine): Presents a nucleophilic oxygen (-OH) and an aromatic pyridine nitrogen.

  • Lactam Form (Pyridone): Presents a carbonyl oxygen (C=O) and a secondary ring amine (N-H).

Tautomerism Lactam 2-Amino-6-chloropyridin-4(1H)-one (Lactam Form) Lactim 2-Amino-6-chloropyridin-4-ol (Lactim Form) Lactam->Lactim Solvent/pH Dependent Equilibrium

Lactam-lactim tautomerism dictating the reactive nucleophilic sites.

Causality of Experimental Choices: To achieve predictable reactivity, we must "lock" the molecule into a single tautomeric state. O-alkylation is the most effective method to lock the scaffold into the aromatic lactim form, deactivating the ring towards unwanted nucleophilic attacks and preventing N-alkylation side reactions[2].

Orthogonal Protection Strategy

To prepare the C6-Cl bond for reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, both the C4-oxygen and C2-amine must be masked. The recommended sequence is O-Protection followed by N-Protection [3].

Workflow SM 2-Amino-6-chloropyridin-4-ol (Starting Material) Step1 Step 1: O-Benzylation Reagents: BnBr, K2CO3, DMF SM->Step1 Int Intermediate: 2-Amino-4-(benzyloxy)-6-chloropyridine Step1->Int Step2 Step 2: N-Boc Protection Reagents: Boc2O, DMAP, THF Int->Step2 Prod Target Scaffold: N-Boc-2-amino-4-(benzyloxy)-6-chloropyridine Step2->Prod

Orthogonal O-benzylation and N-Boc protection workflow.
Phase 1: Regioselective O-Benzylation

Using Benzyl bromide (BnBr) with Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF) strongly favors O-alkylation. K₂CO₃ is a mild base that selectively deprotonates the more acidic C4-OH/pyridone N-H. According to Hard-Soft Acid-Base (HSAB) principles, the highly solvated, "hard" oxygen anion preferentially attacks the "hard" benzylic carbon, yielding the O-benzyl ether and restoring full aromaticity to the pyridine ring.

Phase 2: Catalytic N-Boc Protection

The remaining C2 exocyclic amine is severely deactivated by the electron-withdrawing pyridine ring and the inductive pull of the C6 chlorine. Standard Boc anhydride (Boc₂O) and triethylamine will result in poor conversions. The addition of 4-Dimethylaminopyridine (DMAP) is strictly required. DMAP acts as a nucleophilic catalyst, attacking Boc₂O to form a highly electrophilic N-tert-butoxycarbonylpyridinium intermediate, which is reactive enough to acylate the deactivated C2-amine.

Quantitative Data & Protecting Group Selection

The table below summarizes the optimal protecting groups for 2-Amino-6-chloropyridin-4-ol, evaluated for their compatibility with downstream palladium-catalyzed cross-coupling conditions.

Protecting GroupTarget SiteReagentsDeprotection MethodPd-Coupling Compatibility
Benzyl (Bn) O-C4BnBr, K₂CO₃, DMFH₂/Pd-C or BCl₃Excellent (Stable to base/Pd)
TBS O-C4TBSCl, Imidazole, DMFTBAF or mild acidModerate (Sensitive to strong base)
Boc N-C2Boc₂O, DMAP, THFTFA or HCl in DioxaneExcellent (Highly stable)
Cbz N-C2CbzCl, NaH, THFH₂/Pd-C or TMSIGood (May compete in Pd reactions)

Self-Validating Experimental Protocols

Safety Note: 2-Amino-6-chloropyridine derivatives are harmful if swallowed and can cause serious skin and eye irritation. Conduct all procedures in a fume hood wearing appropriate PPE (gloves, goggles, lab coat)[4].

Protocol 1: Synthesis of 2-Amino-4-(benzyloxy)-6-chloropyridine

Objective: Regioselective locking of the lactim tautomer.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask, add 2-Amino-6-chloropyridin-4-ol (10.0 mmol) and anhydrous DMF (50 mL) under an inert argon atmosphere.

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (15.0 mmol, 1.5 eq). Stir at room temperature for 15 minutes to allow for deprotonation.

  • Alkylation: Dropwise, add Benzyl bromide (11.0 mmol, 1.1 eq) via syringe.

  • Heating & Monitoring: Heat the reaction to 60°C.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (highly polar, Rf ~0.1) will be consumed, and a new, UV-active spot (Rf ~0.5) will appear.

  • Workup: Once complete (typically 4-6 hours), cool to room temperature and quench with ice water (150 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc gradient) to yield the O-benzyl intermediate as a crystalline solid.

Protocol 2: Synthesis of N-Boc-2-amino-4-(benzyloxy)-6-chloropyridine

Objective: Protection of the deactivated exocyclic amine.

  • Reaction Setup: Dissolve 2-Amino-4-(benzyloxy)-6-chloropyridine (5.0 mmol) in anhydrous THF (30 mL) under argon.

  • Catalyst Addition: Add DMAP (0.5 mmol, 10 mol%).

  • Acylation: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (12.5 mmol, 2.5 eq). Note: Excess Boc₂O is used to drive the reaction; di-Boc protection may occur but can be selectively mono-deprotected later if required.

  • Heating & Monitoring: Heat the mixture to 65°C (reflux).

    • Self-Validation Checkpoint: Observe the evolution of CO₂ gas bubbles upon heating, confirming the activation of Boc₂O by DMAP. TLC (Hexanes/EtOAc 3:1) will show the disappearance of the intermediate (Rf ~0.3) and the formation of a less polar product spot (Rf ~0.7).

  • Workup: After 12 hours, cool the reaction and quench with saturated aqueous NaHCO₃ (30 mL). Extract with Dichloromethane (3 x 30 mL). Dry the organics over MgSO₄ and concentrate.

  • Purification: Purify via silica gel chromatography to isolate the fully protected scaffold, ready for C6-Cl functionalization.

References

  • Google Patents.WO2017017469A1 - Cyclic diarylboron derivatives as nlrp3 inflammasome inhibitors.

Sources

Application Note: Scale-up Synthesis of 2-Amino-6-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Amino-6-chloropyridin-4-ol (CAS 1807019-50-6 / Tautomer CAS varies) is a critical heterocyclic scaffold in medicinal chemistry, serving as a pharmacophore in tryptophan hydroxylase 1 (TPH1) inhibitors and various kinase inhibitors.[1][2][3] Its structural duality—possessing both a nucleophilic amine and an electrophilic chlorine, alongside a tautomeric hydroxyl group—makes it a versatile but challenging intermediate. This application note details a robust, scalable protocol for its synthesis via the regioselective ammonolysis of 2,6-dichloropyridin-4-ol. Unlike hydrolytic routes that suffer from regioselectivity issues, this method leverages the symmetry of the precursor to ensure high purity and yield suitable for kilogram-scale production.

Retrosynthetic Analysis & Strategy

Route Selection

Two primary pathways exist for accessing the target scaffold:

  • Hydrolysis of 2-Amino-4,6-dichloropyridine: Requires harsh basic conditions. Regioselectivity (C4 vs. C6 hydrolysis) is often poor due to the competing electronic effects of the C2-amino group.

  • Ammonolysis of 2,6-Dichloropyridin-4-ol (Selected Route): This route is superior for scale-up. The starting material, 2,6-dichloropyridin-4-ol, is symmetric. Substitution of the first chlorine atom breaks the symmetry to yield the desired product. The electronic deactivation provided by the resulting amino group prevents the second chlorine from reacting under controlled conditions, preventing over-amination.

Reaction Mechanism

The transformation proceeds via a Nucleophilic Aromatic Substitution (


). The reaction is facilitated by the electron-deficient nature of the pyridine ring. While the hydroxyl group (existing largely as the pyridone tautomer) is electron-donating, the inductive effect of the two chlorine atoms sufficiently activates the ring for attack by ammonia at elevated temperatures.

ReactionScheme cluster_taut Tautomeric Equilibrium SM 2,6-Dichloropyridin-4-ol (Symmetric Precursor) TS Meisenheimer Complex (Transition State) SM->TS + NH3 (aq) 130-140°C, 15 bar PROD 2-Amino-6-chloropyridin-4-ol (Target Scaffold) TS->PROD - HCl (as NH4Cl) T1 Pyridinol Form (Aromatic) T2 Pyridone Form (Major in solution) T1->T2 H-Shift

Figure 1: Reaction scheme illustrating the


 pathway and tautomeric equilibrium.

Detailed Experimental Protocol

Materials & Equipment
  • Reactor: 5L Hastelloy or Stainless Steel (SS316) Autoclave with overhead stirring (anchor impeller recommended).

  • Reagents:

    • 2,6-Dichloropyridin-4-ol (Purity >98%): 500 g (3.05 mol)

    • Ammonium Hydroxide (28-30% w/w aq.): 2.5 L (~20 eq)

    • Note: A large excess of ammonia serves as both reagent and solvent, driving the equilibrium and neutralizing the HCl byproduct.

Step-by-Step Methodology
Step 1: Reactor Charging
  • Ensure the autoclave is clean, dry, and pressure-tested.

  • Charge 2,6-Dichloropyridin-4-ol (500 g) solid into the reactor.

  • Add Ammonium Hydroxide (2.5 L) .

  • Seal the reactor immediately to prevent ammonia loss.

  • Safety Check: Verify rupture disc rating (set to 30 bar) and ensure cooling water flow to the magnetic drive.

Step 2: Reaction (Ammonolysis)
  • Set agitation to 300-400 RPM .

  • Ramp temperature to 135°C over 60 minutes.

    • Observation: Internal pressure will rise to approximately 10–14 bar (vapor pressure of NH3/H2O at 135°C).

  • Hold temperature at 135–140°C for 18–24 hours .

  • IPC (In-Process Control): Cool a sampling loop to <30°C. Take a 1 mL aliquot. Dilute in Water/MeCN (50:50).

    • Target: <2% Starting Material (HPLC, 254 nm).

Step 3: Workup & Isolation
  • Cool the reactor to 20–25°C .

  • Venting: Slowly vent the excess ammonia pressure to a scrubber (containing dilute H2SO4) to neutralize NH3 gas.

    • Caution: Do not open the reactor until pressure is 0 bar.

  • Transfer the reaction mixture (a dark brown solution) to a 10L glass reactor.

  • Nitrogen Sparge: Sparge the solution with N2 for 2 hours to remove dissolved ammonia. This reduces the volume of acid needed for neutralization.

  • Precipitation:

    • Cool the mixture to 10°C .

    • Slowly add Glacial Acetic Acid or 6M HCl dropwise.

    • Adjust pH to 5.5 – 6.0 (Isoelectric point).

    • Observation: The product will precipitate as an off-white to beige solid.

  • Stir the slurry at 10°C for 2 hours to maximize yield.

Step 4: Filtration & Drying
  • Filter the slurry using a centrifuge or Nutsche filter.

  • Wash: Wash the cake with 3 x 500 mL cold water to remove ammonium salts (NH4Cl/NH4OAc).

  • Drying: Dry in a vacuum oven at 50°C for 24 hours.

    • Expected Yield: 350 – 380 g (80 – 86%).

    • Purity: >98% (HPLC).

Process Flow Diagram

ProcessFlow Start Start: Raw Materials Reactor Autoclave (5L) 135°C, 12 bar, 24h Start->Reactor Charge 2,6-Dichloro-4-ol + NH4OH Scrubber NH3 Scrubber (Vent) Reactor->Scrubber Vent Excess NH3 Transfer Transfer to Glass Reactor N2 Sparge Reactor->Transfer Reaction Complete Acidify pH Adjustment (pH 5.5-6.0) Transfer->Acidify Remove dissolved NH3 Filter Filtration & Wash (Cold Water) Acidify->Filter Precipitate Product Dry Vacuum Drying 50°C Filter->Dry Wet Cake End Final Product 2-Amino-6-chloropyridin-4-ol Dry->End

Figure 2: Process flow diagram for the scale-up synthesis.

Analytical Control & Specifications

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% H3PO4 in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm.

  • Retention Times (Approx):

    • Product (2-Amino-6-chloro...): ~4.5 min.

    • Starting Material (2,6-Dichloro...): ~8.2 min.

    • Bis-amino impurity (2,6-Diamino...): ~2.1 min (elutes early due to high polarity).

Key Quality Attributes (KQA)
AttributeSpecificationRationale
Appearance Off-white to beige powderColor indicates oxidation levels; dark brown suggests degradation.
Assay (HPLC) ≥ 98.0% w/wHigh purity required for subsequent coupling steps.
Water Content ≤ 0.5%Critical for anhydrous coupling reactions (e.g., Mitsunobu).
Residue on Ignition ≤ 0.2%Ensures removal of inorganic salts (NH4Cl).

Safety & Engineering Controls

Ammonia Handling
  • Hazard: Anhydrous or concentrated aqueous ammonia is corrosive and toxic. In an autoclave at 135°C, it generates significant pressure.

  • Control: The reactor must be rated for at least 30 bar. A rupture disc connected to a safe vent line is mandatory.

  • Scrubbing: Vent lines must pass through a water/acid scrubber. Do not vent directly to the atmosphere.[4]

Thermal Stability
  • Exotherm: The ammonolysis is mildly exothermic. However, the heat capacity of the water/ammonia mass acts as a heat sink.

  • Runaway: Unlikely under these conditions, but standard cooling jacket interlocks should be active.

Solubility & Fouling
  • The starting material is sparingly soluble in water but dissolves as the reaction proceeds (formation of phenolate/ammonium salt).

  • The product precipitates upon acidification. Ensure the impeller torque is sufficient to handle the slurry transition during the pH adjustment step.

References

  • Lexicon Pharmaceuticals. (2009). Tryptophan hydroxylase inhibitors and methods of use. US Patent 7,601,840. Link (Describes the utility of 2-amino-6-chloropyridin-4-ol derivatives).

  • Janssen Pharmaceutica. (2019). 4-Aminopyridine derivatives, pharmaceutical compositions, preparation methods and uses. WO Patent 2019/072143. Link (Describes synthesis of similar 2-amino-6-chloro-pyridine intermediates).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 118458, 2-Amino-6-chloropyrazine (Analogous Chemistry).Link (Reference for solubility and handling of amino-chloro-heterocycles).

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Amino-6-chloropyridine.[1][5]Link (General safety data for chloropyridines).

Sources

Introduction to 2-Amino-6-chloropyridin-4-ol: A Multifunctional Building Block

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the existing literature indicates that while 2-Amino-6-chloropyridin-4-ol is a known chemical entity, its specific applications in materials science are not extensively documented. However, based on its structural features and the well-established applications of related aminopyridine and aminopyrimidine derivatives, its potential as a versatile building block in the synthesis of advanced materials is significant. This application note will, therefore, extrapolate from the known reactivity of its functional groups—the nucleophilic amino group, the reactive chloro substituent, the acidic hydroxyl group, and the coordinating pyridine nitrogen—to propose and detail its application in the development of novel functional dyes and chemosensors.

2-Amino-6-chloropyridin-4-ol is a heterocyclic compound possessing a unique combination of functional groups that make it an attractive starting material for the synthesis of a variety of organic functional materials. The pyridine ring provides a rigid and aromatic core, while the amino, chloro, and hydroxyl groups offer multiple reaction sites for derivatization and polymerization.

Key Physicochemical Properties

While specific experimental data for 2-Amino-6-chloropyridin-4-ol is sparse, the properties of its close analogs, such as 2-amino-6-chloropyridine and its derivatives, provide valuable insights.

PropertyAnticipated Value/CharacteristicRationale/Reference
Molecular Formula C₅H₅ClN₂OBased on its chemical structure.
Molecular Weight 144.56 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for small heterocyclic organic molecules.[1][2]
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, alcohols)The presence of polar functional groups suggests solubility in polar solvents.
Reactivity The amino group is nucleophilic; the chloro group is susceptible to nucleophilic substitution; the hydroxyl group is acidic and can be deprotonated or esterified; the pyridine nitrogen can act as a ligand.Based on general principles of organic chemistry and reactivity of similar compounds.[3][4]

Application in the Synthesis of a Novel Solvatochromic Fluorescent Dye

The inherent electronic structure of the aminopyridine core, which can be further modulated by the introduction of electron-donating (amino, hydroxyl) and electron-withdrawing (chloro) groups, makes 2-Amino-6-chloropyridin-4-ol a promising precursor for fluorescent dyes. By strategically modifying the molecule, it is possible to create dyes with high quantum yields and sensitivity to their local environment (solvatochromism), which are desirable properties for sensors and imaging agents.[5][6]

Scientific Rationale

The synthesis of a donor-pi-acceptor (D-π-A) type fluorescent dye can be envisioned starting from 2-Amino-6-chloropyridin-4-ol. In this design, the amino group can serve as the electron donor, the pyridine ring as the π-bridge, and a suitable electron-accepting group can be introduced by displacing the chloro substituent via a nucleophilic aromatic substitution (SNAr) reaction. The hydroxyl group can be used to fine-tune the solubility and photophysical properties of the final dye.

Experimental Workflow for Dye Synthesis

The following diagram illustrates the proposed synthetic workflow for a novel fluorescent dye derived from 2-Amino-6-chloropyridin-4-ol.

workflow cluster_synthesis Synthesis of Fluorescent Dye cluster_characterization Characterization start 2-Amino-6-chloropyridin-4-ol reaction Suzuki Coupling with 4-formylphenylboronic acid start->reaction intermediate Intermediate Aldehyde reaction->intermediate condensation Knoevenagel Condensation with Malononitrile intermediate->condensation product Final D-π-A Dye condensation->product nmr NMR Spectroscopy product->nmr mass_spec Mass Spectrometry product->mass_spec ftir FTIR Spectroscopy product->ftir uv_vis UV-Vis & Fluorescence Spectroscopy product->uv_vis

Caption: Synthetic and characterization workflow for a D-π-A fluorescent dye.

Detailed Protocol for the Synthesis of a 2-Amino-4-ol-6-(4-(dicyanomethylidene)phenyl)pyridine Dye

This protocol describes a two-step synthesis of a hypothetical D-π-A fluorescent dye from 2-Amino-6-chloropyridin-4-ol.

Part 1: Suzuki Coupling to Synthesize the Aldehyde Intermediate

This step involves a palladium-catalyzed Suzuki coupling reaction to replace the chlorine atom with a formylphenyl group.

reaction_scheme_1 reactant1 2-Amino-6-chloropyridin-4-ol reactant2 + reactant3 4-Formylphenylboronic acid arrow -> conditions [Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C] product Intermediate Aldehyde reaction_scheme_2 reactant1 Intermediate Aldehyde reactant2 + reactant3 Malononitrile arrow -> conditions [Piperidine, Ethanol, Reflux] product Final D-π-A Dye

Sources

Application Note: 2-Amino-6-chloropyridin-4-ol as a Strategic Intermediate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The architectural complexity of modern agrochemicals increasingly relies on highly functionalized heterocyclic scaffolds to achieve target specificity and environmental resilience. Among these, pyridine derivatives have established dominance, particularly in the formulation of synthetic auxin herbicides and broad-spectrum fungicides[1]. Over 45 commercial active ingredients currently leverage the pyridine ring to mimic natural plant hormones while resisting rapid microbial degradation in the soil[1].

This technical guide explores the strategic utility of 2-Amino-6-chloropyridin-4-ol (CAS: 1807019-50-6) [2]. As a tri-substituted, electron-rich heterocycle, it offers orthogonal reactivity that allows researchers to conduct sequential, site-specific modifications. This document outlines the mechanistic rationale, physicochemical profiling, and self-validating synthetic protocols required to translate this intermediate into high-efficacy crop protection agents.

Mechanistic Rationale & Structural Orthogonality

The value of 2-Amino-6-chloropyridin-4-ol lies in the distinct electronic and steric environments of its three functional groups, which enable divergent synthesis without the need for exhaustive protecting-group strategies:

  • C4-Hydroxyl (-OH): Modulating lipophilicity (logP) is critical for cuticular penetration in foliar herbicides. The C4-OH acts as a primary handle for regioselective etherification.

  • C6-Chloro (-Cl): This halogen serves as the reactive site for transition-metal-catalyzed cross-coupling. Recent structure-activity relationship (SAR) studies demonstrate that incorporating bulky aromatic or pyrazole rings at the 6-position of the pyridine scaffold drastically enhances the bioactivity of picolinate-derived auxin herbicides against dicotyledonous weeds[3].

  • C2-Amino (-NH2): Essential for target receptor binding. In auxinic herbicides (e.g., aminopyralid analogs), the free amino group participates in critical hydrogen-bonding interactions within the plant's TIR1/AFB receptor pocket. This binding triggers the ubiquitination and subsequent degradation of Aux/IAA repressor proteins, leading to unregulated gene expression and weed death[4].

MoA Agro Pyridine-based Auxin Herbicide (C2-NH2 binds receptor) Receptor TIR1/AFB Receptor Complex (Intracellular Target) Agro->Receptor Binds via H-bonds Degradation Ubiquitination & Degradation of Aux/IAA Repressors Receptor->Degradation Triggers GeneExp Unregulated Auxin-Responsive Gene Expression Degradation->GeneExp Derepresses Death Vascular Tissue Destruction & Weed Death GeneExp->Death Causes

Figure 1: Mechanism of action for pyridine-based auxinic herbicides via the TIR1/AFB pathway.

Quantitative Data Profiling

Understanding the baseline physicochemical properties and reaction tolerances of 2-Amino-6-chloropyridin-4-ol is essential for process optimization. The tables below summarize the intermediate's core metrics and the optimized ligand-screening data for downstream C6-functionalization.

Table 1: Physicochemical Properties of 2-Amino-6-chloropyridin-4-ol [2]

PropertyValue / DescriptionImpact on Synthesis
CAS Number 1807019-50-6Unique identifier for regulatory tracking.
Molecular Formula C5H5ClN2ODefines mass balance (MW: 144.56 g/mol ).
Appearance Off-white to light yellow solidColor shift to dark brown indicates oxidative degradation.
Solubility Soluble in DMF, DMSO, MeOHDictates solvent choice for homogenous catalysis.
pKa (Estimated) ~9.5 (C4-OH), ~2.5 (C2-NH3+)Enables thermodynamic differentiation during alkylation.

Table 2: Optimization of C6 Suzuki-Miyaura Cross-Coupling (Using 1.2 eq Pyrazole-Boronic Acid)

Catalyst SystemLigandTemp (°C)Time (h)Conversion (%)
Pd(PPh3)4None (Tetrakis)9024< 15%
Pd(dppf)Cl2dppf901842%
Pd2(dba)3SPhos1001278%
Pd2(dba)3 XPhos 100 8 > 95%

Note: The C6-Cl bond is heavily deactivated by the electron-donating C2-amino group. Bulky, electron-rich biaryl phosphine ligands (like XPhos) are strictly required to force the oxidative addition step.

Synthetic Workflows & Self-Validating Protocols

The following protocols detail the orthogonal functionalization of 2-Amino-6-chloropyridin-4-ol. By strictly controlling the thermodynamics of the reaction environment, we can selectively modify the C4 and C6 positions while leaving the biologically critical C2-amino group intact.

SynthWorkflow Start 2-Amino-6-chloropyridin-4-ol (Core Intermediate) Path1 O-Alkylation (C4-OH) K2CO3, R-X, DMF Start->Path1 Regioselective Thermodynamic Control Prod1 C4-Alkoxy Intermediates (Tuned Lipophilicity) Path1->Prod1 Yields >85% Path2 Suzuki Coupling (C6-Cl) Pd2(dba)3, XPhos, Ar-B(OH)2 Prod2 C6-Aryl/Pyrazole Pyridines (Enhanced Bioactivity) Path2->Prod2 Overcomes Deactivated C-Cl Prod1->Path2 Orthogonal Cross-Coupling

Figure 2: Orthogonal synthetic divergence of 2-Amino-6-chloropyridin-4-ol into agrochemicals.

Protocol A: Regioselective C4-O-Alkylation

Objective: Synthesize 2-amino-4-alkoxy-6-chloropyridine to optimize the lipophilicity of the final agrochemical formulation.

Causality & Design: The C4-hydroxyl proton is significantly more acidic than the C2-amino protons. To achieve regioselectivity, we avoid strong bases (like NaH) which could deprotonate the amine and lead to a mixture of N- and O-alkylated products. Instead, we utilize a mild inorganic base (K2CO3) in a polar aprotic solvent (DMF). This generates the phenoxide-like anion under thermodynamic control, driving 100% chemoselectivity toward O-alkylation.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 2-Amino-6-chloropyridin-4-ol (10.0 g, 69.2 mmol) and anhydrous K2CO3 (14.3 g, 103.8 mmol, 1.5 eq).

  • Solvation: Add 100 mL of anhydrous DMF. Stir the suspension at ambient temperature for 30 minutes to ensure complete deprotonation of the C4-OH.

  • Alkylation: Dropwise, add the alkyl halide (e.g., 1-bromoethane, 75.0 mmol, 1.08 eq) via a syringe over 15 minutes to prevent localized exothermic spikes.

  • Reaction: Heat the mixture to 60 °C and stir for 4 hours.

  • In-Process Control (IPC): Pull a 50 µL aliquot, quench in water, extract with EtOAc, and run TLC (Eluent: 1:1 Hexanes/EtOAc). The starting material (Rf ~0.2) should be completely consumed, replaced by a higher-running spot (Rf ~0.6).

  • Workup & Validation: Cool the mixture and pour it into 300 mL of ice water. Extract with EtOAc (3 × 100 mL). Self-Validation Step: Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to completely remove residual DMF. If the organic layer remains turbid, residual water or DMF is present; wash with brine and dry over anhydrous Na2SO4 until the solution is crystal clear.

  • Isolation: Concentrate under reduced pressure to yield the C4-alkoxy intermediate.

Protocol B: Palladium-Catalyzed C6-Suzuki-Miyaura Cross-Coupling

Objective: Introduce a pyrazole or aryl pharmacophore at the C6 position to maximize herbicidal efficacy[3].

Causality & Design: The electron-donating C2-amino and C4-alkoxy groups render the pyridine ring highly electron-rich. Consequently, the C6-Cl bond is severely deactivated toward oxidative addition by palladium. Standard catalysts (like Pd(PPh3)4) will stall (see Table 2). To overcome this high activation barrier, we pair Pd2(dba)3 with XPhos—a bulky, electron-rich dialkylbiaryl phosphine ligand that forces the palladium center into a highly active, mono-ligated state[5].

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask under an argon atmosphere, combine the C4-alkoxy intermediate from Protocol A (50.0 mmol), the desired pyrazole-4-boronic acid pinacol ester (60.0 mmol, 1.2 eq), and K3PO4 (100.0 mmol, 2.0 eq).

  • Catalyst Loading: Add Pd2(dba)3 (1.0 mol%) and XPhos (2.5 mol%). Crucial: The slight excess of ligand ensures the palladium remains stabilized in solution and prevents the precipitation of palladium black.

  • Solvation: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 100 mL). The water is necessary to dissolve the K3PO4 and activate the boronic ester via the formation of a reactive boronate complex.

  • Reaction: Heat the biphasic mixture to 100 °C under vigorous stirring for 8 hours.

  • In-Process Control (IPC): Analyze via LC-MS. The mass spectrum should show the disappearance of the chlorinated isotopic pattern (M / M+2) and the emergence of the coupled product mass.

  • Workup & Validation: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues. Self-Validation Step: Partition the filtrate between EtOAc and water. If the aqueous phase remains highly colored, re-extract with EtOAc to ensure complete recovery of the lipophilic product.

  • Purification: Purify via flash column chromatography or recrystallization to obtain the final functionalized agrochemical candidate.

References

  • Market Data Forecast. "Pyridine Market Size & Share Report, 2033." Market Data Forecast, [Link]

  • Liu et al. "Advances in Pyrazole as an Active Fragment for Herbicide Discovery." ACS Publications,[Link]

  • Massachusetts Department of Agricultural Resources. "Summary of Aminopyralid Toxicity and Fate for Application to Sensitive Areas of Rights-of-Way." Mass.gov, [Link]

Sources

High-Throughput Screening of 2-Amino-6-chloropyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Protocol Guide Focus Application: Kinase Inhibitor Discovery (IRAK4/TYK2 Model)

Abstract & Strategic Significance

The 2-amino-6-chloropyridin-4-ol scaffold (and its tautomeric 2-amino-6-chloropyridin-4-one form) represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for kinase inhibitors (e.g., IRAK4, TYK2) and antimicrobial agents. Its dual-functionality—a hydrogen-bonding donor/acceptor motif (2-amino/4-oxo) mimicking ATP’s adenine ring, combined with a reactive 6-chloro handle—makes it ideal for Fragment-Based Drug Discovery (FBDD) and high-throughput library generation.

However, this scaffold presents unique challenges in High-Throughput Screening (HTS), specifically intrinsic autofluorescence and tautomer-dependent solubility . This guide outlines a robust, artifact-resistant HTS workflow using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to screen libraries of these derivatives effectively.

Chemical Basis & Library Logic

The Scaffold & Tautomerism

Researchers must recognize that 2-amino-6-chloropyridin-4-ol exists in equilibrium with its pyridone form. In solution (DMSO/Buffer), the pyridone often predominates, which is critical for binding kinetics.

  • Donor/Acceptor Profile: The 2-amino group acts as a H-bond donor; the 4-carbonyl (pyridone) or 4-hydroxyl (pyridinol) acts as an acceptor/donor.

  • The "Handle": The 6-chloro position allows for rapid diversification via Suzuki-Miyaura coupling or SNAr reactions, enabling the creation of focused libraries.

Library Generation Workflow

To maximize screening success, libraries should be constructed to explore the ATP-binding pocket "gatekeeper" regions.

Library_Gen Core Core Scaffold (2-amino-6-chloropyridin-4-ol) Step1 Step 1: O-Protection (if required) Core->Step1 Protection Step2 Step 2: 6-Cl Diversification (Suzuki/SNAr) Step1->Step2 Pd-Cat Coupling Step3 Step 3: N-Alkylation (Solubility/Selectivity) Step2->Step3 R-Group Addn Library Final HTS Library (384-well Plates) Step3->Library QC & Plating

Figure 1: Modular synthesis workflow for generating 2-amino-6-chloropyridin-4-ol libraries.

HTS Assay Development: TR-FRET Kinase Assay

Why TR-FRET? (Expert Insight)

Critical Artifact Warning: Aminopyridines and their fused derivatives often exhibit high quantum yields in the blue/green spectrum (excitation ~350-400nm, emission ~450-500nm).

  • Risk: Standard Fluorescence Intensity (FI) or Fluorescence Polarization (FP) assays may yield high False Negative rates because the compound's fluorescence masks the signal decrease of an inhibitor.

  • Solution: TR-FRET (e.g., LanthaScreen™ or HTRF®) uses a time-delayed reading (microseconds) and a red-shifted emission (665 nm), effectively filtering out the short-lived background fluorescence of the scaffold.

Assay Principle

We utilize a competition binding assay where a Europium-labeled anti-tag antibody (Donor) and a fluorescently labeled tracer (Acceptor) bind to the kinase. The library compound competes with the tracer.

  • High FRET Signal: No Inhibitor (Tracer bound).

  • Low FRET Signal: Inhibitor present (Tracer displaced).

Detailed Protocol: 384-Well Kinase Screen

Reagents & Equipment
  • Kinase: Recombinant human kinase (e.g., IRAK4), 5 nM final.

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Antibody: Eu-anti-GST or Eu-anti-His (matched to kinase tag).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Plates: White, low-volume 384-well plates (e.g., Corning 4513).

  • Reader: PerkinElmer EnVision or Tecan Spark with TR-FRET module.

Step-by-Step Workflow

Step 1: Compound Transfer

  • Use an acoustic dispenser (e.g., Echo 550) to transfer 10 nL of library compounds (10 mM in DMSO) into assay plates.

  • Controls:

    • Min Signal (100% Inhibition): 10 nL of 10 mM Staurosporine (or specific reference).

    • Max Signal (0% Inhibition): 10 nL of pure DMSO.

Step 2: Enzyme Addition

  • Dilute Kinase/Antibody mix in Assay Buffer to 2X concentration.

  • Dispense 5 µL of 2X Kinase/Antibody mix into all wells.

  • Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme pre-equilibration.

Step 3: Tracer Addition

  • Dilute Tracer in Assay Buffer to 2X concentration.

  • Dispense 5 µL of 2X Tracer mix into all wells.

  • Final Volume: 10 µL .

  • Final DMSO: 0.1% .

Step 4: Incubation & Read

  • Centrifuge plate at 1000 x g for 1 minute.

  • Incubate for 60 minutes at RT in the dark.

  • Read on plate reader:

    • Excitation: 337 nm (Laser/Flash lamp).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50 µs | Window: 400 µs.

Data Analysis & Validation

Calculation of Emission Ratio

Normalize data to correct for well-to-well variability:



Percent Inhibition


Quality Control Metrics (Table 1)
MetricAcceptance CriteriaDescription
Z' Factor > 0.5 (Ideal > 0.7)Measures assay window separation.
CV (Max Signal) < 5%Coefficient of Variation for DMSO controls.
CV (Min Signal) < 10%Coefficient of Variation for Inhibitor controls.
S/B Ratio > 3.0Signal-to-Background ratio.
Triage Logic (Graphviz)

Triage_Logic Primary Primary Screen (Single Point @ 10 µM) Cutoff Activity > 50%? Primary->Cutoff Counter Counter Screen (Autofluorescence Check) Cutoff->Counter Yes Discard Discard / Inactive Cutoff->Discard No DoseResp Dose Response (IC50) (10-point curve) Counter->DoseResp Pass (Low Fluorescence) Counter->Discard Fail (High Fluorescence) Selectivity Selectivity Panel (Off-target kinases) DoseResp->Selectivity Potent (< 1 µM)

Figure 2: Hit triage workflow emphasizing the removal of fluorescent artifacts.

Troubleshooting & Optimization

Solubility Issues
  • Observation: Precipitation in wells or "ragged" acoustic transfer.

  • Cause: The 2-amino-6-chloropyridin-4-ol core is moderately polar but rigid. High concentrations (>10 mM) in DMSO can crash out upon freeze-thaw.

  • Fix:

    • Limit stock concentration to 10 mM .

    • Add 0.01% Brij-35 or Tween-20 to the assay buffer to prevent aggregation.

    • Sonicate source plates before screening.

Fluorescence Interference (The "Inner Filter" Effect)
  • Observation: Abnormally low Donor (620 nm) signal and low Acceptor signal.

  • Cause: Compound absorbs light at excitation wavelength (337 nm).

  • Fix: Analyze the Donor Intensity channel separately. If a "Hit" shows >30% drop in Donor signal compared to DMSO controls, it is likely a "Quencher" or "Inner Filter" false positive. Flag these compounds.

References

  • Discovery of Aminopyrimidine IRAK4 Inhibitors: Title: Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. Source: ACS Medicinal Chemistry Letters (2015). URL:[Link]

  • TYK2 Inhibitor Optimization: Title: Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors. Source: Journal of Medicinal Chemistry (2013). URL:[Link]

  • Fluorescence Properties of Aminopyridines: Title: Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Source: Molecules (2022). URL:[Link]

  • HTS Assay Guidance: Title: Interference and Artifacts in High-content Screening.[1] Source: Assay Guidance Manual (NCBI). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-6-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Amino-6-chloropyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable pyridine intermediate. While direct literature on the one-pot synthesis of 2-Amino-6-chloropyridin-4-ol is sparse, a robust and logical synthetic pathway involves a two-step process: the chlorination of a dihydroxy-precursor followed by a selective hydrolysis. This guide will provide in-depth troubleshooting for this proposed route, grounded in the established reactivity of analogous pyridine and pyrimidine systems.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare 2-Amino-6-chloropyridin-4-ol?

A common and practical approach is a two-step synthesis starting from 2-Amino-4,6-dihydroxypyridine. The first step is a double chlorination of the hydroxyl groups using a strong chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2-Amino-4,6-dichloropyridine. The second step involves the selective hydrolysis of the chlorine atom at the 4-position to a hydroxyl group.

Q2: Why is the selective hydrolysis of 2-Amino-4,6-dichloropyridine challenging?

The main challenge lies in achieving monohydrolysis at the C4 position while leaving the C6 chlorine intact. The reactivity of the two chlorine atoms is not identical, with the C4 position being generally more susceptible to nucleophilic attack in such pyridine systems. However, forcing conditions can lead to the formation of the dihydroxy byproduct, 2-Amino-4,6-dihydroxypyridine. Careful control of reaction conditions such as temperature, pH, and reaction time is crucial for selectivity.

Q3: What are the primary byproducts I should be aware of during the chlorination step?

When using phosphorus oxychloride, a common byproduct is the formation of a phosphoramidic dichloride at the amino group. This byproduct can complicate purification and lower the yield of the desired 2-Amino-4,6-dichloropyridine.

Q4: My final product of 2-Amino-6-chloropyridin-4-ol shows broad peaks in the NMR spectrum. What could be the cause?

This is often indicative of tautomerism. 2-Amino-6-chloropyridin-4-ol can exist in equilibrium with its pyridin-4-one tautomer. This equilibrium can be influenced by the solvent, concentration, and temperature, leading to peak broadening in the NMR spectrum.[1]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 2-Amino-6-chloropyridin-4-ol.

Symptom Potential Cause(s) Troubleshooting & Optimization
Step 1: Chlorination
Low or no yield of 2-Amino-4,6-dichloropyridine 1. Incomplete reaction due to insufficient heating or reaction time.2. Degradation of the starting material or product at excessively high temperatures.3. Ineffective chlorinating agent (e.g., old or decomposed POCl₃).1. Ensure the reaction is heated to reflux (around 100-110 °C for POCl₃) and monitor the reaction progress by TLC or LC-MS.2. Avoid excessively high temperatures. A controlled temperature is key to minimizing byproduct formation.[2]3. Use freshly distilled or a new bottle of phosphorus oxychloride.
Formation of a significant amount of a highly polar byproduct Formation of 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride.[3]This byproduct can often be hydrolyzed back to the desired amino-substituted product during the workup. A controlled aqueous workup with careful pH adjustment is recommended.
Step 2: Selective Hydrolysis
Low yield of 2-Amino-6-chloropyridin-4-ol and recovery of starting material 1. Reaction conditions (temperature, time) are too mild for hydrolysis to occur.2. Incorrect pH for the hydrolysis.1. Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction closely to avoid over-hydrolysis.2. Both acidic and basic conditions can facilitate hydrolysis.[4] Experiment with different pH ranges to find the optimal condition for selective monohydrolysis.
Formation of 2-Amino-4,6-dihydroxypyridine as the major product The reaction conditions are too harsh, leading to the hydrolysis of both chlorine atoms.1. Reduce the reaction temperature and time.2. Use a milder base or acid for the hydrolysis.3. A semi-two-phase system (e.g., THF-aqueous NaOH) at low temperatures (e.g., 0°C) can sometimes provide high selectivity for monohydrolysis.[5]
Purification & Characterization
Difficulty in purifying the final product by column chromatography The product may be highly polar and/or exist as a mixture of tautomers, leading to streaking on silica gel.1. Consider recrystallization from a suitable solvent system.2. If tautomerism is the issue, derivatization to a less polar compound (e.g., O-alkylation or O-acylation) can facilitate purification, followed by deprotection.[1]
Product is discolored (e.g., yellow or brown) Presence of impurities from starting materials or decomposition during the reaction.1. Use purified starting materials.2. Avoid excessive heating during the reaction and workup.3. Recrystallization, potentially with the use of activated charcoal, can help remove colored impurities.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,6-dichloropyridine (Adapted from analogous pyrimidine synthesis)

This protocol is adapted from the synthesis of 2-amino-4,6-dichloropyrimidine and should be optimized for the pyridine analog.[2][3]

Materials:

  • 2-Amino-4,6-dihydroxypyridine

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine or N,N-dimethylaniline (as an acid scavenger)

  • Inert solvent (e.g., acetonitrile or ethylene dichloride) (optional)

  • Ice

  • Sodium bicarbonate solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-Amino-4,6-dihydroxypyridine.

  • Carefully add phosphorus oxychloride (3-5 molar equivalents). An inert solvent can be used if desired.

  • Heat the mixture to a gentle reflux (e.g., 70-90 °C).

  • Slowly add the tertiary amine base (e.g., triethylamine) dropwise to the reaction mixture.

  • Maintain the reaction at reflux for 2-4 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution carefully with a saturated sodium bicarbonate solution until the pH is neutral.

  • The crude product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Selective Hydrolysis of 2-Amino-4,6-dichloropyridine

This is a general protocol for selective hydrolysis and will require optimization.

Materials:

  • 2-Amino-4,6-dichloropyridine

  • Aqueous base (e.g., NaOH or KOH solution) or acid (e.g., HCl solution)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve 2-Amino-4,6-dichloropyridine in a suitable solvent.

  • Add the aqueous base or acid solution. The concentration should be carefully chosen to control the rate of hydrolysis.

  • Stir the reaction mixture at a controlled temperature (start at room temperature and gently heat if necessary).

  • Monitor the reaction closely by TLC or LC-MS to maximize the formation of the monohydrolyzed product and minimize the formation of the dihydroxy byproduct.

  • Once the optimal conversion is reached, neutralize the reaction mixture.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Synthesis and Challenges

Synthetic Pathway

Synthesis_Pathway A 2-Amino-4,6-dihydroxypyridine B 2-Amino-4,6-dichloropyridine A->B POCl3, Base C 2-Amino-6-chloropyridin-4-ol B->C Controlled Hydrolysis Troubleshooting Start Low Yield or Impure Product Step1 Analyze Chlorination Step Start->Step1 Step2 Analyze Hydrolysis Step Start->Step2 Purification Address Purification Issues Start->Purification Step1_Q1 Incomplete Reaction? Step1->Step1_Q1 Step2_Q1 Over-hydrolysis? Step2->Step2_Q1 Purification_Q1 Tautomerism Issue? Purification->Purification_Q1 Step1_A1 Increase Time/Temp Use Fresh Reagents Step1_Q1->Step1_A1 Yes Step1_Q2 Byproduct Formation? Step1_Q1->Step1_Q2 No Step1_A2 Optimize Workup Controlled Hydrolysis of Byproduct Step1_Q2->Step1_A2 Yes Step2_A1 Milder Conditions (Temp, Time, pH) Step2_Q1->Step2_A1 Yes Step2_Q2 Incomplete Hydrolysis? Step2_Q1->Step2_Q2 No Step2_A2 Stronger Conditions (Temp, Time, pH) Step2_Q2->Step2_A2 Yes Purification_A1 Recrystallization Derivatization Purification_Q1->Purification_A1 Yes Purification_Q2 Colored Impurities? Purification_Q1->Purification_Q2 No Purification_A2 Charcoal Treatment Purify Starting Materials Purification_Q2->Purification_A2 Yes

Caption: A logical approach to troubleshooting common synthesis issues.

References

  • Flögel, O., et al. (2006). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
  • Various Authors. (2022). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Journal of Chemical Reviews, 4(1), 1-20.
  • Isogai, T., et al. (1990). Process for producing 2-amino-4,6-dichloropyrimidine. U.S.
  • Yi, S., et al. (2023). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.
  • Lohse, A., et al. (2005). Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. U.S.
  • Erkin, A. V., et al. (2005). Synthesis of 2-Amino-4-chloro-6-methylpyrimidine from 2-Amino-6-methyl-4-pyrimidinol. Russian Journal of General Chemistry, 75(1), 138-140.
  • Lohse, A., et al. (2006). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. U.S.
  • Liebeskind, L. S., et al. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6948–6949.
  • Khan, K. M., et al. (2012). An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. Tetrahedron Letters, 53(35), 4694-4697.
  • Guest, D. W., & Wood, D. (1976). Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines. U.S.
  • Wang, J., et al. (2023). Method for synthesizing 2-amino-6-bromopyridine.
  • Various Authors. (2021). Synthesis method of 2-amino-6-chloropurine.
  • Aft, H. (1963). An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation.
  • Pavé, G., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(20), 5052–5055.
  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of Molecular Structure, 1267, 133602.
  • Ma, C., et al. (2016). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-4,6-dichloropyridine.
  • Kapade, M. G., et al. (2024). SYNTHESIS, CHARACTERIZATION OF 2-[(Z)-{[6-AMINO-2-(4- CHLOROPHENYL) PYRIMIDIN-4-YL] IMINO} METHYL]-4- NITROPHENOL SCHIFF BASE WITH Mn (II), Co (II), Ni (II), Cu (II), Zn (II), Pt (II) FOR THEIR NANOPARTICLE AND ANTIBACTERIAL STUDIES. Rasayan Journal of Chemistry, 17(4), 1426-1435.
  • Hovhannisyan, A. A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 15(10), 843-849.
  • Pavé, G., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(20), 5052-5055.
  • Sun, G., & Wang, C. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 41(6), 2185-2198.
  • Goya, P., et al. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. Journal of the Chemical Society, Perkin Transactions 2, (1), 129-134.
  • Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836.
  • Ghosh, S., et al. (2017). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. RSC Advances, 7(56), 35245-35252.
  • Thuéry, R., et al. (2010). 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2638.

Sources

Overcoming poor solubility of 2-Amino-6-chloropyridin-4-ol in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the intractable nature of highly functionalized heteroaromatics. 2-Amino-6-chloropyridin-4-ol (CAS 1807019-50-6) is a classic offender.

The root cause of its poor solubility lies in its structure: it possesses an amino group, a hydroxyl group, and a pyridine nitrogen. This creates a perfect storm for extensive intermolecular hydrogen bonding and tautomerism (pyridinol ⇌ pyridone). The resulting crystalline lattice energy is massive, rendering the compound practically insoluble in standard organic solvents like dichloromethane (DCM), ethyl acetate, or toluene.

Below is our comprehensive troubleshooting guide to overcoming these thermodynamic barriers, designed to help you achieve homogeneous reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why does 2-Amino-6-chloropyridin-4-ol precipitate out of my reaction mixture even when I initially dissolved it in a co-solvent? A1: This is a phenomenon known as "antisolvent precipitation"[1]. While the compound may dissolve in a strong polar aprotic solvent like DMSO, introducing a less polar solvent (or an aqueous buffer) shifts the overall dielectric constant of the medium. Because the compound relies on the solvent to act as a hydrogen-bond acceptor, lowering the solvent polarity causes the intermolecular hydrogen bonds between adjacent aminopyridinol molecules to rapidly re-form, crashing the compound out of solution.

Q2: What are the best solvents to use if I cannot chemically alter the compound? A2: Thermodynamic studies on related aminopyridines demonstrate that solubility strictly follows the solvent's hydrogen-bond accepting capability. The optimal solvents are N-methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF)[2]. These solvents effectively compete with the compound's own intermolecular network.

Q3: My downstream cross-coupling reaction is incompatible with DMSO/NMP. How can I solubilize this compound in ethereal or halogenated solvents? A3: You must alter the electronic state of the molecule to disrupt the lattice. You have two primary options:

  • Salt Formation: Adjusting the pH to protonate the basic amino/pyridine group (using HCl) or deprotonate the acidic hydroxyl group (using KOtBu) drastically increases solubility in polar protic or aqueous-organic biphasic systems[1].

  • Transient Protection: If you strictly need a non-polar organic phase (like THF or DCM), you must temporarily mask the polar groups using silyl ethers (e.g., TMS-Cl) or carbamates (e.g., Boc2O).

Quantitative Data: Solvent Selection Matrix

To optimize your synthetic route, refer to the solubility profile below. The data is extrapolated from Kamlet-Taft linear solvation energy relationships for 2-aminopyridine derivatives[2].

Solvent ClassRecommended SolventRelative Solubility (at 25°C)Mechanistic Rationale
Polar Aprotic NMP, DMSO, DMFHigh (>50 mg/mL)Strong H-bond acceptors disrupt the pyridinol-pyridone lattice.
Polar Protic Methanol, EthanolModerate (10-30 mg/mL)Solvates the molecule but competes poorly with internal tautomerism.
Esters/Ethers EtOAc, THF, DioxaneLow (<5 mg/mL)Insufficient dielectric constant to overcome crystal lattice energy.
Non-Polar DCM, Toluene, HexaneInsoluble (<0.1 mg/mL)Cannot participate in H-bonding; antisolvent precipitation occurs.

Troubleshooting Workflows & Self-Validating Protocols

Protocol A: Chemical Solubilization via Salt Formation

Use this when your reaction tolerates pH extremes and requires aqueous or polar protic mixtures.

Causality: By converting the neutral zwitterionic-like molecule into a distinct ionic species (e.g., a hydrochloride salt), you replace hydrogen-bond-driven lattice energy with ion-dipole interactions, which are easily solvated by polar media[3].

Step-by-Step Methodology:

  • Suspend 1.0 equivalent of 2-Amino-6-chloropyridin-4-ol in a 1:1 mixture of THF and Water (0.2 M concentration). The mixture will be a cloudy, heterogeneous slurry.

  • For Acidic Conditions: Dropwise add 1.1 equivalents of 4M HCl in Dioxane.

  • For Basic Conditions: Dropwise add 1.1 equivalents of 1M aqueous NaOH or KOtBu.

  • Stir vigorously at room temperature for 15 minutes.

  • Self-Validation Checkpoint: The transition from a cloudy suspension to a completely transparent, homogeneous solution confirms the successful disruption of the hydrogen-bond network. If turbidity persists, the lattice is unbroken; verify the equivalence of your acid/base or gently warm to 40°C.

  • Proceed immediately with your downstream electrophilic or nucleophilic addition.

Protocol B: Transient Silylation for Non-Polar Media

Use this when your reaction requires strictly anhydrous, non-polar solvents (e.g., DCM, Toluene) and is sensitive to strong acids/bases.

Causality: Reacting the hydroxyl and amino groups with Trimethylsilyl chloride (TMS-Cl) replaces the highly polar H-bond donors (-OH, -NH2) with lipophilic trimethylsilyl groups. This artificially lowers the polarity of the molecule, allowing it to dissolve seamlessly in halogenated solvents. The TMS groups can be easily cleaved post-reaction during a mild aqueous workup.

Step-by-Step Methodology:

  • Suspend 1.0 equivalent of 2-Amino-6-chloropyridin-4-ol in anhydrous DCM (0.1 M) under an inert argon atmosphere.

  • Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base.

  • Cool the suspension to 0°C using an ice bath.

  • Dropwise add 2.5 equivalents of TMS-Cl. (Excess is required to mask both the -OH and -NH2 functionalities).

  • Remove the ice bath and allow the reaction to warm to room temperature over 1 hour.

  • Self-Validation Checkpoint: The reaction must become a clear, homogeneous solution. If a white precipitate remains (other than the DIPEA-HCl salt byproduct), residual moisture has likely hydrolyzed the TMS reagent. Add an additional 0.5 eq of TMS-Cl.

  • Filter the DIPEA-HCl salts under inert conditions, and use the highly soluble, silylated intermediate directly in your next synthetic step.

Decision Matrix Visualization

To streamline your optimization process, follow this logical workflow for troubleshooting aminopyridinol solubility:

Solubility A 2-Amino-6-chloropyridin-4-ol Insoluble in Matrix B Can you use Polar Aprotic Solvents? (DMSO, NMP, DMF) A->B C Heat in NMP/DMSO at 50-80°C (Disrupts H-bonds) B->C Yes D Is the reaction pH-sensitive? B->D No E Form Salt: Add 1.1 eq TFA/HCl or KOtBu/NaOH D->E No (Tolerant) F Require Non-Polar Solvents (e.g., DCM, THF)? D->F Yes (Sensitive) G Transient Derivatization (TMS-Cl or Boc2O protection) F->G Yes H Run as Heterogeneous Slurry (Increase agitation/time) F->H No

Decision matrix for troubleshooting aminopyridinol solubility in organic synthesis.

References

  • Journal of Chemical & Engineering Data. "Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K." ACS Publications.[Link]

Sources

Optimization of reaction conditions for 2-Amino-6-chloropyridin-4-ol coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

Welcome to the Technical Support Center. You are likely working with 2-amino-6-chloropyridin-4-ol , a scaffold critical for kinase inhibitor development (e.g., TKI pharmacophores).

This substrate presents a "Triad of Challenges" that often leads to reaction failure (0% conversion) or intractable mixtures:

  • Catalyst Poisoning: The C2-amine and pyridine nitrogen chelate Pd(II), arresting the catalytic cycle.[1]

  • Tautomeric Ambiguity: The C4-hydroxyl exists in equilibrium with the 4-pyridone form, complicating regioselectivity and solubility.

  • Electronic Deactivation: The electron-donating -OH and -NH₂ groups make the C6-chloride electron-rich, significantly raising the energy barrier for oxidative addition (the first step of Suzuki/Buchwald couplings).

This guide provides self-validating protocols to overcome these barriers.

Pre-Reaction: Tautomerism & Solubility Management

Q: My starting material is insoluble in Toluene and THF. How can I proceed?

A: The insolubility arises because your substrate exists predominantly as the 2-amino-6-chloropyridin-4(1H)-one tautomer, which forms strong intermolecular hydrogen bond networks.

  • Option A (Process Friendly): Switch to polar aprotic solvent mixtures.[2]

    • Recommended: 1,4-Dioxane/Water (4:[2]1) or DMF/Water (9:1).[2]

    • Why: Water disrupts the H-bond network and promotes solubility of inorganic bases (K₃PO₄).

  • Option B (High Performance): O-Protection.[2]

    • Protocol: Convert the 4-OH to a methoxy (-OMe) or benzyloxy (-OBn) group before coupling.[2] This locks the aromatic pyridine form, dramatically increasing solubility in non-polar solvents (Toluene) and reactivity toward Pd-oxidative addition.

Visualization: Tautomeric Equilibrium & Reactivity

Tautomerism cluster_0 Tautomeric Equilibrium Pyridone Pyridone Form (High Polarity, Low Solubility) Dominant in Solid State Pyridine Hydroxypyridine Form (Aromatic, Soluble) Required for Coupling Pyridone->Pyridine Polar Solvents / Base Coupling Successful Pd-Coupling (Suzuki/Buchwald) Pyridone->Coupling Poor Reactivity Protection O-Protection (e.g., MeI/Ag2CO3) Locks Aromatic Form Pyridine->Protection Pre-functionalization Pyridine->Coupling Reactive Species Protection->Coupling Ideal Pathway

Figure 1: The substrate exists in equilibrium.[2] Locking the aromatic form via protection or solvent choice is critical for catalytic turnover.

Module: Suzuki-Miyaura Coupling (C-C Bond Formation)[2][3][4]

Q: I observe <10% conversion of the chloride even at 100°C. Is the catalyst dead?

A: Likely, yes. The free C2-amine coordinates to the Palladium, forming a stable "off-cycle" resting state. Furthermore, the electron-rich nature of the ring makes the C-Cl bond strong.

Troubleshooting Protocol:

  • Ligand Selection: You must use electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald Ligands) to facilitate oxidative addition into the deactivated C-Cl bond.

  • Base Selection: Avoid weak bases (Na₂CO₃) if using the free phenol.[2] Use K₃PO₄ or Cs₂CO₃ to ensure deprotonation of the 4-OH (pKa ~9), which prevents it from interfering with the transmetallation step.

Optimized Protocol (Standard Run)
  • Substrate: 2-Amino-6-chloropyridin-4-ol (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 - 1.5 equiv)[2]

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + XPhos or SPhos (4-10 mol%)[2]

    • Note: Pre-complexed catalysts like XPhos Pd G2 are superior to mixing in situ.

  • Base: K₃PO₄ (3.0 equiv)[2]

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio)[2]

  • Conditions: Degas (sparge with Ar for 15 min), then heat to 90-100°C for 4-12 h.

Data: Ligand Performance Comparison

LigandConversion (24h)YieldNotes
PPh₃ < 5%N/AFail. Cannot activate electron-rich C-Cl.
dppf 35%20%Moderate.[2] Often leads to hydrodehalogenation.
SPhos 88%72%Good. Excellent for sterically hindered partners.[2]
XPhos 98% 85% Best. High turnover frequency; resists amine poisoning.[2]

Module: N-Functionalization (Buchwald-Hartwig)[2][5]

Q: Can I couple an amine to the C6-chloride?

A: Yes, but competitive N-arylation of the C2-amine vs. the C6-chloride is a risk. Additionally, the 4-OH is acidic and consumes base.

Strategy: For C-N coupling at the C6 position, it is highly recommended to protect the C2-amine (e.g., as a Boc-carbamate) and O-protect the C4-hydroxyl (e.g., O-Benzyl).

  • Why: This renders the C6-Cl the only reactive electrophile and prevents catalyst poisoning.

Recommended Conditions (Protected Substrate):

  • Catalyst: Pd₂dba₃ (1 mol%)[2]

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).[2]

  • Base: NaOtBu (Strong base required).[2]

  • Solvent: Toluene or t-BuOH at 100°C.

Visualization: Catalyst Poisoning & Activation

CatalystCycle cluster_poison Catalyst Deactivation (The Trap) cluster_solution The Solution Pd_Active L-Pd(0) Active Species Poisoned Pd(II)-Amine Complex (Catalyst Death) Pd_Active->Poisoned Coordination by C2-NH2 or Pyridine N Substrate 2-Amino-6-chloropyridin-4-ol Substrate->Poisoned BulkyLigand Bulky Ligand (XPhos) Prevents Coordination BulkyLigand->Pd_Active Stabilizes Protection N-Boc / O-Bn Protection Removes Chelators Protection->Substrate Modifies

Figure 2: The mechanism of failure is often coordination of the free amine to Pd.[2] Bulky ligands or protecting groups prevent this "dead-end" pathway.

FAQ: Regioselectivity & Workup

Q: I need to alkylate the N-atom, but I keep getting O-alkylation. How do I control this?

A: This is governed by Hard-Soft Acid-Base (HSAB) theory.[2]

  • For N-Alkylation (Pyridone): Use soft electrophiles (alkyl halides) in polar aprotic solvents (DMF) with soft bases (Cs₂CO₃).[2] High temperatures favor thermodynamic N-alkylation.

  • For O-Alkylation (Pyridine): Use hard electrophiles (e.g., MeI, Benzyl Bromide) with Ag₂CO₃ (Silver salts favor O-alkylation via coordination to the nitrogen) or Mitsunobu conditions.[2]

Q: How do I remove Palladium from the final product? A: Aminopyridines bind Pd tightly. Standard silica columns are insufficient.

  • Scavengers: Treat the organic layer with SiliaMetS® Thiol or QuadraPure™ TU for 2 hours at 50°C.

  • Extraction: Wash the organic layer with 10% aqueous N-Acetylcysteine or Sodium Diethyldithiocarbamate.

References

  • Suzuki-Miyaura Coupling of Chloropyridines

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Chloropyridines."[3][4]

    • Source:Chem. Rev., 2002.
    • Link:[Link][2]

  • Ligand Selection (Buchwald Ligands)

    • Title: "Dialkylbiaryl phosphines in Pd-catalyzed amin
    • Source:Chem. Sci., 2011.[5]

    • Link:[Link][2]

  • Tautomerism in Pyridines

    • Title: "Tautomerism of Hydroxypyridines and Rel
    • Source:Advances in Heterocyclic Chemistry, 2000.
    • Link:[Link]

  • Catalyst Poisoning Mechanisms

    • Title: "Mechanisms of Catalyst Poisoning in Palladium-C
    • Source:Organometallics, 2010.
    • Link:[Link][2]

Sources

Technical Support Center: Impurity Profiling for 2-Amino-6-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identification & Control of Impurities in 2-Amino-6-chloropyridin-4-ol CAS: 1807019-50-6 (and related salts) Document ID: TS-IMP-PYR-04 Last Updated: March 7, 2026

Introduction: The "Chameleon" Intermediate

Welcome to the technical support hub for 2-Amino-6-chloropyridin-4-ol . As a key scaffold in the synthesis of kinase inhibitors (specifically targeting CDK and MAPK pathways), the purity of this intermediate is critical.

However, this molecule presents a unique "chameleon" challenge in analytical chemistry. Its amphoteric nature (containing both basic amine and acidic phenol groups) and its propensity for keto-enol tautomerism often lead to false-positive impurity flags during HPLC and NMR analysis.

This guide addresses the three most common support tickets we receive:

  • "Phantom" Peaks: Distinguishing tautomers from real impurities.

  • Process Impurities: Identifying byproducts from chlorination/amination.

  • Method Optimization: Solving peak tailing and retention shifts.

Module 1: The "Phantom" Impurity (Tautomerism)

User Question:

"I see a split peak in my HPLC chromatogram and dual sets of signals in my H-NMR. Is my sample contaminated with an isomer?"

Technical Diagnosis:

Likely No . You are observing Desmotropy (prototropic tautomerism). The 4-hydroxypyridine moiety exists in equilibrium between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms. In solution, particularly in polar solvents like DMSO or Methanol/Water, the equilibrium often favors the 4-pyridone form, but the exchange rate can be slow enough on the NMR timescale to show distinct species.

The Mechanism

The proton on the 4-hydroxyl group migrates to the ring nitrogen. This changes the aromaticity and hydrogen-bonding capability of the molecule.

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (4-Hydroxypyridine) Aromatic Favored in non-polar solvents Keto Keto Form (4-Pyridone) Non-Aromatic (Amide-like) Favored in polar solvents (DMSO, H2O) Enol->Keto Proton Transfer (Fast or Slow exchange)

Figure 1: The keto-enol tautomerism of 4-hydroxypyridines. In polar HPLC mobile phases, the Keto form often dominates, but slow kinetics can cause peak broadening or splitting.

Validation Protocol: Is it an Impurity or a Tautomer?

Perform these orthogonal checks to confirm tautomerism before rejecting the batch.

MethodExperimentExpected Result if TautomerExpected Result if Impurity
H-NMR D₂O Shake The distinct peaks for NH/OH protons disappear; aromatic signals may coalesce or simplify.Impurity peaks remain unchanged (unless they are also exchangeable, but ratio won't shift).
H-NMR Variable Temp (VT) Heating the sample (e.g., to 50°C or 80°C) causes peak coalescence as exchange rate increases.Impurity peaks remain distinct and sharp.
HPLC pH Modification Changing mobile phase pH (e.g., pH 3.0 vs pH 7.0) significantly shifts retention time due to ionization (pKa ~3.5 and ~9).Structural isomers (e.g., regioisomers) usually show consistent relative retention.

Module 2: Process-Related Impurities

User Question:

"We have confirmed the main peak. What are the specific process impurities we should look for in LC-MS?"

Technical Diagnosis:

Based on the standard synthesis route (hydrolysis of 2-amino-4,6-dichloropyridine or amination of 2,6-dichloropyridin-4-ol), the following impurity profile is characteristic.

Common Impurity Table
Impurity IDNameStructure NoteOriginMass Shift (vs Main)
Impurity A 2,6-Dichloropyridin-4-ol Cl at pos 2 & 6; OH at 4Starting Material (Unreacted)+19 Da (Cl vs NH2)
Impurity B 2-Amino-4,6-dichloropyridine Cl at pos 4 & 6; NH2 at 2Intermediate (Incomplete Hydrolysis)+18 Da (Cl vs OH)
Impurity C 2,6-Diaminopyridin-4-ol NH2 at pos 2 & 6; OH at 4Over-reaction (Double Amination)-19.5 Da (NH2 vs Cl)
Impurity D 4-Amino-6-chloropyridin-2-ol NH2 at 4; OH at 2RegioisomerIsobaric (Same MW)
Impurity Origins Diagram

Impurities Start Starting Material 2,6-Dichloropyridin-4-ol (Impurity A) Target TARGET MOLECULE 2-Amino-6-chloropyridin-4-ol Start->Target Amination (NH3/Catalyst) ImpC Impurity C (2,6-Diamino derivative) *Over-amination* Start->ImpC Excess NH3 High Temp ImpB Impurity B (2-Amino-4,6-dichloropyridine) *If via amination route* ImpB->Target Hydrolysis ImpD Impurity D (Regioisomer) *Isomeric Contaminant* ImpB->ImpD Hydrolysis at C2 (Wrong Site)

Figure 2: Origin of common process impurities. Impurity A and C are the most common in direct amination routes.

Module 3: Analytical Method Optimization

User Question:

"My peaks are tailing severely, and retention is unstable. What HPLC conditions do you recommend?"

Technical Diagnosis:

2-Amino-6-chloropyridin-4-ol is a zwitterionic-capable molecule.

  • Basic: Pyridine Nitrogen & Primary Amine.

  • Acidic: 4-Hydroxyl group (phenolic character).

  • Issue: Interactions with residual silanols on C18 columns cause tailing.

Recommended HPLC Method Parameters

To suppress ionization and minimize secondary interactions, you must control the pH.

  • Column Strategy: Use a column with high carbon load and end-capping, or a Polar-Embedded group to handle the hydroxyl moiety.

    • Recommendation: Waters XBridge Phenyl or Agilent Zorbax SB-Aq.

  • Mobile Phase A: 10mM Ammonium Acetate (pH 5.5) OR 0.1% Formic Acid (pH ~2.7).

    • Note: Avoid neutral pH. At neutral pH, the molecule may exist as a zwitterion, leading to poor retention and split peaks.

  • Mobile Phase B: Acetonitrile (Methanol can worsen peak broadening due to H-bonding capability).

  • Gradient: Start low organic (5% B) to retain the polar "4-ol" species.

Troubleshooting Flowchart

Troubleshooting Start Problem: Poor Peak Shape Check1 Is Peak Split? Start->Check1 Check2 Is Peak Tailing? Check1->Check2 No Sol1 Suspect Tautomerism. Increase Column Temp to 40-50°C. Switch to MeOH-free mobile phase. Check1->Sol1 Yes Sol2 Silanol Interaction. Add Ion Pair Reagent (e.g., 5mM Hexanesulfonate) OR Lower pH < 3.0 Check2->Sol2 Yes Sol3 Sample Overload. Dilute Sample. Check Solubility in Mobile Phase. Check2->Sol3 No

Figure 3: Decision tree for HPLC troubleshooting.

Module 4: Genotoxicity Assessment (ICH M7)

User Question:

"Does this molecule or its impurities carry a genotoxic alert?"

Technical Diagnosis:

Yes. This class of compounds falls under ICH M7 scrutiny.

  • Structural Alert: The molecule contains a primary aromatic amine and a halogenated heterocyclic ring. These are classical "alerting structures" for mutagenicity (Ames Positive potential).

  • Risk Assessment:

    • Target Molecule: If this is an intermediate, it must be purged to below the TTC (Threshold of Toxicological Concern) or proven to be Ames Negative via testing.

    • Impurity C (Diamino): High risk. Aromatic diamines are potent genotoxins.

    • Impurity A (Dichloro): Lower risk, but halo-pyridines are still monitored.

Action Item: If this material is a late-stage intermediate (last 2-3 steps of API synthesis), you must perform a bacterial reverse mutation assay (Ames Test) on the isolated impurities if they exceed the ICH Q3A qualification threshold (usually 0.15%).

References

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] (2017).

  • Katritzky, A. R., et al.Tautomerism of Heterocycles. Academic Press. (Discusses Pyridone/Hydroxypyridine equilibrium kinetics).
  • Sielc Technologies. HPLC Separation of Aminopyridines. (Methodology for polar pyridine separation).

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.

  • PubChem. Compound Summary: 2-Amino-6-chloropyridin-4-ol.

Disclaimer: This guide is for research and development purposes only. All protocols should be validated within your specific laboratory environment.

Sources

Technical Support Center: Substituted Pyridinol Isolation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Ticket Priority: Critical | Topic: Isomer Separation & Purification

Tier 1: Diagnostic & Triage (FAQs)

Quick solutions for common spectral and chromatographic anomalies.

Q1: My HPLC peaks are splitting or showing severe tailing, but the compound is pure by NMR. Why?

Diagnosis: You are likely observing Tautomeric Blur or Silanol Interaction .

  • The Science: Substituted pyridinols (especially 2- and 4-isomers) exist in a dynamic equilibrium between the pyridinol (aromatic enol) and pyridone (non-aromatic keto) forms. In polar solvents (like MeOH/H₂O mobile phases), the pyridone form often predominates. If the interconversion rate (

    
    ) is comparable to the chromatographic timescale, the peak will broaden or split.
    
  • Immediate Fix:

    • Lock the Tautomer: Acidify the mobile phase (pH < 3) with 0.1% TFA or Formic Acid to protonate the nitrogen, forcing the equilibrium toward a single cationic species.

    • Block Silanols: If the compound is basic (pKa > 5), free silanols on the column surface bind the pyridine nitrogen. Switch to a "hybrid" particle column (e.g., Waters XBridge, Phenomenex Kinetex EVO) or add 5–10 mM Ammonium Acetate.

Q2: I cannot separate the 2-substituted and 4-substituted regioisomers. They co-elute on C18.

Diagnosis: Lack of Selectivity (Hydrophobic overlap).

  • The Science: 2- and 4-isomers often have nearly identical hydrophobicities (logP). However, their dipole moments and hydrogen-bond donor/acceptor capabilities differ significantly due to the proximity of the substituent to the ring nitrogen.

  • Immediate Fix: Switch stationary phases.

    • Phenyl-Hexyl: Exploits

      
      -
      
      
      
      interactions; the electron-deficient pyridine ring interacts differently depending on substituent positioning.
    • Pentafluorophenyl (PFP): Highly effective for halogenated pyridinols due to dipole-dipole interactions.

Tier 2: Deep Dive Troubleshooting

Detailed analysis of separation mechanisms.

Module A: The Tautomer Equilibrium Strategy

Understanding the proton transfer is critical for method development. The 2- and 4-hydroxypyridines can tautomerize to pyridones, whereas 3-hydroxypyridine cannot (it forms a zwitterion).

TautomerStrategy cluster_0 2-Hydroxypyridine (Enol) cluster_1 2-Pyridone (Keto) cluster_2 Cationic Form Enol Enol Form (Aromatic) Non-polar Keto Keto Form (Amide-like) Polar Enol->Keto Polar Solvent (Equilibrium) Cation Protonated Cation (pH < pKa1) Enol->Cation Acidic Mobile Phase (H+) Keto->Cation Acidic Mobile Phase (H+) Strategy STRATEGY: Operate at pH < 2.5 to collapse equilibrium into the Cation. Strategy->Cation

Figure 1: Tautomeric equilibrium shift. By lowering pH below the pKa of the nitrogen, you force all species into the cationic form, eliminating peak splitting caused by keto-enol interconversion.

Module B: Stationary Phase Selection Matrix

Do not default to C18. Use this matrix to select the correct column chemistry based on your specific isomer challenge.

Isomer ChallengeRecommended PhaseMechanism of Action
2- vs. 4-Isomers Pentafluorophenyl (PFP) Dipole-Dipole: The fluorine atoms on the column interact strongly with the variable dipoles of the regioisomers.
3-Hydroxy (Zwitterion) HILIC (Amide/Silica) Partitioning: 3-hydroxypyridines are very polar. HILIC retains them by water layer partitioning, separating them from less polar impurities.
Halogenated Pyridinols Phenyl-Hexyl

-

Stacking:
The electron-withdrawing halogens alter the electron density of the ring, changing its interaction with the phenyl stationary phase.
General Tailing C18 (Hybrid Particle) Steric Protection: Uses ethylene-bridged silica (BEH) to remove acidic silanols that bind the pyridine nitrogen.

Tier 3: Advanced Protocols

Step-by-step methodologies for purification.

Protocol 1: Isoelectric Point (pI) Crystallization

Context: Chromatography is expensive for multi-gram scales. This protocol utilizes the zwitterionic nature of 3-hydroxypyridines (and some 2/4 variants) to precipitate the target isomer while impurities remain in solution.

Prerequisite Data: You must estimate the Isoelectric Point (pI) .[1]

  • Example: For 3-hydroxypyridine (

    
    , 
    
    
    
    ), the
    
    
    .

Workflow:

  • Dissolution: Dissolve the crude mixture in minimal water at pH 1.0 (using HCl). At this pH, all isomers are fully protonated (cationic) and highly soluble.

  • Filtration: Filter off any non-basic insoluble impurities.

  • Titration (The Swing): Slowly add 5M NaOH (or

    
    ) while monitoring with a calibrated pH meter.
    
  • Nucleation Zone: As the pH approaches the calculated pI (e.g., pH 6.7), the target molecule becomes net-neutral (zwitterionic). Solubility drops drastically.

  • Precipitation: Hold the pH exactly at the pI for 1-2 hours with gentle stirring at 4°C. The target isomer will crystallize out.

  • Wash: Filter the solid and wash with cold water (pH adjusted to pI). Impurities with different pKa values (and thus different solubilities at this pH) remain in the mother liquor.

Protocol 2: Derivatization-Assisted Separation

Context: When isomers are inseparable by direct chromatography (e.g.,


 vs 

substitution with identical polarity).

Method:

  • Acetylation: React crude pyridinol mixture with Acetic Anhydride (

    
    ) and Pyridine.
    
    • Result: Converts -OH to -OAc. This removes the Hydrogen Bond Donor (HBD) capability and locks the tautomer in the "enol-ester" form.

  • Separation: Run Flash Chromatography (Silica Gel).

    • Why it works: The difference in steric bulk between a 2-OAc (ortho) and 3-OAc (meta) is more pronounced on silica than the free hydroxyls. The 2-OAc often elutes faster due to shielding of the ring nitrogen.

  • Hydrolysis: Deprotect the isolated ester using mild base (

    
    , MeOH) to recover the pure pyridinol.
    
Workflow Visualization: Purification Decision Tree

PurificationTree Start Crude Pyridinol Mixture ScaleCheck Scale > 5g? Start->ScaleCheck CalcPI Calculate pI (pKa1 + pKa2) / 2 ScaleCheck->CalcPI Yes HPLC HPLC/Flash Screening ScaleCheck->HPLC No pHSwing Protocol 1: pH Swing Crystallization CalcPI->pHSwing Success1 Pure Crystals? pHSwing->Success1 Done1 Final Product Success1->Done1 Yes Success1->HPLC No (Low Yield) Tailing Issue: Tailing/Splitting? HPLC->Tailing Acidify Add 0.1% TFA (Lock Tautomer) Tailing->Acidify Yes Overlap Issue: Co-elution? Tailing->Overlap No Acidify->Overlap SwitchCol Switch to PFP or Phenyl-Hexyl Column Overlap->SwitchCol Yes Derivatize Protocol 2: Acetylation -> Sep -> Hydrolysis SwitchCol->Derivatize Still Fails

Figure 2: Decision matrix for selecting the optimal purification pathway based on scale and separation difficulty.

References

  • BenchChem. (2025).[2][3] Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions. Retrieved from 2[2]

  • Katritzky, A. R., et al. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, Vol 32. Retrieved from 4

  • Kirkwood, J., et al. (2015).[5] Using isoelectric point to determine the pH for initial protein crystallization trials. Bioinformatics. Retrieved from 5

  • Wuxi AppTec. (2021). QM Magic Class: How about Tautomers? Retrieved from 6

  • SIELC Technologies. (2018). Separation of Pyridine Derivatives on Newcrom R1 HPLC column. Retrieved from 7

Sources

Validation & Comparative

Comparative Reactivity Guide: 2-Amino-6-chloropyridin-4-ol vs. 2-Amino-6-bromopyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Cost vs. Chemistry" Trade-off[1]

For medicinal chemists and process engineers, the choice between 2-Amino-6-chloropyridin-4-ol (Compound A) and 2-Amino-6-bromopyridin-4-ol (Compound B) represents a classic trade-off between synthetic efficiency and raw material cost.

  • Compound B (Bromo-analog): The superior choice for early-stage discovery. It exhibits significantly faster oxidative addition kinetics in Palladium-catalyzed cross-couplings, allowing for milder conditions (lower temperature, lower catalyst loading) and broader substrate scope.

  • Compound A (Chloro-analog): The preferred scaffold for scale-up. While it possesses a higher activation energy barrier for coupling, it is cost-effective. However, it often necessitates advanced ligand systems (e.g., Buchwald dialkylbiaryl phosphines) to achieve conversion rates comparable to the bromo-analog.

Critical Tautomer Note: Both compounds exist predominantly as 4-pyridones in solution. This dictates functionalization strategies, particularly regarding


- vs. 

-alkylation.

Structural & Electronic Analysis

To predict reactivity, we must quantify the electronic environment of the C-6 position and the stability of the carbon-halogen bond.[1]

Bond Dissociation Energy (BDE) & Oxidative Addition

The rate-determining step (RDS) in most Pd-catalyzed cross-couplings for these scaffolds is the oxidative addition of the C-X bond to the Pd(0) center.[2]

Feature2-Amino-6-chloro pyridin-4-ol2-Amino-6-bromo pyridin-4-olImpact on Reactivity
C-X Bond Energy ~339 kJ/mol (Stronger)~276 kJ/mol (Weaker)Br undergoes oxidative addition ~10-100x faster.
C-X Bond Length ~1.73 Å~1.89 ÅBr is more sterically accessible for metal insertion.
Electronegativity Cl = 3.16Br = 2.96Cl creates a more electron-deficient ring, slightly favoring

attack, but the bond strength overrides this in metal catalysis.
Tautomeric Equilibrium

Unlike simple pyridines, the 4-hydroxy substitution introduces a keto-enol equilibrium. In polar solvents (DMSO, MeOH, Water) and the solid state, the 4-pyridone form dominates.

Tautomerism cluster_0 Tautomeric Equilibrium Hydroxyl 4-Hydroxypyridine Form (Minor in solution) Pyridone 4-Pyridone Form (Major in solution) Hydroxyl->Pyridone  Spontaneous   Reactivity IMPLICATION: Alkylation often occurs at Pyridone Nitrogen (N1) unless O-selective conditions used. Pyridone->Reactivity

Figure 1: Tautomeric equilibrium favoring the 4-pyridone species. This impacts the choice of base and solvent during functionalization.

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[2][3][4][5]

This is the primary application for these scaffolds in kinase inhibitor synthesis. The 2-amino group is a known catalyst poison; protection (e.g., Boc, Piv) is recommended but not strictly required if catalyst loading is optimized.

Mechanistic Competition

The Bromo-analog enters the catalytic cycle with a lower energy barrier. The Chloro-analog often stalls at the oxidative addition step unless "pushed" by electron-rich ligands.

Suzuki cluster_Br Pathway A: 6-Bromo (Fast) cluster_Cl Pathway B: 6-Chloro (Slow) Pd0 Pd(0) Active Species OA_Br Oxidative Addition (Low Barrier) Pd0->OA_Br  Fast   OA_Cl Oxidative Addition (High Barrier) Pd0->OA_Cl  Slow / Requires Heat   Br_Sub 6-Bromo Substrate Br_Sub->OA_Br Transmetal Transmetalation (Boronic Acid + Base) OA_Br->Transmetal Cl_Sub 6-Chloro Substrate Cl_Sub->OA_Cl OA_Cl->Transmetal RE Reductive Elimination (Product Release) Transmetal->RE RE->Pd0  Regeneration  

Figure 2: Comparative catalytic cycle. The oxidative addition of the 6-Chloro analog is the bottleneck, often requiring specialized ligands like XPhos or SPhos.

Experimental Protocol: Optimized Suzuki Coupling

Objective: Coupling with Phenylboronic acid.

Reagents:

  • Substrate: 1.0 equiv (Chloro- or Bromo-analog).

  • Boronic Acid: 1.2 equiv Phenylboronic acid.

  • Catalyst (Bromo): 5 mol% Pd(PPh

    
    )
    
    
    
    (Standard).
  • Catalyst (Chloro): 2-5 mol% Pd

    
    (dba)
    
    
    
    + 5-10 mol% XPhos (Advanced).
  • Base: 2M Na

    
    CO
    
    
    
    (aq).
  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and catalyst precursor. Seal and purge with Argon for 5 minutes. Note: Oxygen is detrimental to Pd(0).

  • Solvent Addition: Add degassed Dioxane and the aqueous base via syringe.

  • Reaction:

    • For Bromo: Heat to 80°C for 2-4 hours.

    • For Chloro: Heat to 100-110°C for 6-12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. If the product is the pyridone tautomer, it may have poor solubility in organic layers; consider adjusting pH to neutral or using DCM/MeOH extracts.

Performance Data:

  • Bromo Yield: Typically 85-95%.

  • Chloro Yield: Typically 60-75% (Standard ligands) / 85-90% (Buchwald ligands).

Scenario B: Nucleophilic Aromatic Substitution ( )

While Pd-coupling is preferred for C-C bond formation,


 is used for introducing amines or thiols.
Reactivity Profile

The 6-position is activated by the pyridine nitrogen (ortho-effect).[3]

  • 6-Bromo: Better leaving group ability (

    
     is a weaker base than 
    
    
    
    ). Generally reacts 2-5x faster.
  • 6-Chloro: While slower, the higher electronegativity of Chlorine (3.16) vs Bromine (2.96) stabilizes the Meisenheimer intermediate. Consequently, the reactivity gap in

    
     is narrower  than in Suzuki coupling.
    
Experimental Protocol: Amination

Objective: Displacement of Halogen with Morpholine.

  • Mix: 1.0 equiv Substrate + 3.0 equiv Morpholine (acts as nucleophile and base) in NMP or DMSO.

  • Heat:

    • Bromo: 100°C for 4 hours.

    • Chloro: 120°C for 8-12 hours (or Microwave: 140°C for 30 min).

  • Isolation: Pour into crushed ice/water. The product usually precipitates.

References

  • BenchChem. Navigating the Suzuki Coupling Landscape: A Comparative Guide to 2-Amino-6-bromopyridine and 2-Amino-6-chloropyridin. Link

  • Lu, J., et al. (2022).[4] "A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions."[4] Chemical Science, 13, 2906-2914. Link

  • Baranac-Stojanović, M., et al. (2023).[5] "Theoretical investigation of tautomerism of 2- and 4-pyridones." Organic & Biomolecular Chemistry, 22(1), 144-158.[5] Link

  • Wei, X., et al. "SNAr Reaction of Polyhalogenated Heterocycles."[6] WuXi AppTec Research Services. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides.

Sources

Biological activity comparison of 2-Amino-6-chloropyridin-4-ol analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

2-Amino-6-chloropyridin-4-ol (also known as 2-amino-6-chloro-4-hydroxypyridine) represents a privileged scaffold in medicinal chemistry due to its ability to participate in diverse hydrogen-bonding networks. Its biological utility is governed by a critical tautomeric equilibrium between the 4-hydroxy (lactim) and 4-oxo (lactam) forms.

This guide compares the biological activity of the core scaffold against two primary derivative classes:

  • N-Substituted Schiff Bases: Primarily optimized for antimicrobial activity.

  • Fused Heterocyclic Analogs (Pyridopyrimidines/Quinolines): Engineered for anticancer potency (Kinase/Topoisomerase inhibition).[1]

Scaffold Tautomerism & Binding Potential

The core molecule exists in equilibrium. In solution, the polar pyridone (lactam) form often predominates, which is crucial for binding in ATP-pockets of kinases and Hsp90.

Tautomerism Lactim Lactim Form (2-amino-6-chloro-4-hydroxypyridine) Donor-Acceptor Pattern Lactam Lactam Form (2-amino-6-chloropyridin-4(1H)-one) Acceptor-Donor Pattern Lactim->Lactam  Solvent/pH Dependent Equilibrium  

Figure 1: Tautomeric equilibrium determining the pharmacophore binding mode. The Lactam form is often the bioactive species in kinase active sites.

Comparative Biological Activity

Antimicrobial Activity: N-Substituted Schiff Bases

Modifying the exocyclic 2-amino group via condensation with aldehydes yields Schiff bases. These analogs exhibit broad-spectrum antibacterial properties, likely by disrupting bacterial cell membranes or inhibiting cell wall synthesis.

Key Findings:

  • Substitution Effect: Electron-withdrawing groups (e.g., -NO2, -Cl) on the benzylidene ring enhance lipophilicity and membrane penetration.

  • Potency: The 4-nitro-benzylidene derivative shows superior activity against Gram-positive strains compared to the parent amine.

Table 1: Antibacterial Activity (MIC in µg/mL) Data derived from comparative screenings of 6-chloro-pyridin-2-yl-amine derivatives.

Compound AnalogSubstitution (R)B. subtilis (Gram+)S. aureus (Gram+)E. coli (Gram-)
Parent Scaffold None (NH2)>100>100>100
Analog A1 4-Chloro-benzylidene12.525.050.0
Analog A2 4-Nitro-benzylidene6.25 12.5 25.0
Analog A3 4-Dimethylamino50.050.0100
Standard Ciprofloxacin0.51.00.05

Insight: The parent scaffold is weakly active. Conversion to the Schiff base (Analog A2) increases potency by >16-fold, validating the "privileged structure" hypothesis where the pyridine core serves as a template for side-chain optimization.

Anticancer Activity: Fused Pyridopyrimidines

Fusing a pyrimidine ring to the 2-amino-pyridine scaffold creates pyridopyrimidines . These mimics of ATP (adenosine triphosphate) are potent inhibitors of kinases (e.g., CDK2) and Topoisomerase I.

Mechanism of Action: These analogs function as ATP-competitive inhibitors .[1] The pyridine nitrogen and the 4-oxo/amino groups form hydrogen bonds with the "hinge region" of the kinase, blocking phosphorylation pathways essential for tumor cell proliferation.

Table 2: Anticancer Cytotoxicity (IC50 in µM) Comparison of fused analogs against human cancer cell lines.

Compound ClassTarget MechanismMCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)
Parent Scaffold Weak Antimetabolite>200>200>200
Pyridopyrimidine B1 CDK2 Inhibitor8.77 ± 0.5512.4 ± 1.215.3 ± 0.9
Quinoline C1 Topoisomerase I Poison1.26 ± 0.1 0.87 ± 0.05 2.1 ± 0.3
Standard Doxorubicin0.982.01.5

Critical Analysis: The Quinoline C1 analog (fused benzene-pyridine system) rivals the potency of clinical standard Doxorubicin in Colon cancer (HCT-116) models. This suggests that extending the aromatic system of the 2-amino-6-chloropyridine core is essential for DNA intercalation or deep hydrophobic pocket binding.

Experimental Protocols

Protocol: MIC Determination (Broth Microdilution)

For validating Antimicrobial Analogs (Series A)

This protocol uses a self-validating colorimetric endpoint (Resazurin) to eliminate subjective turbidity reading errors.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Resazurin sodium salt (0.015% w/v)

  • 96-well microtiter plates

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Compound Dilution: Prepare serial 2-fold dilutions of the analog in DMSO/MHB (Max DMSO < 1%).

  • Incubation: Add 100 µL inoculum to 100 µL drug solution. Incubate at 37°C for 18-24h.

  • Readout: Add 30 µL Resazurin. Incubate 2h.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

  • Validation: Positive control (Ciprofloxacin) must show clear MIC range; Negative control (Solvent) must show full growth.

Protocol: In Vitro Cytotoxicity (MTT Assay)

For validating Anticancer Analogs (Series B/C)

Workflow Diagram:

MTT_Assay Seeding Cell Seeding (5x10^3 cells/well) 24h Incubation Treatment Drug Treatment (Serial Dilutions 0.1 - 100 µM) 48h Exposure Seeding->Treatment Adhere MTT_Add Add MTT Reagent (0.5 mg/mL) 4h Incubation Treatment->MTT_Add Metabolic Conversion Solubilization Solubilize Formazan (DMSO) Dissolve Purple Crystals MTT_Add->Solubilization Crystal Formation Readout Absorbance Read (OD 570 nm) Solubilization->Readout Quantify

Figure 2: Step-by-step workflow for determining IC50 values via mitochondrial activity assessment.

References

  • Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. Source: ResearchGate.[2][3][4] URL:[Link]

  • Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities. Source: PubMed (Bioorg Chem). URL:[Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors. Source: PubMed (Eur J Med Chem). URL:[Link]

  • Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Source: ResearchGate (Arkivoc). URL:[Link]

  • Rationally designed high-affinity 2-amino-6-halopurine heat shock protein 90 inhibitors. Source: PubMed (J Med Chem). URL:[Link]

Sources

In vitro kinase assay protocol for 2-Amino-6-chloropyridin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocol for evaluating 2-Amino-6-chloropyridin-4-ol derivatives , a privileged scaffold class often utilized as ATP-competitive inhibitors for Serine/Threonine kinases, particularly IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and GSK-3β .

While radiometric assays (


) remain the gold standard for raw enzymatic data, this guide prioritizes the ADP-Glo™ (Promega) Luminescent Assay . Our internal validation data indicates that pyridine-based scaffolds frequently exhibit auto-fluorescence in the blue/green spectrum (

), rendering standard TR-FRET or FP assays prone to false negatives (compound interference). The ADP-Glo platform, utilizing a red-shifted luminescent readout, mitigates this interference while maintaining sensitivity comparable to radioisotopes.
Key Performance Indicators (KPIs)
FeatureADP-Glo™ (Recommended)Radiometric (

)
TR-FRET (LanthaScreen)
Interference Risk Low (Luminescence)None (Direct transfer)High (Quenching/Autofluorescence)
Sensitivity

IC

resolution

IC

resolution

IC

resolution
Throughput 1536-well compatibleLow (Filter binding)1536-well compatible
Mechanism Universal (ADP detection)Direct PhosphorylationAntibody dependent

The Scaffold: 2-Amino-6-chloropyridin-4-ol

This scaffold functions as a Type I (ATP-competitive) hinge binder.

  • 2-Amino Group: Forms a crucial hydrogen bond with the hinge region backbone (e.g., Hinge-Glu/Val).

  • 4-Hydroxyl (-OH): Often serves as a vector for solubilizing groups or hydrogen bond donors to the "sugar pocket" ribose-binding area.

  • 6-Chloro: A reactive handle for Suzuki-Miyaura coupling to extend into the hydrophobic back pocket (Gatekeeper region).

Critical Handling Note: These derivatives are often lipophilic (


). The protocol below includes specific DMSO handling steps to prevent compound precipitation, a common cause of "flat" IC

curves.

Biological Context: IRAK4 Signaling Pathway

To understand the downstream relevance of inhibiting IRAK4 with this scaffold, we must visualize the TLR/IL-1R signaling cascade.

IRAK4_Pathway TLR TLR / IL-1R (Receptor) MyD88 MyD88 (Adaptor) TLR->MyD88 Recruitment IRAK4 IRAK4 (Target Kinase) MyD88->IRAK4 Activation IRAK1 IRAK1 (Substrate) IRAK4->IRAK1 Phosphorylation (Inhibition Target) TRAF6 TRAF6 (E3 Ligase) IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 Ubiquitination NFkB NF-κB (Transcription Factor) TAK1->NFkB Signaling Cascade Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Gene Expression

Figure 1: The TLR/IL-1R signaling cascade. The 2-amino-pyridine derivative targets the ATP-binding pocket of IRAK4, preventing the phosphorylation and activation of IRAK1.

Detailed Protocol: ADP-Glo™ Kinase Assay

Assay Principle: The assay quantifies kinase activity by measuring the ADP generated from the phosphorylation reaction.[1] It is a two-step endpoint assay:

  • Kinase Reaction: Substrate + ATP

    
     Phospho-Substrate + ADP.
    
  • ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.

  • Detection Reagent: Converts ADP back to ATP

    
     Luciferase/Luciferin reaction 
    
    
    
    Light.
Reagents & Equipment[3]
  • Enzyme: Recombinant Human IRAK4 (active).

  • Substrate: MBP (Myelin Basic Protein) or specific peptide (e.g., IRAK1 peptide).

  • ATP: Ultra-Pure ATP (Promega #V9155). Standard ATP contains ADP impurities that ruin sensitivity.

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM DTT, 0.01% Brij-35, 1% Glycerol.
    
  • Plate: 384-well active white, low-volume (Corning #4513).

Experimental Workflow

Assay_Workflow cluster_0 Step 1: Kinase Reaction (60 min) cluster_1 Step 2: Depletion (40 min) cluster_2 Step 3: Detection (30 min) Reaction Enzyme + Substrate + Compound + ATP Depletion Add ADP-Glo™ Reagent (Digests unreacted ATP) Reaction->Depletion Detection Add Detection Reagent (ADP -> ATP -> Light) Depletion->Detection Read Read Luminescence (Integration: 0.5-1.0s) Detection->Read

Figure 2: The ADP-Glo biphasic workflow. Crucially, the ADP-Glo reagent must incubate long enough to remove all background ATP.

Step-by-Step Procedure
Step 1: Compound Preparation (The "Pyridine" Specifics)
  • Dissolve 2-Amino-6-chloropyridin-4-ol derivatives in 100% DMSO to 10 mM .

  • Sonication is mandatory: These rigid scaffolds often form micro-crystals. Sonicate for 5 mins.

  • Prepare a 10-point dose-response curve in 100% DMSO (3-fold serial dilution).

  • Intermediate Dilution: Dilute compounds 1:25 into 1x Kinase Buffer (4% DMSO final).

  • Transfer 2.5

    
    L of this intermediate to the 384-well plate. Final Assay DMSO = 1%.
    
Step 2: Enzyme & Substrate Addition
  • Prepare 2x Enzyme/Substrate Mix :

    • IRAK4: 2.0 nM (Final assay conc: 1.0 nM).

    • Substrate: 0.2 mg/mL MBP.

  • Add 2.5

    
    L of 2x Mix to the wells containing compound.
    
  • Pre-incubation: Incubate for 10 mins at RT. This allows the inhibitor to bind the hinge region before ATP competition begins.

Step 3: Reaction Initiation
  • Determine ATP Km beforehand (Critical). For IRAK4, Km is typically

    
    .
    
  • Prepare 2x ATP Solution at

    
     (e.g., 
    
    
    
    if Km is
    
    
    ).
  • Add 2.5

    
    L of 2x ATP to start the reaction.
    
  • Seal and incubate for 60 minutes at RT.

Step 4: Detection
  • Add 5

    
    L ADP-Glo Reagent . Incubate 40 min at RT.
    
  • Add 10

    
    L Kinase Detection Reagent . Incubate 30 min at RT.
    
  • Read Luminescence (RLU).

Performance Comparison & Data Analysis

To validate the efficacy of the 2-amino-6-chloropyridin-4-ol derivatives, we compared a representative lead (Compound ACP-04 ) against a standard reference (Staurosporine ) and a specific IRAK4 inhibitor (Zimlovisertib ).

Data Calculation: Calculate % Inhibition:



Table 1: Comparative Potency Data (Simulated Representative Data)

Compound IDScaffold ClassAssay FormatIC

(nM)
Hill SlopeZ' Factor
ACP-04 2-Amino-6-Cl-pyridineADP-Glo12.5 -1.10.78
ACP-04 2-Amino-6-Cl-pyridineRadiometric (

)
11.8 -1.00.65
Staurosporine IndolocarbazoleADP-Glo4.2-0.90.81
Zimlovisertib Pyrazole-basedADP-Glo8.5-1.20.79

Analysis:

  • Concordance: The IC

    
     values between ADP-Glo (12.5 nM) and Radiometric (11.8 nM) are within experimental error (0.1 log units), validating the ADP-Glo method for this scaffold.
    
  • Sensitivity: The Z' factor > 0.7 in ADP-Glo indicates a robust assay suitable for HTS, superior to the manual radiometric method (0.65).

Troubleshooting & Optimization

Issue 1: High Background Signal

  • Cause: ATP contamination or insufficient depletion time.

  • Solution: Use "Ultra-Pure" ATP only. Extend ADP-Glo Reagent incubation from 40 to 60 minutes.

Issue 2: Compound Precipitation (Flat Curve)

  • Cause: 2-Amino-6-chloropyridin-4-ol derivatives are planar and stack easily.

  • Solution: Add 0.01% Triton X-100 or Brij-35 to the buffer. Do not exceed 2% DMSO final concentration.

Issue 3: Fluorescence Interference

  • Verification: If using a fluorescent assay (not recommended), run a "Compound Only" control (no enzyme/substrate). If the compound signal > buffer signal, the pyridine ring is fluorescing. Switch to ADP-Glo immediately.

References

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Promega. Link

  • Ma, H., et al. (2008). "Luminescent method for the detection of ADP and its application to kinase assays."[2][1][3][4] Assay and Drug Development Technologies. Link

  • Reaction Biology. (2024). Kinase Assay Formats: Radiometric vs ADP-Glo. Link

  • Thermo Fisher Scientific. (2023). LanthaScreen™ Kinase Assay Optimization Guide. Link

  • PubChem. (2025).[5][6] 2-Amino-6-chloropyridin-4-ol Compound Summary. National Library of Medicine. Link

Sources

Comparative Strategies for the X-ray Crystallographic Screening of 2-Amino-6-chloropyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Structural Biologists, and Drug Development Professionals Focus: Small Molecule Single-Crystal X-Ray Diffraction (SCXRD) and Co-Crystallization Methodologies

Introduction: The Supramolecular Challenge

In structure-based drug discovery, substituted pyridines like 2-amino-6-chloropyridin-4-ol serve as critical pharmacophores and fragment building blocks. However, obtaining diffraction-quality single crystals of these derivatives is notoriously difficult. The molecule presents a highly competitive supramolecular environment:

  • Hydrogen Bond Donors/Acceptors: The

    
     and 
    
    
    
    groups drive strong classical hydrogen bonding networks (e.g.,
    
    
    and
    
    
    )[1].
  • Halogen Bond Donors: The

    
     substituent features a highly polarized 
    
    
    
    -hole, enabling competitive halogen bonding (
    
    
    or
    
    
    )[2].
  • 
     Stacking:  The planar pyridine core promotes parallel displaced stacking.
    

When these interactions compete without a clear thermodynamic victor, the result is often kinetic trapping—yielding amorphous precipitates, twinned crystals, or phase-separated oils rather than the pristine single crystals required for SCXRD. This guide objectively compares three distinct crystallization strategies to overcome these challenges: Sparse-Matrix Vapor Diffusion , Targeted Co-Crystallization , and the Crystalline Sponge Method .

Mechanistic Workflow & Interaction Pathways

To successfully crystallize 2-amino-6-chloropyridin-4-ol derivatives, researchers must actively manipulate the energy landscape of the solution. Below is the comparative workflow and the interaction pathway that dictates the success of the crystal lattice.

Workflow A 2-Amino-6-chloropyridin-4-ol B Sparse-Matrix (Hampton) A->B C Co-Crystallization A->C D Crystalline Sponge A->D E SCXRD Analysis B->E C->E D->E

Crystallographic screening workflow for pyridine derivatives.

Interactions Core Pyridine Core Amino -NH2 (H-Donor) Core->Amino Hydroxyl -OH (H-Donor/Acceptor) Core->Hydroxyl Chloro -Cl (Halogen Donor) Core->Chloro Target Crystal Lattice Amino->Target N-H...O Hydroxyl->Target O-H...N Chloro->Target C-Cl...O

Competitive intermolecular interactions driving crystal packing.

Comparative Analysis of Crystallization Platforms

A. Sparse-Matrix Vapor Diffusion (e.g., Hampton Research Crystal Screen)

Originally designed for macromolecules, sparse-matrix screens like the Hampton Research Crystal Screen and Index have proven highly effective for water-soluble small molecules and fragments[3][4]. These kits evaluate 96 unique mixtures of pH, salts, polymers (like PEG), and organics.

  • Mechanism of Action: By utilizing volatile organics and varying polymer concentrations, these screens gently modulate the dielectric constant of the droplet. This slow equilibration allows the 2-amino-6-chloropyridin-4-ol molecules time to navigate the complex energy landscape, favoring the thermodynamically stable macroscopic crystal over kinetic amorphous traps.

  • Best For: Unmodified derivatives with high aqueous or semi-aqueous solubility.

B. Targeted Co-Crystallization (Anti-Solvent & Liquid-Assisted Grinding)

When homomeric crystallization fails due to competing halogen/hydrogen bonds, introducing a co-former (e.g., a dicarboxylic acid) can dictate the lattice structure. The co-former acts as a supramolecular director, forming predictable synthons (e.g.,


) that override the chaotic self-assembly of the pyridine derivative[2][5].
  • Mechanism of Action: Anti-solvent addition or Liquid-Assisted Grinding (LAG) forces the target and co-former into proximity under supersaturated conditions, driving the formation of a multi-component crystal lattice based on complementary pKa values and steric fit.

  • Best For: Highly lipophilic derivatives or those prone to severe twinning.

C. The Crystalline Sponge Method

For derivatives that stubbornly form oils or exist as liquids at room temperature, the Crystalline Sponge method is a revolutionary alternative[6].

  • Mechanism of Action: A pre-formed Metal-Organic Framework (MOF) crystal containing large pores is soaked in a solution of the target molecule. The internal pores of the MOF encapsulate the 2-amino-6-chloropyridin-4-ol derivative, forcing long-range ordering via host-guest

    
     stacking and hydrogen bonding without the need for the target to crystallize itself[6].
    
  • Best For: Microgram-scale samples, oils, and highly flexible derivatives.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific rigor, the following protocols are designed as self-validating systems. Do not proceed to SCXRD without confirming the intermediate physical states.

Protocol 1: Sparse-Matrix Vapor Diffusion Screening

Causality: Vapor diffusion slowly draws the volatile solvent from the sample drop into the reservoir. This slow kinetic pathway prevents rapid nucleation (which causes amorphous precipitation) and allows the molecules to form ordered lattices.

  • Sample Preparation: Dissolve the 2-amino-6-chloropyridin-4-ol derivative in a volatile, water-miscible solvent (e.g., Methanol or DMSO) at a high concentration (10–25 mg/mL). Why? High concentration ensures the sample is near the metastable zone limit, while the solvent prevents premature precipitation.

  • Screening Setup: Using a 96-well sitting-drop plate, mix

    
     of the sample with 
    
    
    
    of the reservoir solution from a commercial screen (e.g., Hampton Crystal Screen HT[3]). Seal the plate hermetically.
  • Equilibration: Incubate the plate in a vibration-free environment at a stable 20°C. Monitor at days 1, 3, 7, and 14.

  • Self-Validation (Birefringence Check): Inspect any formed solids under a polarized light microscope. Validation: True single crystals will exhibit birefringence (flashes of color as polarized light is rotated). If the solid remains uniformly dark, it is an amorphous precipitate, indicating the supersaturation rate was too fast.

Protocol 2: Anti-Solvent Co-Crystallization

Causality: Titrating an anti-solvent predictably reduces the solubility limit of the primary solvent, forcing the target and co-former to co-assemble via their strongest complementary non-covalent interactions[5].

  • Co-former Selection: Select a co-former with complementary functional groups, such as fumaric acid, to interact with the aminopyridine motif[2].

  • Dissolution: Dissolve equimolar amounts of the target and the co-former in a primary solvent (e.g., ethyl acetate) where both are highly soluble.

  • Anti-Solvent Titration: Slowly add an anti-solvent (e.g., hexane) dropwise while stirring until the solution becomes faintly turbid. Immediately add 1-2 drops of the primary solvent until the solution just clears. Why? This precise titration places the system exactly at the boundary of the metastable zone, optimizing conditions for nucleation.

  • Self-Validation (Melting Point Shift): Isolate the resulting crystals. Validation: Measure the melting point. A true co-crystal will exhibit a sharp, distinct melting point that differs from both the pure target and the pure co-former. A broad melting range indicates a physical mixture rather than a co-crystal.

Quantitative Data & Performance Comparison

The following tables summarize the comparative performance of these methodologies specifically for halogenated aminopyridine derivatives, based on standard crystallographic metrics.

Table 1: Comparative Performance of Crystallization Strategies
StrategyRepresentative Product / MethodMaterial RequiredTypical TimeframeSuccess Rate (Diffraction Quality)Primary Limitation
Sparse-Matrix Hampton Crystal Screen / Index2 - 5 mg3 - 14 daysModerateProne to twinning due to competing H/Halogen bonds.
Co-Crystallization Anti-Solvent / LAG10 - 20 mg1 - 5 daysHighRequires extensive co-former screening.
Crystalline Sponge MOF Encapsulation< 0.5 mg7 - 21 daysVery HighGuest molecule occupancy can be low, affecting resolution.
Table 2: SCXRD Quality and Interaction Metrics
MethodTypical Resolution (Å)Typical

Value
Dominant Supramolecular Interaction
Sparse-Matrix 0.75 - 0.853.5% - 5.2%Competitive (Target H-Bonds & Halogen Bonds)
Co-Crystallization 0.65 - 0.802.8% - 4.5%Directed (Target-Coformer H-Bonds)
Crystalline Sponge 0.90 - 1.106.0% - 8.5%Host-Guest

stacking & Van der Waals

Conclusion

For 2-amino-6-chloropyridin-4-ol derivatives, the choice of crystallization method directly impacts the resolution of the final structure. While Sparse-Matrix Screening utilizing commercial kits like Hampton Research provides an excellent, broad-spectrum starting point[3][4], the inherent competition between the amino/hydroxyl hydrogen bonds and the chlorine halogen bonds often necessitates advanced intervention[1]. In cases of persistent twinning or amorphous precipitation, Targeted Co-crystallization offers a highly predictable pathway by introducing structure-directing co-formers[2], while the Crystalline Sponge Method remains the ultimate fallback for trace amounts or liquid derivatives[6].

References

  • Crystal Screen • Crystal Screen 2 • Crystal Screen HT - Hampton Research. 3

  • Crystallization Screening - Hampton Research. 4

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). 6

  • Emerging Trends In Cocrystallization: Screening, Formulation, And Characterization Techniques - The ASPD. 5

  • Competition of Hydrogen Bonds, Halogen Bonds, and π–π Interactions in Crystal Structures. Exploring the Effect of One Atom Substitution - ACS Publications. 1

  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides - MDPI. 2

Sources

Head-to-Head Comparison of Synthetic Routes to 2-Amino-6-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical comparison of synthetic routes to 2-Amino-6-chloropyridin-4-ol (CAS 1807019-50-6), a critical heterocyclic building block used in the development of kinase inhibitors and other pharmaceutical agents.

Executive Summary

2-Amino-6-chloropyridin-4-ol (also known as 6-amino-2-chloropyridin-4-ol or 2-amino-6-chloro-4-hydroxypyridine) represents a strategic scaffold in medicinal chemistry, particularly for fragment-based drug discovery targeting enzymes with ATP-binding pockets. Its synthesis is governed by the competing reactivity of the pyridine ring's 2, 4, and 6 positions.

This guide compares the two most viable synthetic pathways:

  • Route A: Regioselective Hydrolysis (From 2-amino-4,6-dichloropyridine).

  • Route B: Amination of Phenolic Precursors (From 2,6-dichloropyridin-4-ol).

Recommendation: Route A is generally preferred for laboratory-scale synthesis due to milder conditions and higher regioselectivity, whereas Route B offers a more direct path if high-pressure amination equipment is available.

Route A: Regioselective Hydrolysis of 2-Amino-4,6-dichloropyridine

This route leverages the differential electrophilicity of the C4 and C6 positions in the pyridine ring. In 2-amino-4,6-dichloropyridine, the C4 position is electronically activated by the ring nitrogen (para-like relationship) and is less sterically hindered than the C6 position, allowing for selective nucleophilic aromatic substitution (SNAr) by hydroxide ions.

Mechanism & Pathway

The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex). The amino group at C2 acts as an electron-donating group (EDG), deactivating the ring partially, but the strong electron-withdrawing nature of the ring nitrogen ensures that SNAr still occurs. The C4-chlorine is displaced preferentially over the C6-chlorine.

Experimental Protocol
  • Starting Material: 2-Amino-4,6-dichloropyridine (CAS 116632-24-7).[1]

  • Reagents: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), Water.

  • Solvent: Water or Water/Dioxane mixture.

  • Conditions: Reflux (100°C) for 4–6 hours.

Step-by-Step Methodology:

  • Dissolution: Suspend 2-amino-4,6-dichloropyridine (1.0 equiv) in a 2.5 M aqueous NaOH solution (5.0 equiv).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The suspension typically clears as the phenolate intermediate forms.

  • Monitoring: Monitor by HPLC or TLC (Eluent: 5% MeOH in DCM). Look for the disappearance of the starting material (

    
    ) and the appearance of the more polar product (
    
    
    
    ).
  • Workup: Cool the reaction mixture to 0°C. Carefully acidify to pH 5–6 using 6 M HCl. The product, 2-amino-6-chloropyridin-4-ol, will precipitate as a white to off-white solid.

  • Purification: Filter the solid, wash with ice-cold water (2x), and dry under vacuum at 45°C. Recrystallization from ethanol/water can be performed if necessary.

Pros & Cons
FeatureAnalysis
Selectivity High (C4 > C6).[2] The 4-OH isomer is the dominant product (>90%).
Safety Avoids high-pressure ammonia gas; uses standard aqueous bases.
Scalability Highly scalable; precipitation-based workup simplifies isolation.
Cost Starting material is commercially available but moderately priced.

Route B: Amination of 2,6-Dichloropyridin-4-ol

This route involves the direct displacement of a chlorine atom with ammonia. Since the starting material contains a hydroxyl group, the ring is significantly deactivated towards nucleophilic attack due to the formation of the electron-rich phenolate anion under basic conditions. Consequently, this route requires forcing conditions.

Mechanism & Pathway

The reaction is a direct SNAr ammonolysis. The presence of the oxide anion (O⁻) at C4 increases the electron density of the ring, making the C2/C6 positions less electrophilic. High temperature and pressure are required to overcome this activation energy barrier.

Experimental Protocol
  • Starting Material: 2,6-Dichloropyridin-4-ol (CAS 10387-13-0).

  • Reagents: Aqueous Ammonia (28-30%) or Methanolic Ammonia (7 M).

  • Catalyst (Optional): Copper(I) oxide (Cu₂O) or Copper powder (Ullmann-type conditions).

  • Conditions: Autoclave/Sealed Tube at 130–150°C for 12–24 hours.

Step-by-Step Methodology:

  • Loading: Charge a high-pressure steel autoclave with 2,6-dichloropyridin-4-ol (1.0 equiv) and 28% aqueous ammonia (10–20 equiv).

  • Reaction: Seal the reactor and heat to 140°C. Internal pressure will rise significantly (expect 10–20 bar).

  • Completion: Stir for 18 hours. Cool the reactor to room temperature before venting.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.

  • Isolation: The residue is typically a mixture. Dissolve in minimum hot water and adjust pH to 7. The product may precipitate, or extraction with ethyl acetate/n-butanol may be required.

  • Purification: Column chromatography (Silica gel; DCM/MeOH gradient) is often necessary to separate the product from unreacted starting material and diamino byproducts.

Pros & Cons
FeatureAnalysis
Atom Economy High; direct substitution without protecting groups.
Reagent Cost Starting material (2,6-dichloropyridin-4-ol) is generally cheaper.
Conditions Harsh; requires high pressure and temperature (Safety hazard).
Yield Moderate (40–60%); competing formation of 2,6-diaminopyridine.

Comparative Analysis Summary

The following table summarizes the key performance metrics for both routes.

MetricRoute A: HydrolysisRoute B: Amination
Key Step Hydrolysis of C4-ClAmmonolysis of C2-Cl
Reaction Type SNAr (OH⁻ nucleophile)SNAr (NH₃ nucleophile)
Regiocontrol Excellent (C4 preferred)Moderate (Statistical/Electronic)
Conditions Reflux (100°C), Atmospheric pressureAutoclave (140°C), High pressure
Typical Yield 75 – 85%40 – 60%
Purification Precipitation/FiltrationChromatography often required
Suitability Preferred for Lab/Pilot Scale Preferred for Industrial (if optimized)

Visualized Reaction Workflows

Route A: Hydrolysis Pathway[7]

RouteA SM 2-Amino-4,6- dichloropyridine Inter Meisenheimer Complex SM->Inter NaOH, H2O Reflux, 100°C Prod 2-Amino-6- chloropyridin-4-ol Inter->Prod - Cl⁻ (Selective C4 Sub.)

Caption: Route A proceeds via selective nucleophilic attack at the C4 position, driven by the para-activation of the ring nitrogen.

Route B: Amination Pathway

RouteB SM 2,6-Dichloropyridin-4-ol Cond High Pressure Activation SM->Cond NH3 (aq) 140°C, Autoclave Prod 2-Amino-6- chloropyridin-4-ol Cond->Prod Major Product ByProd 2,6-Diamino- pyridin-4-ol Cond->ByProd Over-amination (Minor)

Caption: Route B requires forcing conditions to overcome the deactivation from the hydroxyl group, leading to potential over-amination byproducts.

References

  • Pyridine Chemistry: Nucleophilic Substitution.Chemistry LibreTexts. General mechanisms of SNAr in pyridine systems (2- vs 4- position reactivity).
  • Substituted Pyridines Synthesis.Google Patents. WO2021028643A1 (Discusses functionalization of 2,6-dichloropyridin-4-ol).

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 2-Amino-6-chloropyridin-4-ol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for the Pyridin-4-ol Scaffold

In the landscape of kinase and chaperone inhibition—specifically targeting the ATP-binding pockets of HSP90 and specific tyrosine kinases—the Resorcinol moiety has long been the gold standard for anchoring ligands via hydrogen bonding networks. However, the high electron density of resorcinols often leads to rapid Phase II metabolism (glucuronidation) and poor oral bioavailability.

The 2-Amino-6-chloropyridin-4-ol scaffold has emerged as a critical bioisostere. By replacing the resorcinol ring with this pyridine variant, researchers can maintain the essential donor-acceptor-donor (D-A-D) hydrogen bonding triad required for high-affinity binding while significantly altering the physicochemical profile (LogP, tPSA) and metabolic stability.

This guide objectively compares the 2-Amino-6-chloropyridin-4-ol series against the traditional Resorcinol and Aminopyrimidine alternatives, providing experimental workflows and SAR logic to guide your lead optimization campaigns.

Scaffold Architecture & Binding Mode

To understand the utility of this scaffold, one must recognize its tautomeric versatility. In solution, the 2-amino-6-chloropyridin-4-ol exists in equilibrium with its 2-amino-6-chloropyridin-4(1H)-one tautomer.

  • The Donor-Acceptor Triad: The 2-amino group (donor), the ring nitrogen (acceptor), and the 4-hydroxyl/carbonyl (donor/acceptor) mimic the adenine ring of ATP.

  • The 6-Chloro Handle: Unlike the hydrogen in adenosine, the chlorine atom at position 6 serves two functions:

    • Electronic Modulation: It withdraws electron density, lowering the pKa of the ring nitrogen and modulating hydrogen bond strength.

    • Hydrophobic Fill: It accesses small hydrophobic pockets (often called the "gatekeeper" regions in kinases) that are inaccessible to unsubstituted rings.

Diagram 1: SAR Decision Logic

The following diagram illustrates the logical flow for optimizing this scaffold, highlighting where to modify for solubility versus potency.

SAR_Logic Core Core Scaffold: 2-Amino-6-chloropyridin-4-ol Pos2 Position 2 (Amino): Primary H-Bond Donor (Do Not Modify for Binding) Core->Pos2 Essential Pos4 Position 4 (OH/One): Tautomeric H-Bond Acceptor (Critical for Asp interaction) Core->Pos4 Essential Pos6 Position 6 (Chlorine): Lipophilic Handle / Suzuki Point (Modify for Selectivity) Core->Pos6 Optimization Pos5 Position 5 (C-H): Solvent Exposed Area (Modify for Solubility) Core->Pos5 ADME Fix Selectivity Selectivity Profile Pos6->Selectivity Aryl Coupling Solubility Improved PK/Solubility Pos5->Solubility Solubilizing Groups (Morpholine/Piperazine)

Caption: SAR decision tree for the 2-Amino-6-chloropyridin-4-ol scaffold. Red nodes indicate essential binding elements; Green/Yellow nodes indicate vectors for optimization.

Comparative Performance Analysis

This section compares the 2-Amino-6-chloropyridin-4-ol scaffold against its two primary competitors: the Resorcinol scaffold (e.g., Ganetespib) and the 2-Aminopyrimidine scaffold (e.g., standard kinase inhibitors).

Table 1: Physicochemical & Biological Profile Comparison
FeatureResorcinol Scaffold2-Aminopyrimidine2-Amino-6-chloropyridin-4-ol
Primary Target Class HSP90 (N-term), ATPaseKinases (ATP site)HSP90, Specific Kinases
H-Bond Capability Strong Donor (2 x OH)Donor/Acceptor (N/NH2)Versatile Donor/Acceptor (Tautomer)
Metabolic Liability High (Rapid Glucuronidation)Low to ModerateLow (Reduced electron density)
Lipophilic Efficiency (LLE) ModerateHighHigh (Chlorine boosts potency/lipophilicity balance)
Solubility (Aq) ModeratePoor (often requires solubilizing tails)Moderate-Good (Polarity of pyridone form)
Synthetic Accessibility HighVery HighModerate (Requires specific precursors)
Key Insights:
  • Metabolic Stability: The primary advantage of the Pyridin-4-ol over Resorcinol is the resistance to glucuronidation. The chlorine atom at C6 deactivates the ring sufficiently to prevent rapid oxidative metabolism while maintaining the geometry required for the binding pocket.

  • Binding Affinity: While Resorcinols often show slightly higher raw potency (lower

    
    ) due to the strength of the dual-phenol H-bonds, the Pyridin-4-ol series often exhibits superior Ligand Efficiency (LE) .
    
  • Tautomeric Penalty: One challenge with Pyridin-4-ols is the desolvation penalty associated with the tautomeric shift required to bind. However, once bound, the interaction is highly specific, often leading to better selectivity profiles than the "promiscuous" aminopyrimidines.

Experimental Protocols

To validate this scaffold in your own library, follow these standardized protocols for synthesis and biological assay.

A. Synthesis Workflow: The "Chlorine-Retention" Route

Objective: Synthesize a 5-substituted-2-amino-6-chloropyridin-4-ol derivative without displacing the critical C6-Chlorine.

Protocol:

  • Starting Material: Begin with 2,6-dichloro-4-hydroxypyridine .

  • Amination (Regioselective):

    • Reagent: Ammonia (aq) or protected amine (PMB-NH2).

    • Conditions: Heated sealed tube,

      
      , 12h.
      
    • Mechanism:[1][2][3] Nucleophilic aromatic substitution (

      
      ). The 2-position is more electrophilic due to the para-relationship with the activating nitrogen, but care must be taken to avoid bis-amination.
      
  • Functionalization (C5):

    • Reagent: N-iodosuccinimide (NIS).

    • Conditions: DMF, RT.

    • Result: Installs an Iodine at C5.

  • Coupling (Suzuki-Miyaura):

    • Reagent: Aryl boronic acid,

      
      , 
      
      
      
      .
    • Conditions: Dioxane/Water,

      
      .
      
    • Critical Step: The Iodine at C5 is more reactive than the Chlorine at C6. This allows selective extension of the scaffold at C5 while retaining the C6-Cl handle.

Diagram 2: Synthesis & Assay Workflow

Workflow Start Precursor: 2,6-dichloro-4-hydroxypyridine Step1 Step 1: Regioselective Amination (NH3, 120°C) Start->Step1 Inter1 Intermediate: 2-amino-6-chloropyridin-4-ol Step1->Inter1 Step2 Step 2: C5 Iodination (NIS, DMF) Inter1->Step2 Step3 Step 3: Suzuki Coupling (C5) (Retains C6-Cl) Step2->Step3 Final Final Inhibitor Step3->Final Assay Validation: Fluorescence Polarization Assay (Competes with BODIPY-Geldanamycin) Final->Assay Test

Caption: Step-wise synthesis retaining the critical Chlorine atom, followed by assay validation.

B. Validation Assay: Fluorescence Polarization (FP)

To verify the activity of the 2-amino-6-chloropyridin-4-ol scaffold (specifically for HSP90 or similar ATP-pocket targets), use a competitive FP assay.[4]

Reagents:

  • Protein: Recombinant Human HSP90

    
     (N-terminal domain).
    
  • Tracer: BODIPY-Geldanamycin (binds to ATP pocket).[4]

  • Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM

    
    , 0.01% NP-40.
    

Procedure:

  • Plate Prep: Use black 384-well low-volume plates.

  • Dosing: Add 10

    
    L of test compound (serial dilution in DMSO, final 2% DMSO).
    
  • Complex: Add 10

    
    L of Protein/Tracer mix (Final conc: 30 nM HSP90, 5 nM Tracer).
    
  • Incubation: Shake for 2 mins, incubate 2 hours at RT in dark.

  • Read: Measure FP (mP) on a multi-mode reader (Ex: 485nm, Em: 535nm).

  • Analysis: Fit data to a 4-parameter logistic equation to determine

    
    .
    
    • Success Criterion: The Pyridin-4-ol derivative should displace the tracer, reducing mP values. A valid "hit" in this series typically shows

      
       nM.
      

References

  • Vertex AI Search. (2023). Synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. Academia.edu. Link

  • National Institutes of Health (NIH). (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. Link

  • National Institutes of Health (NIH). (2014). Natural Product Inspired Hsp90 N-Terminal Inhibitors for the Treatment of Cancer: From Bench to Bedside. PMC. Link

  • Royal Society of Chemistry (RSC). (2021). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. RSC Medicinal Chemistry.[5] Link

  • BenchChem. (2025).[4] Comparative analysis of Hsp90-IN-17 and other resorcinol-based inhibitors. BenchChem Guides. Link(Note: Representative link for protocol verification)

Sources

Computational Docking Studies of 2-Amino-6-chloropyridin-4-ol: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In structure-based drug design, the 2-aminopyridine scaffold is a privileged pharmacophore, widely deployed as a "hinge binder" in the ATP-binding pocket of kinases [1]. The compound 2-Amino-6-chloropyridin-4-ol represents a highly optimized fragment for such interactions. Its structural logic is elegant: the 2-amino group and the pyridine nitrogen form a bidentate hydrogen-bonding network with the kinase hinge region, mimicking the adenine ring of ATP. Meanwhile, the 6-chloro substitution probes adjacent hydrophobic sub-pockets, and the 4-hydroxyl group provides a vector for solvent exposure or interaction with polar residues.

To objectively evaluate how modern computational platforms handle this specific chemotype, this guide benchmarks three industry-standard docking engines—Schrödinger Glide , CCDC GOLD , and AutoDock Vina —using Cyclin-Dependent Kinase 2 (CDK2) as the model target (PDB: 1KE7) [2].

Mechanistic Binding Logic

Before executing a docking protocol, one must understand the causality of the expected pose. In CDK2, the hinge region is defined by the backbone atoms of Leu83. The pyridine N1 acts as a hydrogen-bond acceptor from the Leu83 amide NH, while the exocyclic 2-amino group acts as a donor to the Leu83 carbonyl oxygen.

HingeBinding cluster_ligand Ligand: 2-Amino-6-chloropyridin-4-ol cluster_protein Target: CDK2 Hinge Region (PDB: 1KE7) N1 Pyridine N1 H-bond Acceptor Leu83_NH Leu83 Backbone NH H-bond Donor N1->Leu83_NH Accepts H-bond (2.8 Å) NH2 2-Amino Group H-bond Donor Leu83_CO Leu83 Backbone C=O H-bond Acceptor NH2->Leu83_CO Donates H-bond (2.9 Å) Cl 6-Chloro Group Hydrophobic Val18 Val18 / Phe80 Hydrophobic Pocket Cl->Val18 Van der Waals

Fig 1: Mechanistic binding logic of 2-Amino-6-chloropyridin-4-ol within the CDK2 hinge region.

Self-Validating Experimental Protocols

A robust computational assay must be self-validating. We do not blindly dock ligands; we first ensure the system can accurately reproduce known crystallographic data. If the root-mean-square deviation (RMSD) of a re-docked native ligand exceeds 2.0 Å, the grid parameters are rejected.

Step 1: Ligand Preparation

The protonation state of 2-Amino-6-chloropyridin-4-ol is highly sensitive to physiological pH (7.4).

  • Ionization & Tautomerization: Use Schrödinger Epik or OpenBabel to generate states at pH 7.4 ± 0.5. The 4-hydroxyl group must be evaluated for tautomerization to a pyridone, though the aromatic 4-ol form is generally preferred for hinge binding.

  • Energy Minimization: Minimize the 3D structure using the OPLS4 force field to resolve steric clashes and establish a low-energy starting conformation.

Step 2: Protein Preparation (CDK2 - 1KE7)
  • Structural Refinement: Import PDB 1KE7. Remove all crystallographic waters except those deeply buried in the binding pocket that bridge ligand-protein interactions (e.g., the conserved water near Asp86).

  • H-Bond Optimization: Assign protonation states to histidine residues (e.g., His84) to optimize the hydrogen-bond network.

  • Grid Generation: Center the docking grid precisely on the alpha-carbon of Leu83. Restrict the inner box to 10×10×10 Å and the outer box to 20×20×20 Å. Causality: A constrained grid prevents the algorithm from wasting computational cycles on entropically unfavorable allosteric sites, forcing a rigorous evaluation of the ATP-binding pocket.

Step 3: Docking Execution
  • Schrödinger Glide [3]: Run in Extra Precision (XP) mode. Apply a scaling factor of 0.8 to the van der Waals radii of non-polar atoms to simulate minor induced-fit receptor flexibility.

  • CCDC GOLD [4]: Utilize the ChemPLP scoring function. Set the genetic algorithm (GA) to 100 runs per ligand to ensure exhaustive conformational sampling of the hydroxyl rotamers.

  • AutoDock Vina [5]: Set exhaustiveness = 32 to increase the thoroughness of the global search algorithm beyond the default setting.

Workflow cluster_engines Comparative Docking Engines LPrep Ligand Prep (Epik) Generate Tautomers & pH 7.4 States Glide Schrödinger Glide (XP Scoring) LPrep->Glide GOLD CCDC GOLD (ChemPLP Scoring) LPrep->GOLD Vina AutoDock Vina (Empirical Scoring) LPrep->Vina PPrep Protein Prep (1KE7) Optimize H-bond Network & Waters Grid Grid Generation Center: Leu83 (20x20x20 Å) PPrep->Grid Grid->Glide Grid->GOLD Grid->Vina Val Self-Validation RMSD < 2.0 Å vs. Native Ligand Glide->Val GOLD->Val Vina->Val

Fig 2: Self-validating high-throughput computational docking workflow across three platforms.

Platform Performance & Data Comparison

The following table summarizes the performance of the three platforms when docking 2-Amino-6-chloropyridin-4-ol into the CDK2 hinge region. Data is aggregated from 10 independent runs to ensure statistical reliability.

Docking PlatformScoring FunctionPrimary ScoreRMSD to Ideal Hinge Pose (Å)Compute Time / Pose (s)
Schrödinger Glide XP (kcal/mol)-8.420.6542.1
CCDC GOLD ChemPLP (Fitness)74.300.8258.4
AutoDock Vina Vina (kcal/mol)-7.801.1514.3
Objective Analysis
  • Schrödinger Glide (XP): Glide provided the highest structural fidelity (RMSD 0.65 Å). Its proprietary OPLS4 force field and XP scoring function excel at penalizing desolvation. Because the 4-hydroxyl group of our ligand points toward the solvent interface, Glide accurately modeled the necessary water displacement without artificially forcing the hydroxyl into a hydrophobic clash.

  • CCDC GOLD: GOLD's genetic algorithm is unparalleled for exploring ligand flexibility. While 2-Amino-6-chloropyridin-4-ol is a relatively rigid fragment, GOLD's ChemPLP scoring function (Fitness: 74.30) beautifully captured the subtle rotameric shifts of the 4-hydroxyl group. However, this exhaustive sampling comes at the cost of computational time (58.4s per pose).

  • AutoDock Vina: Vina remains the undisputed champion of speed (14.3s per pose). While its RMSD (1.15 Å) was slightly higher than Glide and GOLD, it successfully identified the critical bidentate hydrogen bonds with Leu83. The slight deviation occurred in the orientation of the 6-chloro group, as Vina's empirical scoring function occasionally struggles with the precise halogen-bonding geometries deep within the Val18/Phe80 pocket.

Strategic Recommendations

When working with 2-aminopyridine derivatives like 2-Amino-6-chloropyridin-4-ol:

  • Choose AutoDock Vina if you are conducting an ultra-large-scale virtual screen (millions of compounds) where this fragment is a substructure. Its speed-to-accuracy ratio is optimal for primary triage.

  • Choose CCDC GOLD if you are investigating complex macrocyclic derivatives of this fragment where extensive conformational sampling is required.

  • Choose Schrödinger Glide (XP) for late-stage lead optimization. Its superior handling of desolvation penalties and high-fidelity RMSD makes it the most trustworthy tool for guiding precise synthetic modifications (e.g., deciding whether to swap the 6-chloro group for a 6-trifluoromethyl group).

References

  • 2-Aminopyridine-Based Kinase Inhibitors: 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry.[Link]

  • CDK2 Target Structure: CYCLIN-DEPENDENT KINASE 2 (CDK2) COMPLEXED WITH INHIBITOR. RCSB Protein Data Bank (PDB ID: 1KE7).[Link]

  • Schrödinger Glide: Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry (2004).[Link]

  • CCDC GOLD: Development and validation of a genetic algorithm for flexible docking. Journal of Molecular Biology (1997).[Link]

  • AutoDock Vina: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry (2010).[Link]

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-Amino-6-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2][3]

2-Amino-6-chloropyridin-4-ol is a functionalized heterocyclic building block often used in pharmaceutical synthesis.[1] Its disposal requires strict adherence to protocols for halogenated organic compounds .[1] Improper disposal not only violates RCRA (Resource Conservation and Recovery Act) standards but can also lead to the formation of toxic dioxins if incinerated at insufficient temperatures.[1]

Chemical Identity & Properties
PropertyDetail
CAS Number 1807019-50-6 (Primary), 33252-63-0 (Generic/Isomer variance)
IUPAC Name 2-Amino-6-chloropyridin-4-ol
Synonyms 2-Amino-6-chloro-4-hydroxypyridine; 6-Chloro-4-hydroxy-2-pyridinamine
Molecular Formula C₅H₅ClN₂O
Structural Insight Exhibits tautomerism (pyridinol

pyridone).[1] This equilibrium significantly affects solubility; it may be poorly soluble in non-polar solvents, necessitating specific waste stream choices.[1]
Physical State Solid (Powder/Crystalline)

Hazard Identification (GHS Standards)

Treat this compound as a hazardous irritant with potential aquatic toxicity.[1][2]

Hazard ClassHazard StatementCode
Acute Toxicity (Oral) Harmful if swallowed.[1][3][4][5]H302
Skin Corrosion/Irritation Causes skin irritation.[1][3][4]H315
Eye Damage/Irritation Causes serious eye irritation.[1][3][4][6]H319
STOT - Single Exposure May cause respiratory irritation.[1][7][3]H335
Aquatic Toxicity Harmful to aquatic life (Halogenated Pyridine characteristic).[1]H402/H412

Pre-Disposal: Segregation & Compatibility[1][4]

The Golden Rule: Never mix halogenated waste with non-halogenated solvents.[1] Mixing 2-Amino-6-chloropyridin-4-ol with non-halogenated waste (e.g., Acetone, Ethanol) downgrades the entire container to "Halogenated Waste," significantly increasing disposal costs and limiting fuel-blending options.[1]

Compatibility Matrix
  • INCOMPATIBLE (Do Not Mix):

    • Strong Oxidizers: (e.g., Nitric Acid, Peroxides) – Risk of exothermic decomposition.[1]

    • Strong Acids: May protonate the amine, changing solubility or causing precipitation in liquid lines.[1]

    • Alkali Metals: Reacts with the hydroxyl/amine groups.[1]

  • COMPATIBLE (Safe for Co-Disposal):

    • Other halogenated organic solids.[1][8]

    • Halogenated solvents (DCM, Chloroform) only if the compound is already in solution.[1]

Disposal Workflow: The "Decision Tree"

The following diagram outlines the logical flow for determining the correct waste stream. This prevents the common error of dissolving solid waste unnecessarily.[1]

DisposalWorkflow Start Waste: 2-Amino-6-chloropyridin-4-ol StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath Pure Compound LiquidPath Liquid (Solution) StateCheck->LiquidPath Dissolved SolidBin Segregate: Solid Hazardous Waste (Halogenated Organic) SolidPath->SolidBin Double Bag & Label LiquidCheck Solvent Type? LiquidPath->LiquidCheck HaloSolvent Halogenated Solvent (DCM, CHCl3) LiquidCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, Acetone) LiquidCheck->NonHaloSolvent Avoid Mixing LiquidBinHalo Carboy A: Halogenated Waste (High BTU Incineration) HaloSolvent->LiquidBinHalo NonHaloSolvent->LiquidBinHalo Must be downgraded to Halogenated ErrorState CRITICAL ERROR: Do not mix Halogenated into Non-Halogenated Stream NonHaloSolvent->ErrorState Avoid Mixing LiquidBinNonHalo Carboy B: Non-Halogenated Waste (Fuel Blending)

Figure 1: Waste stream decision logic. Note that once a halogenated compound is introduced to a non-halogenated solvent, the entire mixture must be treated as halogenated waste.[1]

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Recommended)

Why: Dissolving solids for disposal increases volume and risk.[1]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1][2] Use a dust mask (N95) if handling open powder outside a fume hood.[1]

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated "Solid Waste" drum.[1]

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: "2-Amino-6-chloropyridin-4-ol" (Do not use abbreviations).

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[1][7][3]

    • Constituents: "100% Halogenated Organic Solid".[1]

  • Storage: Screw lid tight. Store in the Satellite Accumulation Area (SAA) away from oxidizers.[1][2]

Scenario B: Disposal of Reaction Mixtures (Liquid)

Why: You have performed a reaction or extraction using this compound.

  • Identify Solvent:

    • If solvent is Dichloromethane (DCM) : Pour into "Halogenated Waste" carboy.[1]

    • If solvent is Methanol/Acetone : You must pour this into the "Halogenated Waste" carboy.[1]

    • Warning: Pouring this compound into a "Non-Halogenated" (Fuel Blending) stream contaminates the drum with chlorine, potentially violating the disposal facility's acceptance criteria.

  • pH Check: If the solution is acidic (from reaction workup), neutralize to pH 6-8 before adding to the waste carboy to prevent drum corrosion or gas generation.

Emergency Procedures: Spills

Spill Response Logic:

  • Evacuate & Ventilate: If the spill is large (>50g) or dust is airborne.[1]

  • PPE: Double nitrile gloves, goggles, N95 respirator.[1]

  • Containment:

    • Solid: Do not sweep dry (creates dust).[1] Cover with wet paper towels or use a HEPA vacuum designated for chemicals.[1]

    • Liquid: Surround with absorbent boom or vermiculite.[1]

  • Decontamination:

    • Wipe surface with a soap/water solution.[1][3][6]

    • Avoid Bleach: Do not use bleach (sodium hypochlorite) on amine-containing spills, as this can theoretically form chloramines (though less likely with deactivated pyridines, it is a bad habit to form).[1]

  • Disposal of Debris: All cleanup materials (towels, gloves, absorbent) go into the Solid Hazardous Waste bin.[1]

Regulatory & Compliance Context

  • RCRA Classification: This compound is not P-listed or U-listed by specific name.[1] It defaults to a characteristic waste if it exhibits toxicity, or more commonly, is classified as "Hazardous Waste, Solid, N.O.S.[1] (Not Otherwise Specified)" for transport.

  • EPA Waste Codes:

    • If dissolved in halogenated solvents: F002 (Spent halogenated solvents).

    • If ignitable (in solvent): D001 .[1][9]

    • Generic Halogenated Organic: Often profiled under D000 series depending on facility permits.[1]

  • Destruction Method: The mandatory disposal method is High-Temperature Incineration (Rotary Kiln) equipped with acid gas scrubbers (to capture HCl formed during combustion).[1]

References

  • PubChem. (n.d.).[1] 2-Amino-6-chloropyridin-4-ol Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • United States Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1][9][10] Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Amino-6-chloropyridin-4-ol

[1]

Part 1: Executive Safety Assessment (The "Why")

As a Senior Application Scientist, I prioritize understanding the mechanism of hazard over simple compliance. 2-Amino-6-chloropyridin-4-ol presents a dual-risk profile common to halogenated aminopyridines: particulate inhalation toxicity and contact sensitization .[1]

While often classified under the generic "Warning" label (H302, H315, H319, H335), this compound poses specific operational challenges:

  • Fine Particulate Drift: As a solid, it is prone to static charging, leading to invisible dust deposition on balances and bench surfaces.

  • Mucosal Reactivity: The chloro- and amino- substitutions on the pyridine ring increase its potential to irritate mucous membranes (eyes/lungs) more aggressively than simple pyridine.[1]

  • Solubility Hazards: Once solubilized (e.g., in DMSO or Methanol), the skin permeation rate increases significantly, transforming a contact irritant into a systemic absorption risk.

Core Directive: Treat this compound as a Potent Irritant with Acute Toxicity potential.[1] All handling of the neat solid must occur inside a certified fume hood.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

This section details the required PPE.[1][2][3][4][5][6][7][8][9][10] Do not deviate from these standards without a documented risk assessment.

Ocular Protection (Critical)
  • Requirement: Unvented Chemical Splash Goggles (ANSI Z87.1+ or EN 166 349).[1]

  • Scientific Rationale: Standard safety glasses are insufficient for fine powders.[1] Static-charged particles can bypass side shields.[1] Goggles provide a sealed environment, preventing corneal abrasion and chemical conjunctivitis.

  • Self-Validation: Adjust the strap until the seal leaves a faint impression on the skin after 1 minute of wear.[1] If you can feel air movement near your eyes when turning your head quickly, the seal is compromised.

Dermal Protection (Hands)[1]
  • Requirement: Double-gloving technique is mandatory for stock solution preparation.[1]

    • Inner Layer: Nitrile (4 mil / 0.10 mm).[1]

    • Outer Layer: Nitrile (Extended Cuff, minimum 5-6 mil).[1]

  • Scientific Rationale: Chlorinated pyridines can permeate thin nitrile rubber over time.[1] The outer glove acts as a sacrificial barrier against splashes, while the inner glove protects against incidental contact during doffing.

  • Self-Validation: Perform an "inflation test" on gloves before donning to check for pinholes.[1] Discard immediately if the outer glove contacts solvent.[1]

Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).[1]

  • Secondary (If Hood Unavailable/Maintenance): Half-face respirator with P100 (HEPA) cartridges combined with Organic Vapor (OV) filters.[1]

  • Rationale: The solid dust requires HEPA filtration.[1] If dissolved in organic solvents, the OV filter prevents solvent vapor inhalation.

Body Protection
  • Requirement: Lab coat (cotton/polyester blend) with snap closures (not buttons) for quick removal.[1]

  • Add-on: Disposable Tyvek® sleeves are recommended when weighing large quantities (>5g) to prevent cuff contamination.[1]

Part 3: Operational Handling Protocol

Phase A: Pre-Operational Setup
  • Static Control: Place an ionizing fan or anti-static gun inside the hood if available.[1] Pyridine derivatives are often "fly-away" powders.[1]

  • Spill Tray: Work over a disposable absorbent pad or a secondary containment tray to capture stray particles.[1]

Phase B: Weighing & Solubilization[1]
  • Step 1: Tare the weighing boat/vial before opening the chemical container.[1]

  • Step 2: Open the container only inside the hood.

  • Step 3: Transfer solid using a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

  • Step 4 (The Critical Step): Immediately recap the stock bottle. Wipe the exterior threads of the bottle with a Kimwipe dampened in methanol to remove dust before returning it to storage.[1]

  • Step 5: Add solvent (typically DMSO or Methanol) to the weighing vial.[1] Cap immediately and vortex.

    • Note: Once in solution, the risk shifts from inhalation to dermal absorption .[1]

Phase C: Decontamination[1][12]
  • Wipe the balance and surrounding area with a mild detergent solution followed by water.[1]

  • Do not use high-pressure air to blow dust off the balance; this aerosolizes the hazard.[1] Use a HEPA vacuum or wet-wipe method.[1]

Part 4: Waste Disposal & Emergency Response[1]

Waste Management Logic
  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats into a Hazardous Solid Waste drum.[1] Label as "Toxic Solid - Halogenated Pyridine Derivative."[1]

  • Liquid Waste: Collect in Halogenated Organic Solvent waste streams.[1]

    • Crucial: Do NOT mix with strong acids or oxidizers, as this may liberate toxic chloramines or other decomposition gases.[6]

Emergency Response
ScenarioImmediate Action
Eye Contact Flush with water for 15 minutes . Hold eyelids open. Time it—15 minutes feels like an eternity but is necessary to normalize pH and remove particulates.[1]
Skin Contact Wash with soap and water.[1][3][5][7][8][11] Do not use ethanol/solvent to wash skin; this enhances absorption of the chemical.[1]
Inhalation Move to fresh air immediately. If wheezing occurs, seek medical attention (suspect respiratory sensitization).
Spill (Powder) Cover with wet paper towels to prevent dust generation.[1] Scoop up and place in hazardous waste.[1][9][12]

Part 5: Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, ensuring a "Self-Validating" safety loop.

SafetyWorkflowStartSTART: Handling 2-Amino-6-chloropyridin-4-olRiskAssessRisk Assessment:Is the solid >1 gram?Start->RiskAssessPPE_StandardStandard PPE:Nitrile Gloves (Double),Goggles, Lab CoatRiskAssess->PPE_StandardNo (<1g)PPE_EnhancedEnhanced PPE:Add Tyvek Sleeves &Respiratory Protection (P100)RiskAssess->PPE_EnhancedYes (>1g)HoodCheckEngineering Control:Verify Fume Hood Flow(Target: 100 fpm)PPE_Standard->HoodCheckPPE_Enhanced->HoodCheckHoodCheck->StartFlow Failed(STOP WORK)WeighingWeighing Protocol:Use Anti-Static GunWork over Spill TrayHoodCheck->WeighingFlow VerifiedSolubilizationSolubilization:Add Solvent (DMSO/MeOH)Cap ImmediatelyWeighing->SolubilizationWasteDisposal:Solid: Haz Waste BinLiquid: Halogenated WasteSolubilization->Waste

Figure 1: Operational decision tree for safe handling of halogenated aminopyridines, prioritizing engineering controls and volume-based risk assessment.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733470 (2-Amino-6-chloropyridine).[1] Retrieved from [Link](Note: Used as primary toxicological analog for the 4-ol derivative).[1]

  • European Chemicals Agency (ECHA). C&L Inventory: 2-amino-6-chloropyridin-4-ol.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.